molecular formula C19H16O7 B1180500 Populigenin

Populigenin

Numéro de catalogue: B1180500
Poids moléculaire: 356.3 g/mol
Clé InChI: JHHPBJCBJRYFGP-MOPGFXCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Populigenin is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPBJCBJRYFGP-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Flavonoid: A Technical Guide to the Discovery and Isolation of Populigenin (Tectochrysin) from Populus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of populigenin, a flavonoid more commonly known as tectochrysin (B192502) (5-hydroxy-7-methoxyflavone), with a specific focus on its discovery and isolation from various Populus species. While the term "this compound" is not prevalent in contemporary scientific literature, historical context and phytochemical analyses suggest its identity as tectochrysin, a compound of significant interest due to its diverse biological activities. This document details the extraction, purification, and characterization methodologies for tectochrysin from poplar sources, presents quantitative data on its occurrence, and visualizes key signaling pathways modulated by this flavonoid, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: Unraveling the Identity of this compound

The name "this compound" is sparsely documented, leading to initial challenges in its identification. However, phytochemical investigations of Populus species, from which the name is likely derived, consistently report the presence of the O-methylated flavone, tectochrysin. Tectochrysin, also referred to as 7-O-methylchrysin, is structurally a derivative of chrysin (B1683763) and is recognized as a significant constituent of poplar bud exudates and bark.[1][2][3] These resinous exudates from poplar buds are also a primary source of bee propolis, a substance known for its medicinal properties, where tectochrysin is a notable component.[2][4]

Tectochrysin has garnered considerable attention for its broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][4] Its potential as a therapeutic agent is underscored by its ability to modulate key cellular signaling pathways, such as the NF-κB and JAK/STAT pathways, and to activate death receptors in cancer cells.[2][5][6] This guide will henceforth refer to the compound as tectochrysin, providing a detailed exploration of its scientific journey from the natural source to its characterization and potential applications.

Quantitative Analysis of Tectochrysin in Populus Species

The concentration of tectochrysin can vary significantly among different Populus species and even within different parts of the same plant. The following tables summarize the quantitative data available in the literature, providing a comparative look at the abundance of this flavonoid.

Table 1: Tectochrysin Content in Populus Bud Extracts

Populus SpeciesPlant PartExtraction MethodTectochrysin Content (% of dry material)Reference
Populus balsamiferaBudsEthanol (B145695) Extraction0.54%[7]
Populus nigraBudsNot SpecifiedPresent (quantification not specified)[1][8]
Populus trichocarpaBudsEthanolic ExtractionPresent (major flavonoid)[3]
Populus tacamahaca x P. trichocarpaBudsEthanolic ExtractionPresent (major flavonoid)[3]

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed for the extraction, isolation, and characterization of tectochrysin from Populus species.

General Extraction of Flavonoids from Populus Bark

This protocol is a generalized procedure for the sequential extraction of phenolic compounds, including tectochrysin, from poplar bark.[9]

  • Sample Preparation: Air-dry the Populus bark and grind it into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place the powdered bark in a thimble and insert it into a Soxhlet extractor.

    • Perform sequential extractions with solvents of increasing polarity. A typical sequence is:

    • Tectochrysin, being moderately polar, is expected to be primarily in the ethyl acetate and methanol fractions.

  • Solvent Evaporation: After each extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of Tectochrysin

The following is a general workflow for the isolation and purification of tectochrysin from a crude poplar bud extract.[10]

  • Crude Extract Preparation: Extract dried and powdered poplar buds with 90% ethanol using a Soxhlet apparatus at 60°C for 24 hours. Filter the extract and evaporate the solvent to yield a resinous crude extract.[11]

  • Column Chromatography:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a solvent gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing.[10]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

  • Purification: Combine the fractions containing tectochrysin and further purify them by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The identification and structural confirmation of isolated tectochrysin are typically achieved through a combination of spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the characteristic absorption maxima of the flavonoid structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the complete chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tectochrysin and a general experimental workflow for its isolation and identification.

Tectochrysin_Isolation_Workflow Start Populus Buds/Bark Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (e.g., Ethanol, Soxhlet) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection and TLC Analysis ColumnChromatography->Fractionation Purification Purification (Recrystallization/Prep-HPLC) Fractionation->Purification PureCompound Pure Tectochrysin Purification->PureCompound StructureElucidation Structural Elucidation (NMR, MS, UV, IR) PureCompound->StructureElucidation Final Identified Tectochrysin StructureElucidation->Final

Caption: General workflow for the isolation and identification of tectochrysin.

Tectochrysin_NFkB_Pathway cluster_cytoplasm Cytoplasm Tectochrysin Tectochrysin IKK IKK Complex Tectochrysin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->GeneTranscription initiates

Caption: Tectochrysin's inhibition of the NF-κB signaling pathway.

Tectochrysin_Apoptosis_Pathway Tectochrysin Tectochrysin DeathReceptors Death Receptors (DR3, DR4, Fas) Tectochrysin->DeathReceptors upregulates expression of Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Tectochrysin-induced apoptosis via the extrinsic death receptor pathway.

Tectochrysin_Insulin_Signaling Tectochrysin Tectochrysin IR Insulin Receptor (IRβ) Tectochrysin->IR binds to and activates Phosphorylation IR Phosphorylation IR->Phosphorylation leads to Downstream Downstream Signaling (e.g., PI3K/Akt pathway) Phosphorylation->Downstream activates GlucoseUptake Glucose Uptake Downstream->GlucoseUptake promotes

References

Characterization of Novel Salicinoids in Poplar Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent advancements in the characterization of novel salicinoids from poplar bark. It covers the identification of new compounds, their quantitative distribution, detailed experimental protocols for their analysis, and the elucidation of their biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction to Novel Poplar Salicinoids

Poplar (Populus spp.) trees are a rich source of specialized metabolites, particularly salicinoids, which are phenolic glycosides known for their defensive roles against herbivores and pathogens.[1][2][3] While salicin (B1681394) and its derivatives have been extensively studied, recent research has led to the discovery and characterization of novel salicinoids, expanding our understanding of the chemical diversity within the Salicaceae family.[4][5]

Among the recent discoveries are sulfated salicinoids, such as salicin-7-sulfate and the previously undescribed salirepin-7-sulfate .[4][6] These findings highlight the importance of employing advanced analytical techniques to uncover previously hidden components of the poplar metabolome. The biosynthesis of these compounds is also an active area of research, with enzymes like UDP-dependent glycosyltransferases (UGTs) and sulfotransferases (SOTs) identified as key players.[1][4][6][7] Understanding the structure and bioactivity of these novel salicinoids is crucial for exploring their potential applications in medicine and other industries.

Quantitative Data on Novel Salicinoids

The distribution and concentration of novel salicinoids can vary significantly between different poplar species and even within different tissues of the same plant. The following tables summarize the available quantitative data for recently characterized salicinoids.

Table 1: Concentration of Sulfated Salicinoids in Populus trichocarpa Tissues

CompoundTissueConcentration (µg/g dry weight)
Salicin-7-sulfateLeaves~1500
Petioles~1000
Stems~500
Roots<100
Salirepin-7-sulfateLeaves~1200
Petioles~800
Stems~400
Roots<100

Data synthesized from information presented in Lackus et al. (2020).[4]

Table 2: Method Detection and Quantification Limits for Salicinoids by µHPLC-DAD

CompoundMethod Detection Limit (% dry weight)Method Quantification Limit (% dry weight)
Salicin0.10.2
Salicortin0.0010.02
HCH-salicortin0.020.06
Tremulacin0.00060.002

This table provides the detection and quantification limits for common salicinoids, which are essential for the analysis of novel derivatives.[8]

Experimental Protocols

The characterization of novel salicinoids relies on a combination of extraction, separation, and structural elucidation techniques. Below are detailed methodologies for key experiments.

Extraction of Salicinoids from Poplar Bark

This protocol outlines a general procedure for the extraction of salicinoids from poplar bark tissue.

  • Sample Preparation: Collect fresh poplar bark and immediately freeze it in liquid nitrogen. Lyophilize the frozen tissue to dryness and then grind it into a fine powder using a ball mill or mortar and pestle.

  • Solvent Extraction: Weigh approximately 100 mg of the dried, powdered bark into a microcentrifuge tube. Add 1 mL of 80% methanol (B129727) (MeOH) in water.

  • Extraction Process: Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 1 mL of 80% MeOH, following steps 3-5. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[8][9]

Analysis by Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS)

UHPLC-MS is a powerful technique for the separation and identification of novel salicinoids.[9][10][11]

  • Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: Employ a reverse-phase column suitable for separating phenolic compounds, such as a C18 column (e.g., Zorbax SB C18).[8]

  • Mobile Phase: Use a binary solvent system.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Program a suitable gradient to separate the compounds of interest. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: Set the flow rate to approximately 0.3 mL/min.

  • MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode to detect the deprotonated molecular ions [M-H]⁻ of the salicinoids.[9]

  • Data Analysis: Process the acquired data using appropriate software to identify peaks corresponding to known and potentially novel salicinoids based on their retention times and accurate mass-to-charge ratios (m/z).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural determination of a novel salicinoid, NMR spectroscopy is indispensable.

  • Isolation of Pure Compound: Isolate the compound of interest from the crude extract using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or DMSO-d6).

  • NMR Experiments: Acquire a suite of NMR spectra, including:

    • ¹H NMR: To determine the number and type of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular structure.

  • Structure Determination: Analyze the NMR data to piece together the chemical structure of the novel salicinoid, including the stereochemistry where possible. The discovery of salicin-7-sulfate was confirmed using NMR.[5]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in salicinoid research.

Biosynthetic Pathway of Salicinoids in Poplar

This diagram outlines the proposed biosynthetic pathway leading to the formation of salicinoids, highlighting the role of recently identified enzymes.

Salicinoid_Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Benzyl_Benzoate Benzyl Benzoate (B1203000) Benzoic_Acid->Benzyl_Benzoate Salicyl_Benzoate Salicyl Benzoate Benzyl_Benzoate->Salicyl_Benzoate Salicyl_Benzoate_Glucoside Salicyl Benzoate Glucoside Salicyl_Benzoate->Salicyl_Benzoate_Glucoside UDP-Glucose Salicylic_Acid Salicylic (B10762653) Acid Salicyl_Benzoate->Salicylic_Acid Disruption of UGT71L1 Salicortin Salicortin Salicyl_Benzoate_Glucoside->Salicortin UGT71L1 UGT71L1 Salicin Salicin Salicortin->Salicin Salicin_7_Sulfate Salicin-7-sulfate Salicin->Salicin_7_Sulfate PAPS SOT1 SOT1 UGT71L1->Salicyl_Benzoate_Glucoside SOT1->Salicin_7_Sulfate

Caption: Proposed biosynthetic pathway of salicinoids in poplar.

Experimental Workflow for Novel Salicinoid Characterization

This diagram illustrates a typical workflow for the discovery and characterization of novel salicinoids from poplar bark.

Experimental_Workflow Start Poplar Bark Collection Extraction Extraction (e.g., 80% MeOH) Start->Extraction UHPLC_MS UHPLC-MS Analysis (Screening for Novel Peaks) Extraction->UHPLC_MS Data_Analysis Data Analysis (Accurate Mass, Formula Prediction) UHPLC_MS->Data_Analysis Isolation Isolation of Target Compound (Preparative HPLC) Data_Analysis->Isolation Novel Compound Detected NMR Structural Elucidation (NMR) Isolation->NMR Structure_Confirmed Novel Salicinoid Structure Confirmed NMR->Structure_Confirmed Bioactivity Bioactivity Screening (Optional) Structure_Confirmed->Bioactivity

Caption: Workflow for novel salicinoid discovery.

Conclusion and Future Perspectives

The study of salicinoids in poplar is a rapidly evolving field, with new analytical techniques continually enabling the discovery of novel compounds.[3] The characterization of sulfated salicinoids and the elucidation of the roles of enzymes like UGT71L1 and SOT1 have significantly advanced our understanding of the chemical ecology and biochemistry of these important trees.[1][4][7] Future research should focus on the complete elucidation of the salicinoid biosynthetic pathway, the exploration of the bioactivity of these novel compounds for potential pharmaceutical applications, and the use of metabolomic and genomic approaches to understand the regulation of their production in response to environmental cues.[3][12] This guide provides a solid foundation for researchers to build upon in their exploration of the rich chemical diversity of poplar bark.

References

The Biosynthetic Pathway of Salicyl Alcohol Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Machinery Behind Salicylate-Based Plant Defenses

This technical guide provides a comprehensive overview of the biosynthetic pathway of salicyl alcohol glycosides, a class of specialized metabolites crucial for the defense mechanisms of many plants, most notably in the Salicaceae family (poplars and willows). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic reactions, key intermediates, and regulatory aspects of this pathway. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of the core biological processes to facilitate a deeper understanding and further investigation in this field.

Introduction to Salicyl Alcohol Glycosides

Salicyl alcohol glycosides, with salicin (B1681394) being the most well-known example, are a diverse group of phenolic glycosides. They are characterized by a salicyl alcohol core linked to a glucose moiety, which can be further acylated with various organic acids. These compounds play a significant role in plant-herbivore interactions, acting as feeding deterrents and pro-toxins. Upon ingestion by herbivores, they are hydrolyzed to the more toxic salicyl alcohol. The historical significance of these compounds is underscored by the fact that salicin from willow bark was the original source for the synthesis of acetylsalicylic acid, commonly known as aspirin. Understanding the biosynthesis of these molecules is not only critical for ecological studies but also holds potential for applications in drug discovery and metabolic engineering.

The Core Biosynthetic Pathway

The biosynthesis of salicyl alcohol glycosides originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway proceeds through a series of enzymatic steps, involving key intermediates and enzymes that have been elucidated through a combination of radiolabeling studies, genetic analyses, and biochemical characterization.

The biosynthesis of β-d-salicin is associated with the phenylpropanoid pathway, commencing with L-phenylalanine[1]. This process is understood to involve five main steps: deamination, ortho-hydroxylation, β-oxidation, C2 unit elimination, and glucosylation[1].

From Phenylalanine to Benzoic Acid

The initial steps of the pathway convert L-phenylalanine, an aromatic amino acid derived from the shikimate pathway, into benzoic acid. This conversion can occur through two primary routes: the β-oxidative and the non-β-oxidative pathways. In Populus, evidence suggests that the β-oxidative pathway, involving the shortening of the three-carbon side chain of cinnamic acid, is a key route.

Key Intermediates and Acyltransferases

Recent research has highlighted the importance of benzoylated intermediates in the biosynthesis of more complex salicinoids like salicortin (B1681395). Two key acyltransferases, benzoyl-CoA:benzyl (B1604629) alcohol O-benzoyltransferase (BEBT) and benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT) , have been identified in poplar. These enzymes catalyze the formation of benzyl benzoate (B1203000) and salicyl benzoate, respectively[2]. Benzyl benzoate is considered a potential precursor for salicortin biosynthesis[3][4].

The Central Role of UGT71L1

A pivotal step in the pathway is the glucosylation of a salicyl moiety. A UDP-dependent glycosyltransferase, UGT71L1 , has been identified as a central enzyme in salicinoid biosynthesis in poplar[3]. UGT71L1 has been shown to specifically glucosylate salicyl benzoate[5][6]. Knockout of the UGT71L1 gene in poplar using CRISPR/Cas9 technology resulted in a significant reduction in the major salicinoids, confirming its essential role in the pathway[5][7]. Interestingly, these knockout lines still produced some salicin, suggesting the existence of an alternative biosynthetic route to this specific glycoside[5][6].

Formation of Salicin and Salicortin

The glucosylated intermediate, salicyl benzoate glucoside, is then thought to be a precursor for the formation of more complex salicinoids like salicortin. The conversion of the benzoyl moiety of salicyl benzoate glucoside into the 6-hydroxy-2-cyclohexen-on-oyl (HCH) group of salicortin likely involves a series of oxidative reactions. The exact enzymatic steps for this conversion are still under investigation.

For the biosynthesis of salicin, two routes have been proposed. One route may proceed through the glucosylation of salicyl alcohol. However, studies with radiolabeled salicyl alcohol showed only a 46.4% incorporation into β-d-salicin, with the remainder forming an ortho-hydroxybenzylglucoside, suggesting it may not be the direct precursor in higher plants[8]. An alternative route to salicin involves the glucosylation of salicylaldehyde (B1680747) to form helicin, which is then reduced to salicin[8][9].

Quantitative Data

Quantitative analysis of the biosynthetic pathway of salicyl alcohol glycosides provides crucial insights into the efficiency of enzymatic reactions and the abundance of key metabolites. The following tables summarize the available quantitative data from various studies.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the pathway are essential for understanding their substrate specificity and catalytic efficiency.

EnzymeSubstrateKm (µM)Vmax (pkat/mg)Vmax/KmReference
UGT71L1Salicyl benzoate11.025.12.28[10]
UGT78M1Salicyl benzoate16.21.80.11[10]
BEBTBenzyl alcohol46.8--[11]
BEBTCinnamyl alcohol97.8--[11]
BEBTBenzoyl-CoA20.5--[11]
BEBTCinnamoyl-CoA464--[11]
BEBTAcetyl-CoA818--[11]

Note: Vmax values for BEBT were not provided in the available source.

Metabolite Concentrations in Populus Tissues

The concentrations of salicyl alcohol glycosides and their precursors can vary significantly depending on the plant species, tissue type, and environmental conditions.

CompoundPlant SpeciesTissueConcentration (mg/g dry weight)Reference
Total Salicylic (B10762653) CompoundsP. ×berolinensisLeaves47.14[12]
Total FlavonoidsP. nigraLeaves8.02[12]
SalicylatesPopulus spp.Bark0.5 - 10% (w/w)[13]
SalicylatesPopulus spp.Leavesup to 15% (w/w)[13]
SalicinP. tremulaLeaves0.0005 - 0.0024[14]
TremulacinP. tremulaLeaves0.0001 - 0.004[14]
2'-O-cinnamoyl-salicortinP. tremulaLeavesup to 0.0021[14]
Isotope Labeling Experiments

Radiolabeling studies have been instrumental in tracing the flow of precursors through the biosynthetic pathway.

Labeled PrecursorProductIncorporation (%)Plant SpeciesReference
Radiolabeled Salicyl Alcoholβ-d-salicin46.4Higher plants[8]
[U-14C]L-phenylalanineElicited xanthoneEfficientH. androsaemum[15]
[7-14C]benzoic acidElicited xanthoneEfficientH. androsaemum[15]
[7-14C]3-hydroxybenzoic acidElicited xanthoneEfficientH. androsaemum[15]
[7-14C]3-hydroxybenzoic acidXanthonesEfficientC. erythraea[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthetic pathway of salicyl alcohol glycosides.

CRISPR/Cas9-Mediated Gene Knockout of UGT71L1 in Populus

This protocol describes the generation of UGT71L1 knockout poplar plants using the CRISPR/Cas9 system, a powerful tool for functional genomics.

4.1.1. Vector Construction

  • gRNA Design: Design a specific guide RNA (gRNA) sequence targeting an exon of the UGT71L1 gene in Populus. The gRNA sequence used in previous studies can be a reference[5]. Ensure the gRNA has high on-target and low off-target scores using available bioinformatics tools.

  • Vector Assembly: Assemble the gRNA expression cassette, typically driven by a U6 promoter, into a binary vector containing the Cas9 nuclease gene driven by a strong constitutive promoter (e.g., 2xCaMV35S). The pC1300-Cas9 vector system is a suitable choice for poplar transformation[11]. The final vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).

4.1.2. Agrobacterium-Mediated Transformation of Populus

  • Explant Preparation: Use leaf discs or stem segments from in vitro-grown Populus tremula x P. alba plantlets as explants.

  • Agrobacterium Culture: Transform the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). Grow an overnight culture of the transformed Agrobacterium in liquid medium containing appropriate antibiotics.

  • Infection and Co-cultivation: Harvest the Agrobacterium cells by centrifugation and resuspend them in an infection medium to an OD600 of 0.3-0.4[11]. Immerse the explants in the bacterial suspension for a defined period (e.g., 20 minutes)[16]. Co-cultivate the infected explants on a solid medium in the dark for 2-3 days[11].

  • Selection and Regeneration: Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent to eliminate residual Agrobacterium. Subculture the explants regularly on fresh selection medium to promote the growth of transgenic calli and subsequent shoot regeneration.

  • Rooting and Acclimatization: Excise regenerated shoots and transfer them to a rooting medium. Once rooted, acclimatize the transgenic plantlets to greenhouse conditions.

4.1.3. Analysis of Transgenic Plants

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the leaves of putative transgenic plants. Perform PCR to confirm the presence of the Cas9 and selectable marker genes.

  • Mutation Analysis: Amplify the target region of the UGT71L1 gene by PCR and sequence the amplicons to identify CRISPR/Cas9-induced mutations (insertions, deletions).

  • Metabolite Analysis: Extract and analyze the phenolic glycoside profiles of the knockout and wild-type plants using HPLC or LC-MS/MS to confirm the functional consequence of the gene knockout.

Heterologous Expression and Purification of UGT71L1

This protocol describes the production of recombinant UGT71L1 protein in Escherichia coli for in vitro biochemical characterization.

  • Vector Construction: Clone the full-length coding sequence of UGT71L1 into a suitable E. coli expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Cell Lysis and Protein Purification: Harvest the bacterial cells by centrifugation and lyse them by sonication. Purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.

In Vitro Enzyme Assay for UGT71L1

This protocol describes a method to measure the enzymatic activity of purified recombinant UGT71L1.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the acceptor substrate (e.g., salicyl benzoate), the sugar donor (UDP-glucose), and the purified UGT71L1 enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Analysis: Stop the reaction by adding a quenching solution (e.g., methanol). Analyze the formation of the glucosylated product by HPLC or LC-MS/MS.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language, provide visual representations of the biosynthetic pathway and key experimental workflows.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_salicinoid Salicinoid Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL Benzoic_acid Benzoic Acid Cinnamic_acid->Benzoic_acid β-oxidation Benzoyl_CoA Benzoyl-CoA Benzoic_acid->Benzoyl_CoA Salicylaldehyde Salicylaldehyde Benzoic_acid->Salicylaldehyde Benzyl_alcohol Benzyl Alcohol Benzoyl_CoA->Benzyl_alcohol Benzyl_benzoate Benzyl Benzoate Benzoyl_CoA->Benzyl_benzoate BEBT Benzyl_alcohol->Benzyl_benzoate Salicyl_alcohol Salicyl Alcohol Salicyl_benzoate Salicyl Benzoate Salicyl_alcohol->Salicyl_benzoate SABT Salicin Salicin Salicyl_alcohol->Salicin Glucosylation Benzyl_benzoate->Salicyl_benzoate Salicyl_benzoate_glucoside Salicyl Benzoate Glucoside Salicyl_benzoate->Salicyl_benzoate_glucoside UGT71L1 Salicortin Salicortin Salicyl_benzoate_glucoside->Salicortin Oxidation Helicin Helicin Salicylaldehyde->Helicin Glucosylation Helicin->Salicin Reduction

Caption: Overview of the biosynthetic pathway of salicyl alcohol glycosides.

CRISPR_Workflow cluster_design Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis gRNA_design gRNA Design for UGT71L1 Vector_assembly Assemble gRNA and Cas9 into Binary Vector gRNA_design->Vector_assembly Agro_transformation Agrobacterium Transformation Vector_assembly->Agro_transformation Explant_infection Infection of Populus Explants Agro_transformation->Explant_infection Co_cultivation Co-cultivation Explant_infection->Co_cultivation Selection Selection of Transgenic Cells Co_cultivation->Selection Regeneration Regeneration of Transgenic Plants Selection->Regeneration Genomic_analysis Genomic DNA Analysis (PCR) Regeneration->Genomic_analysis Mutation_detection Mutation Detection (Sequencing) Genomic_analysis->Mutation_detection Metabolite_profiling Metabolite Profiling (LC-MS) Mutation_detection->Metabolite_profiling

Caption: Workflow for CRISPR/Cas9-mediated knockout of UGT71L1 in Populus.

Enzyme_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purified_enzyme Purified UGT71L1 Mix_components Mix Enzyme, Substrates, and Buffer Purified_enzyme->Mix_components Substrates Substrates: - Salicyl benzoate - UDP-glucose Substrates->Mix_components Reaction_buffer Reaction Buffer Reaction_buffer->Mix_components Incubation Incubate at 30°C Mix_components->Incubation Termination Terminate Reaction Incubation->Termination HPLC_analysis HPLC/LC-MS Analysis Termination->HPLC_analysis Data_analysis Data Analysis (Product Quantification) HPLC_analysis->Data_analysis Kinetic_calculation Kinetic Parameter Calculation (Km, Vmax) Data_analysis->Kinetic_calculation

Caption: Workflow for the in vitro enzyme assay of UGT71L1.

Conclusion

The biosynthetic pathway of salicyl alcohol glycosides is a complex and fascinating area of plant biochemistry. While significant progress has been made in identifying key enzymes and intermediates, many aspects of the pathway, particularly the later steps in the formation of complex salicinoids and the intricate regulatory networks, remain to be fully elucidated. The experimental approaches detailed in this guide provide a solid foundation for researchers to further unravel the complexities of this important metabolic pathway. A deeper understanding of salicyl alcohol glycoside biosynthesis will not only enhance our knowledge of plant chemical ecology but also open up new avenues for the biotechnological production of valuable pharmaceuticals and other high-value chemicals.

References

The Natural Distribution and Biological Significance of Populigenin-like Compounds in the Salicaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salicaceae family, encompassing willows (Salix spp.) and poplars (Populus spp.), is a rich source of bioactive phenolic compounds, notably salicinoids. Among these, populigenin (B15129853) and its derivatives represent a class of compounds with significant therapeutic potential, primarily due to their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the natural distribution of this compound-like compounds within the Salicaceae family, details established experimental protocols for their analysis, and explores their interaction with key cellular signaling pathways.

Data Presentation: Quantitative Distribution of Salicinoids in Salicaceae

While specific quantitative data for this compound remains limited in readily available literature, extensive research has been conducted on closely related and precursor salicinoid compounds. The following tables summarize the reported concentrations of major salicinoids in various Salix and Populus species, providing a comparative overview of their distribution.

Table 1: Concentration of Salicinoids in Various Salix Species

SpeciesCompoundPlant PartConcentration (mg/g dry weight)Reference
Salix purpureaSalicin (B1681394)Bark3.04 - 10.96[1]
SalicortinBarkPresent[1]
TremulacinBarkPresent[1]
Salix albaSalicinBark~20[2]
Total PhenolicsBark53.2 - 63.1[2]
Salix albaTotal PhenolicsLeaves55.76[1]
Salix albaTotal PhenolicsBark23.30[1]

Table 2: Total Phenolic and Flavonoid Content in Various Populus Species

SpeciesExtract TypeTotal Polyphenol Content (mg GAE/g DW)Total Flavonoid Content (mg RE/g DW)Reference
Populus nigra50% Hydroethanolic32.834.45[3]
Water-refluxed23.832.79[3]
Populus alba50% Hydroethanolic20.922.94[3]
Water-refluxed19.262.15[3]
Populus × euramericana50% Hydroethanolic33.373.93[3]
Water-refluxed27.903.07[3]

Experimental Protocols

The extraction and quantification of this compound-like compounds from Salicaceae plant material are critical for accurate analysis and further research. The following protocols are detailed methodologies based on established practices.

Protocol 1: Extraction of Phenolic Compounds from Salicaceae Bark

This protocol is adapted from sequential extraction methods used for Populus bark.[4][5]

1. Sample Preparation:

  • Collect fresh bark material from the desired Salix or Populus species.

  • Air-dry or freeze-dry the bark to a constant weight.

  • Grind the dried bark into a fine powder (e.g., passing through a 40-mesh sieve).

2. Sequential Soxhlet Extraction:

  • Place the powdered bark material (e.g., 10 g) into a cellulose (B213188) thimble.

  • Perform sequential extraction in a Soxhlet apparatus with solvents of increasing polarity. A typical sequence is: a. n-Hexane (8 hours) - to remove nonpolar compounds like lipids and waxes. b. Dichloromethane (8 hours) - to extract compounds of intermediate polarity. c. Ethyl acetate (B1210297) (8 hours) - to extract a broad range of phenolic compounds. d. Methanol (B129727) (8 hours) - to extract more polar phenolic glycosides.

  • After each solvent extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.

3. Further Purification (Optional):

  • The crude extracts can be further purified using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

Protocol 2: Quantification of Salicinoids by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on common practices for analyzing salicinoids in Salix and Populus extracts.[2][6]

1. Sample Preparation:

  • Accurately weigh a known amount of the dried extract (e.g., 10 mg).

  • Dissolve the extract in a known volume of HPLC-grade methanol or a methanol-water mixture (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength suitable for salicinoids (e.g., 270 nm).

3. Quantification:

  • Prepare a series of standard solutions of this compound (if available) or a related standard like salicin at known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of the target compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, visualize a typical experimental workflow for the extraction and analysis of this compound-like compounds and the key inflammatory signaling pathways they are known to modulate.

experimental_workflow plant_material Salicaceae Plant Material (Bark, Leaves) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Soxhlet Extraction (Sequential Solvents) grinding->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract purification Column Chromatography (Optional) crude_extract->purification hplc_analysis HPLC-DAD Analysis crude_extract->hplc_analysis pure_compounds Purified this compound-like Compounds purification->pure_compounds quantification Quantification hplc_analysis->quantification signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikk IKK Complex receptor->ikk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 nfkb_nucleus NF-κB (nucleus) p38->nfkb_nucleus activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degrades, releasing nfkb->nfkb_nucleus translocates pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->pro_inflammatory induces transcription This compound This compound-like Compounds This compound->mapkkk inhibits This compound->ikk inhibits

References

A Deep Dive into the Taxonomical Variation of Phenolic Glycosides in Aspen Trees

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Populus, commonly known as aspen, poplar, and cottonwood, represents a significant component of Northern Hemisphere ecosystems. These trees are not only ecologically important but are also a rich source of a diverse array of secondary metabolites, among which phenolic glycosides are of particular interest due to their roles in plant defense and their potential pharmacological applications. This technical guide provides a comprehensive overview of the taxonomical variation of phenolic glycosides in aspen trees, detailing quantitative differences, experimental methodologies for their analysis, and the underlying biosynthetic pathways.

Quantitative Variation of Phenolic Glycosides in Aspen Species

Aspen trees produce a variety of phenolic glycosides, with salicortin (B1681395) and tremulacin (B192548) being two of the most abundant and well-studied compounds. Their concentrations can vary significantly between different aspen species, among clones within a species, and even in response to environmental factors. This variation is a key aspect of the chemical ecology of aspens and has significant implications for their interactions with herbivores and pathogens.

Below is a summary of quantitative data on major phenolic glycosides found in the leaves of various Populus species, compiled from multiple studies. These values highlight the considerable chemical diversity within the genus.

Populus SpeciesPhenolic GlycosideConcentration Range (% dry weight)Reference
P. tremuloides (Quaking Aspen)Total Phenolic Glycosides<1 to 16%[1][2]
Salicortin1 to 8%[2]
Tremulacin1 to 8%[2]
Salicin<1%[2]
Tremuloidin<1%[2]
P. tremula (Eurasian Aspen)Salicin0.05 to 0.24%[3]
Tremulacin0.01 to 0.4%[3]
2'-O-cinnamoyl-salicortinup to 0.21%[3]
P. tremula x P. alba (Hybrid)Total SalicinoidsHigh in control, minimal in genetically modified[4]
P. nigra (Black Poplar)Total Polyphenols (in buds)2.38 to 3.28%[5][6]
P. alba (White Poplar)Total Polyphenols (in buds)1.93 to 2.09%[5]
P. x euramericana (Hybrid)Total Polyphenols (in buds)2.79 to 3.34%[5]
P. tomentosaSalicylatesHigh (dominant)[7][8]
P. beijingensisSalicylatesLow[8]

Note: The concentrations of phenolic glycosides can be influenced by numerous factors including genetics, age of the tree, tissue type, season, and environmental stressors such as herbivory and nutrient availability.[1][9][10]

Experimental Protocols for Phenolic Glycoside Analysis

The accurate quantification and identification of phenolic glycosides are crucial for understanding their ecological roles and potential applications. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant analytical techniques employed for this purpose.[3][11][12][13]

Sample Preparation and Extraction

Proper sample handling is critical to prevent the degradation of these often labile compounds.[14][15]

Protocol for Leaf Tissue Extraction: [12]

  • Harvesting and Storage: Freshly collected leaf material should be immediately flash-frozen in liquid nitrogen and stored at -80°C until extraction to minimize enzymatic degradation.

  • Lyophilization and Grinding: Frozen leaves are lyophilized (freeze-dried) to remove water and then ground into a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Weigh approximately 10 mg of the dried leaf powder into a microcentrifuge tube.

    • Add 1 mL of cold (4°C) extraction solvent, typically a mixture of methanol (B129727), chloroform, and water. A deuterated internal standard, such as salicylic (B10762653) acid-d6, is often included for accurate quantification.

    • Vortex the mixture thoroughly and then centrifuge at a high speed in a chilled centrifuge.

  • Supernatant Collection and Preparation for Analysis:

    • Carefully collect the supernatant.

    • Evaporate the solvent to dryness using a speed vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent mixture (e.g., methanol and 0.1% aqueous formic acid) just before analysis.

UHPLC-ESI/TOFMS Analysis

This method allows for the rapid separation and sensitive detection of a wide range of phenolic glycosides.[3][11][13]

Typical UHPLC-MS Parameters:

  • Chromatographic Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both typically acidified with a small amount of formic acid (e.g., 0.1%), is used to elute the compounds.

  • Flow Rate: A flow rate of around 0.3 to 0.5 mL/min is standard.

  • Injection Volume: Typically 1-5 µL of the reconstituted extract is injected.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of phenolic glycosides. A time-of-flight (TOF) mass analyzer provides high-resolution mass data for accurate compound identification.

Biosynthesis and Regulation of Phenolic Glycosides

Phenolic glycosides in aspen are synthesized via the shikimate and phenylpropanoid pathways.[16] Cinnamic acid, derived from the amino acid phenylalanine, serves as a key precursor.[16][17][18]

The biosynthesis of complex salicylates like salicortin involves multiple enzymatic steps, including the formation of a salicyl moiety and a 6-hydroxy-2-cyclohexen-on-oyl (HCH) moiety, both of which are derived from phenylpropanoid precursors.[17] The genetic and environmental regulation of these pathways leads to the observed taxonomical variation in phenolic glycoside profiles.

Below are diagrams illustrating the key biosynthetic pathway, a typical experimental workflow for phenolic glycoside analysis, and the factors influencing their variation.

Biosynthetic_Pathway Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL o_Coumaric_Acid o-Coumaric Acid Cinnamic_Acid->o_Coumaric_Acid Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA β-oxidation HCH_Moiety HCH Moiety Precursors Cinnamic_Acid->HCH_Moiety Salicylaldehyde Salicylaldehyde o_Coumaric_Acid->Salicylaldehyde Salicyl_Alcohol Salicyl Alcohol Salicylaldehyde->Salicyl_Alcohol Salicin Salicin Salicyl_Alcohol->Salicin + UDP-Glucose Salicortin Salicortin Salicin->Salicortin + HCH Moiety Tremulacin Tremulacin Salicortin->Tremulacin + Benzoyl group

Caption: Generalized biosynthetic pathway of major phenolic glycosides in aspen.

Experimental_Workflow Sample_Collection 1. Leaf Sample Collection (Flash-freeze in Liquid N2) Sample_Prep 2. Lyophilization & Grinding Sample_Collection->Sample_Prep Extraction 3. Solvent Extraction (Methanol:Chloroform:Water) Sample_Prep->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Drying 5. Supernatant Collection & Drying Centrifugation->Supernatant_Drying Reconstitution 6. Reconstitution in Solvent Supernatant_Drying->Reconstitution UHPLC_MS 7. UHPLC-ESI/TOFMS Analysis Reconstitution->UHPLC_MS Data_Analysis 8. Data Processing & Quantification UHPLC_MS->Data_Analysis

Caption: Workflow for the analysis of phenolic glycosides in aspen leaves.

Influencing_Factors PG_Variation Phenolic Glycoside Variation Genetics Genetic Factors (Species, Genotype) Genetics->PG_Variation Environment Environmental Factors Environment->PG_Variation Biotic Biotic Stress (Herbivory, Pathogens) Environment->Biotic Abiotic Abiotic Stress (Nutrients, Light, Frost) Environment->Abiotic Development Developmental Stage (Age, Ontogeny) Development->PG_Variation

Caption: Factors influencing the taxonomical variation of phenolic glycosides.

References

The Role of Salicinoids in Plant-Herbivore Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of salicinoids in mediating the intricate interactions between plants, primarily of the Salicaceae family (e.g., poplars and willows), and their herbivores. Salicinoids, a class of phenolic glycosides, are pivotal to plant defense, acting as potent deterrents and toxins to a wide array of herbivores. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways to facilitate a comprehensive understanding of this critical ecological relationship.

Introduction to Salicinoids and Plant Defense

Salicinoids are a diverse group of plant secondary metabolites characterized by a salicyl alcohol core linked to a glucose moiety, which is often further acylated.[1] These compounds are hallmarks of the Salicaceae family and serve as a primary defense mechanism against herbivory.[2] Their presence can significantly influence herbivore feeding behavior, growth, survival, and reproductive success.[3][4] The defensive efficacy of salicinoids is largely attributed to their bitter taste and toxicity upon ingestion. While some specialist herbivores have evolved mechanisms to detoxify or sequester these compounds, for many generalist herbivores, salicinoids represent a formidable chemical barrier.[5]

Quantitative Insights into Salicinoid-Mediated Defense

The concentration and composition of salicinoids can vary considerably among different plant species, genotypes, and even within different tissues of the same plant, leading to variable effects on herbivores. The following tables summarize quantitative data from various studies, highlighting these differences and their ecological consequences.

Table 1: Salicinoid Concentrations in Populus Species

Populus Species/HybridTissueSalicinoidConcentration (% dry weight)Reference
P. tremuloidesLeavesSalicortin (B1681395)1.9 - (-2.34)
P. tremuloidesLeavesHCH-salicortinNot specified
P. nigraLeavesTotal Salicylic (B10762653) Compounds4.714 (as salicin)
P. x berolinensisLeavesTotal Salicylic Compounds4.714 (as salicin)
P. ciliata (male)Not specifiedPopulin & SalicinLower than females
P. ciliata (female)Not specifiedPopulin & SalicinHigher than males
P. deltoides x trichocarpaNot specifiedSalicortin, HCH-salicortin, TremulacinNot specified
Populus spp.BarkTotal Salicylates0.5 - 10
Populus spp.LeavesTotal Salicylatesup to 15

Table 2: Effects of Salicinoids on Herbivore Performance

Herbivore SpeciesPlant/DietSalicinoid TreatmentEffectQuantitative DataReference
Lymantria dispar (Gypsy moth)Artificial DietSalicortin, Tremulacin, SalicinInhibitory impact on growth-
Anoplophora glabripennis (Asian longhorned beetle)Artificial DietSalicinoid ExtractReduced feeding and egg development>90% reduction in egg development at ~1.3% dry weight
Orygia leucostigmaP. tremula x P. alba (UGT71L1-KO)Reduced salicinoidsIncreased preference for knockout plants-
Lymantria disparP. x canescens (SOT1 knockdown)Decreased sulfated salicinoidsNo effect on feeding preference-
Generalist chewing insectsWillowsSalicylic acid and related compoundsReduced performance-
Gall midgeWillowsSalicylic acid-mediated resistanceReduced larval survival-

Biosynthesis and Signaling of Salicinoids in Plant Defense

The biosynthesis of salicinoids is a complex process originating from the phenylpropanoid pathway. Recent research has begun to elucidate the key enzymatic steps and regulatory networks involved. Furthermore, the defensive role of salicinoids is intricately linked with broader plant defense signaling pathways, most notably the salicylic acid (SA) pathway.

Salicinoid Biosynthesis Pathway

The production of salicinoids begins with the conversion of cinnamic acid to salicyl alcohol, which is then glycosylated to form salicin. Further modifications, such as acylation, lead to the vast diversity of salicinoid structures observed in nature. A key enzyme in this pathway is a UDP-dependent glycosyltransferase, UGT71L1, which has been shown to be essential for the biosynthesis of major salicinoids like salicortin and tremulacin.

Salicinoid_Biosynthesis Phenylpropanoid_Pathway Phenylpropanoid Pathway Cinnamic_Acid Cinnamic Acid Phenylpropanoid_Pathway->Cinnamic_Acid Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Salicylaldehyde Salicylaldehyde Benzoic_Acid->Salicylaldehyde ... Salicyl_Benzoate Salicyl Benzoate (B1203000) Benzoic_Acid->Salicyl_Benzoate Salicyl_Alcohol Salicyl Alcohol Salicylaldehyde->Salicyl_Alcohol Salicin Salicin Salicyl_Alcohol->Salicin Glycosylation Salicyl_Alcohol->Salicyl_Benzoate Salicyl_Benzoate_Glucoside Salicyl Benzoate Glucoside Salicyl_Benzoate->Salicyl_Benzoate_Glucoside Higher_Order_Salicinoids Higher-Order Salicinoids (e.g., Salicortin, Tremulacin) Salicyl_Benzoate_Glucoside->Higher_Order_Salicinoids UGT71L1 UGT71L1 UGT71L1->Salicyl_Benzoate_Glucoside Catalyzes SA_Signaling_Pathway Herbivore_Attack Herbivore Attack (e.g., piercing-sucking insects) HAMPs HAMPs/DAMPs Herbivore_Attack->HAMPs Receptor Pattern Recognition Receptors (PRRs) HAMPs->Receptor SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_Biosynthesis Signal SA SA Accumulation SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive Induces conformational change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Interacts with Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes Activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Experimental_Workflow cluster_plant Plant Analysis cluster_herbivore Herbivore Bioassays cluster_interaction Interaction & Data Analysis Plant_Material Select Plant Material (e.g., different genotypes) Phytochemical_Analysis Phytochemical Analysis (Salicinoid Profiling) Plant_Material->Phytochemical_Analysis Gene_Expression Gene Expression Analysis (e.g., UGT71L1) Plant_Material->Gene_Expression Genetic_Modification Genetic Modification (e.g., CRISPR/Cas9) Plant_Material->Genetic_Modification Feeding_Assays Feeding Assays (Choice/No-Choice) Phytochemical_Analysis->Feeding_Assays Data_Integration Integrate Phytochemical and Herbivore Performance Data Phytochemical_Analysis->Data_Integration Genetic_Modification->Phytochemical_Analysis Herbivore_Selection Select Herbivore (Generalist vs. Specialist) Herbivore_Selection->Feeding_Assays Performance_Metrics Measure Performance Metrics (Growth, Survival, Fecundity) Feeding_Assays->Performance_Metrics Metabolomics Herbivore Metabolomics (Detoxification Pathways) Feeding_Assays->Metabolomics Performance_Metrics->Data_Integration Correlation_Analysis Correlation Analysis Data_Integration->Correlation_Analysis Ecological_Validation Ecological Validation (Field Studies) Correlation_Analysis->Ecological_Validation

References

The Chemical Arsenal of Poplar: An In-depth Guide to the Ecological Roles and Analysis of Populus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The genus Populus, encompassing poplars, aspens, and cottonwoods, represents a cornerstone of Northern Hemisphere ecosystems and a valuable resource for various industries. The ecological success of these trees is intimately linked to their complex chemical defense systems, primarily orchestrated by a diverse array of secondary metabolites. This technical guide provides a comprehensive overview of the chemical ecology of Populus secondary metabolites, with a focus on phenolic glycosides (salicinoids) and condensed tannins. We delve into their biosynthesis, their critical roles in mediating interactions with herbivores and pathogens, and the intricate signaling pathways that regulate their production. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the extraction and quantification of these compounds, alongside a quantitative analysis of their distribution within different Populus species and tissues.

Introduction

Populus species have evolved a sophisticated chemical defense system to counteract a wide range of biotic and abiotic stresses[1][2]. This defense is largely mediated by the production and accumulation of a variety of secondary metabolites, which are not directly involved in the primary processes of growth and development but are crucial for survival and interaction with the environment[1][3]. The primary classes of these defensive compounds in Populus are derived from the shikimate-phenylpropanoid pathway and include phenolic glycosides and condensed tannins[1][3]. These compounds play a significant role in deterring herbivores, inhibiting pathogen growth, and influencing ecosystem processes such as nutrient cycling[1][4][5]. Understanding the chemical ecology of these metabolites is not only fundamental to forest ecology but also holds potential for applications in agriculture, medicine, and biofuel production. This guide aims to provide a detailed technical resource on the core aspects of Populus secondary metabolism.

Major Classes of Populus Secondary Metabolites

The chemical defense portfolio of Populus is dominated by two major classes of phenolic compounds: salicinoids and condensed tannins.

Phenolic Glycosides (Salicinoids)

Salicinoids are a group of phenolic glycosides unique to the Salicaceae family. They are characterized by a salicin (B1681394) core, which is often esterified with various aromatic acids[6]. Two of the most abundant and well-studied salicinoids in Populus are salicortin (B1681395) and tremulacin, which can reach high concentrations in leaf tissues[4][5]. These compounds are known for their toxicity and deterrent effects against a wide range of insect herbivores[4][5]. The biosynthesis of salicinoids is a complex process that is still being fully elucidated, but it is known to originate from the phenylpropanoid pathway[7].

Condensed Tannins

Condensed tannins, also known as proanthocyanidins, are polymers of flavonoid units. Their concentrations can be substantial, occasionally reaching up to 30% of the leaf dry weight in species like Populus tremuloides[5]. While their role as a defense against insect herbivores is sometimes debated, they are generally considered to be important in defending against pathogens and can influence the decomposition of leaf litter, thereby affecting nutrient cycling in the ecosystem[1][8].

Quantitative Data on Populus Secondary Metabolites

The concentration of secondary metabolites in Populus can vary significantly depending on the species, genotype, tissue type, age of the tissue, and environmental conditions such as herbivory pressure[9][10]. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Phenolic Glycosides in Populus Species

Populus SpeciesTissueCompoundConcentration (% dry weight)Reference
P. tremuloidesLeafSalicortin1 - 15[5]
P. tremuloidesLeafTremulacin1 - 15[5]
P. tremuloidesLeafSalicin< 1[5]
P. tremuloidesLeafTremuloidin< 1[5]
P. nigraLeafSalicinComparable to wild populations[11]
P. ×berolinensisLeafSalicylic (B10762653) compounds47.14 mg/g[12]
P. nigraLeafSalicylic compoundsLower than P. x berolinensis[12]

Table 2: Concentration of Condensed Tannins in Populus Species

Populus SpeciesTissueConcentration (% dry weight)Reference
P. tremuloidesLeafUp to 30[5]
P. tremuloidesLeaf (after defoliation)Generally increases[5]
P. nigraWoodEnriched in flavonoids[13]

Table 3: Impact of Herbivory on Secondary Metabolite Concentrations

Populus SpeciesHerbivoreTissueChange in SalicinoidsChange in Condensed TanninsReference
P. tremuloidesArtificial defoliationLeafSlight to no increase in salicortin and tremulacinGeneral increase[5]
P. tremuloidesLymantria disparReflushed leaves8.4-fold increase-[9]
P. nigraLymantria disparLeaf, Wood, Bark, RootOrgan-specific changesOrgan-specific changes[10][14]

Experimental Protocols

Accurate quantification and characterization of Populus secondary metabolites are crucial for research in this field. Below are detailed methodologies for the extraction and analysis of these compounds.

Extraction of Phenolic Compounds from Populus Bark

This protocol describes a sequential Soxhlet extraction method for isolating phenolic compounds from poplar bark.

Materials:

  • Dried and ground Populus bark

  • Soxhlet extractor

  • Solvents in increasing order of polarity: n-hexane, dichloromethane, ethyl acetate, methanol, and water.

  • Rotary evaporator

Procedure:

  • Place the ground bark sample in a thimble and insert it into the Soxhlet extractor.

  • Perform sequential extractions for 24 hours with each solvent, starting with n-hexane and progressing to water[15][16][17].

  • After each extraction, collect the solvent containing the extract.

  • Evaporate the solvent from each fraction using a rotary evaporator to obtain the crude extracts[16][17].

  • The resulting extracts can be further fractionated using flash column chromatography[15][16][17].

Quantification of Condensed Tannins (Butanol-HCl Assay)

This colorimetric assay is a standard method for quantifying condensed tannins.

Materials:

  • Freeze-dried and ground plant tissue

  • Extraction solution: 70:30 acetone/water (v/v)

  • Butanol-HCl reagent (95:5 v/v)

  • Ferric ammonium (B1175870) sulfate (B86663) solution (2% in 2N HCl)

  • Purified condensed tannins (for standard curve)

  • Spectrophotometer

Procedure for Soluble Condensed Tannins:

  • Extract a known weight of the plant tissue (e.g., 10 mg) with the acetone/water solution[18].

  • Centrifuge the sample and collect the supernatant.

  • Take an aliquot of the supernatant and add the butanol-HCl reagent and the ferric ammonium sulfate solution.

  • Heat the mixture at 95°C for 40 minutes[19][20].

  • Cool the samples to room temperature and measure the absorbance at 550 nm.

  • Quantify the condensed tannin concentration using a standard curve prepared with purified condensed tannins[19][20].

Procedure for Insoluble Condensed Tannins:

  • Use the pellet remaining after the soluble tannin extraction.

  • Add the butanol-HCl reagent and ferric ammonium sulfate solution directly to the pellet[19][20].

  • Follow steps 4-6 from the soluble tannin procedure.

Analysis of Phenolic Glycosides by HPLC-DAD-ESI/MS

High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry is a powerful technique for the identification and quantification of individual phenolic glycosides.

Materials:

  • Plant extract (e.g., methanolic extract)

  • HPLC system with a DAD and ESI/MS detector

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and water (both with a small percentage of formic acid)

  • Standards of known phenolic glycosides

Procedure:

  • Prepare a plant extract, for example, using methanol.

  • Filter the extract through a 0.22 µm filter.

  • Inject the sample into the HPLC system.

  • Perform a gradient elution, starting with a low concentration of acetonitrile and gradually increasing it.

  • Monitor the elution of compounds using the DAD at specific wavelengths (e.g., 270 nm for salicinoids).

  • Use the ESI/MS to obtain mass spectra of the eluting peaks for identification.

  • Quantify the compounds by comparing their peak areas to those of authentic standards[12].

Signaling Pathways in Populus Defense

The production of secondary metabolites in Populus is tightly regulated by complex signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is predominantly activated in response to wounding and herbivore attack[21][22].

Jasmonic Acid Signaling Pathway cluster_herbivore Herbivore Attack / Wounding cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction Herbivore Herbivore Linolenic_Acid α-Linolenic Acid Herbivore->Linolenic_Acid JA Jasmonic Acid Linolenic_Acid->JA LOX, AOS, AOC JA_Ile JA-Isoleucine (Active form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (e.g., for secondary metabolites) MYC2->Defense_Genes activates

Caption: Jasmonic acid signaling pathway in response to herbivory.

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is primarily induced by biotrophic and hemibiotrophic pathogens[23][24].

Salicylic Acid Signaling Pathway cluster_pathogen Pathogen Infection cluster_biosynthesis SA Biosynthesis cluster_signaling Signal Transduction Pathogen Pathogen Chorismate Chorismate Pathogen->Chorismate SA Salicylic Acid Chorismate->SA ICS Pathway NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm SA->NPR1_inactive accumulation leads to monomerization NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active TGA_WRKY TGA/WRKY (Transcription Factors) NPR1_active->TGA_WRKY activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_WRKY->PR_Genes activates

Caption: Salicylic acid signaling pathway in response to pathogens.

Crosstalk between JA and SA Signaling

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to specific threats[25][26][27]. For instance, the activation of the SA pathway can suppress JA-mediated responses, and vice versa. This crosstalk is a critical area of research for understanding how plants prioritize their defense strategies. Key components in this crosstalk include transcription factors like WRKYs and the NONEXPRESSOR OF PR GENES1 (NPR1) protein[23][25].

JA-SA Crosstalk Herbivore Herbivore JA_Pathway JA Signaling Pathway Herbivore->JA_Pathway Pathogen Pathogen SA_Pathway SA Signaling Pathway Pathogen->SA_Pathway JA_Pathway->SA_Pathway antagonistic interaction Defense_Herbivores Defense against Herbivores JA_Pathway->Defense_Herbivores SA_Pathway->JA_Pathway antagonistic interaction Defense_Pathogens Defense against Pathogens SA_Pathway->Defense_Pathogens

Caption: Antagonistic crosstalk between JA and SA signaling pathways.

Experimental Workflow for Metabolomic Analysis

A typical metabolomics workflow for studying Populus secondary metabolites involves several key steps, from sample collection to data analysis.

Metabolomics Workflow Sample_Collection Sample Collection (Leaf, Bark, etc.) Grinding Grinding (in Liquid Nitrogen) Sample_Collection->Grinding Extraction Metabolite Extraction (e.g., Methanol-based) Grinding->Extraction LC_MS_Analysis LC-MS/GC-MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak picking, alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Biological_Interpretation Biological Interpretation Metabolite_Identification->Biological_Interpretation

References

A Technical Guide to the Identification of Novel Phenolic Compounds from Poplar Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying new phenolic compounds from poplar (Populus spp.) leaves. It includes a summary of recently identified compounds, detailed experimental protocols, and visualizations of the analytical workflow and relevant biological pathways.

Introduction

Poplar species are a rich source of bioactive phenolic compounds, which have garnered significant interest for their potential therapeutic applications, including antioxidant and anti-inflammatory properties.[1][2] The diverse chemical landscape of poplar leaves continues to yield novel phenolic structures, necessitating robust and systematic approaches for their discovery and characterization. This guide outlines the key steps and techniques involved in this process, from sample collection to structural elucidation and biological pathway analysis.

Newly Identified Phenolic Compounds in Populus Species

Recent research has led to the identification of several new and noteworthy phenolic compounds from various poplar species. The following table summarizes these findings, providing a snapshot of the chemical diversity within the genus.

Table 1: Recently Identified Phenolic Compounds in Populus Species

Compound NamePopulus SpeciesCompound ClassNotes
6′-O-caffeoylsalicinPopulus albaPhenolic GlycosideA new natural compound.[3]
Salicyl etherPopulus albaSimple PhenolA novel plant metabolite.[4]
Ferulic acid glucosidePopulus nigraPhenolic Acid DerivativeNot previously documented in the Populus genus.[5]
Populoside isomerPopulus nigra, P. × candicansPhenolic GlycosideTentatively identified for the first time.[6]
Salicyloyl-salicinPopulus nigra, P. × candicansPhenolic GlycosideNewly identified in these species.[7]
Caffeoyl-salicortinPopulus nigra, P. × candicansPhenolic GlycosideNewly identified in these species.[7]
32 new compoundsPopulus nigraFlavan-3-ols, Proanthocyanidins, Flavonols, Salicinoids17 of these were not previously identified in the Populus genus.[8][9]

Quantitative Analysis of Phenolic Content

The overall phenolic and flavonoid content can vary significantly between different poplar species and even within the same species under different environmental conditions. The following table presents a summary of total phenolic and flavonoid content from various studies.

Table 2: Total Phenolic and Flavonoid Content in Populus Leaf and Bud Extracts

Populus Species/HybridTotal Phenolic Content (mg/g dry weight)Total Flavonoid Content (mg/g dry weight)Reference
Populus nigra32.83 (mg GAE/g)4.45 (mg RE/g)[10]
Populus alba20.92 (mg GAE/g)2.15 (mg RE/g)[10]
Populus × euramericana33.37 (mg GAE/g)3.88 (mg QE/g)[10]
Populus nigra-8.02 (mg QE/g)[11]
Populus × berolinensis47.14 (mg salicin (B1681394) equivalents/g)-[11]
Populus nigra (buds)180 (mg CAE/g)-[1][12]
Populus × canadensis (buds)145.54 (mg GAE/g)126.23 (mg QE/g)[12]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; QE: Quercetin Equivalents; CAE: Caffeic Acid Equivalents.

Experimental Protocols

The identification of new phenolic compounds is a multi-step process that involves careful sample preparation, extraction, fractionation, and structural analysis. The following is a synthesized protocol based on methodologies reported in the literature.[3][4][6][11][13][14][15][16][17][18][19][20]

  • Collection: Collect fresh poplar leaves and immediately freeze them in liquid nitrogen to quench metabolic processes.

  • Lyophilization: Freeze-dry the leaves to remove water without degrading thermolabile compounds.

  • Grinding: Grind the dried leaves into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A common and effective solvent system for phenolic compounds is 80% aqueous methanol (B129727) or ethanol.

  • Procedure:

    • Macerate the powdered leaf material in the chosen solvent at a ratio of 1:10 (w/v).

    • Sonication or shaking can be used to enhance extraction efficiency.

    • Perform the extraction for a defined period, for example, 2 hours at room temperature.

    • Filter the mixture and repeat the extraction process on the residue to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This will separate compounds based on their polarity.

  • Column Chromatography:

    • Subject the most promising fraction (often the ethyl acetate or n-butanol fraction for phenolics) to column chromatography.

    • Use stationary phases like silica (B1680970) gel or Sephadex LH-20.

    • Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the compounds into fractions.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions using preparative or semi-preparative HPLC with a C18 column.

    • Use a gradient elution system, typically with acidified water and methanol or acetonitrile (B52724) as the mobile phases.

    • Monitor the elution profile with a Diode Array Detector (DAD) to obtain UV spectra of the separated peaks.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Couple HPLC to an Electrospray Ionization Mass Spectrometer (ESI-MS) to determine the molecular weight and fragmentation patterns of the isolated compounds. High-resolution MS provides accurate mass data for molecular formula determination.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized phenolic compounds, GC-MS can be employed for separation and identification.[14][16][21]

    • Nuclear Magnetic Resonance (NMR): For novel compounds, comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for unambiguous structure elucidation.[3][22][23][24][25]

Visualizations

The following diagram illustrates the comprehensive workflow for the identification of new phenolic compounds from poplar leaves.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Purification & Identification A Fresh Poplar Leaves B Liquid Nitrogen Freezing A->B C Lyophilization (Freeze-Drying) B->C D Grinding to Fine Powder C->D E Solvent Extraction (e.g., 80% Methanol) D->E D->E F Crude Phenolic Extract E->F G Liquid-Liquid Partitioning F->G H Column Chromatography (Silica Gel, Sephadex LH-20) G->H I Preparative/Semi-preparative HPLC-DAD H->I H->I J Isolated Compounds I->J K LC-ESI-MS/MS (Molecular Weight & Fragmentation) J->K L GC-MS (For Volatile/Derivatized Compounds) J->L M 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) J->M N Structural Elucidation of New Phenolic Compound

Experimental Workflow for Phenolic Compound Identification.

The biosynthesis of flavonoids and other phenolic compounds originates from the phenylpropanoid pathway. This pathway is crucial for the production of the diverse array of phenolics found in poplar leaves.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Phenolic_Acids Other Phenolic Acids (e.g., Caffeic, Ferulic) p_Coumaric_acid->Phenolic_Acids Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Lignans Lignans p_Coumaroyl_CoA->Lignans Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Flavanones Flavanones (e.g., Naringenin) Chalcones->Flavanones CHI Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols F3H Flavonols Flavonols (e.g., Kaempferol, Quercetin) Dihydroflavonols->Flavonols FLS Anthocyanidins Anthocyanidins Dihydroflavonols->Anthocyanidins DFR, ANS

Simplified Phenylpropanoid Biosynthesis Pathway.

Flavonoids isolated from poplar and other plants are known to modulate various intracellular signaling pathways, contributing to their anti-inflammatory and antioxidant effects. The NF-κB signaling pathway is a key regulator of inflammation and is a common target of flavonoids.[26]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Flavonoids Poplar Flavonoids (e.g., Quercetin, Kaempferol) Flavonoids->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription

Inhibition of the NF-κB Signaling Pathway by Flavonoids.

Conclusion

The identification of new phenolic compounds from poplar leaves is a dynamic field of research with significant implications for drug discovery and development. The systematic application of modern analytical techniques, as outlined in this guide, is crucial for the successful isolation and structural elucidation of these novel bioactive molecules. The continued exploration of the chemical diversity of Populus species will undoubtedly lead to the discovery of new compounds with therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Salicortin in Populus tremula using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicortin (B1681395), a phenolic glycoside found in various Populus species, including Populus tremula (European aspen), is of significant interest due to its biological activities, which include anti-inflammatory and anti-herbivore properties. Accurate quantification of salicortin is crucial for research in phytochemistry, ecology, and pharmacology. This application note provides a detailed protocol for the quantification of salicortin in Populus tremula leaf and bark tissues using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Quantitative Data Summary

The concentration of salicortin in Populus tremula can vary depending on the specific tissue, genotype, and environmental conditions. The following table summarizes representative quantitative data from various studies.

Plant MaterialSalicortin Concentration (% dry weight)Reference
Populus tremula Leaves0.5 - 2.4 µg/mg (0.05 - 0.24%)[1]
Populus trichocarpa × deltoides Leaves0.3%[2]
Populus tremula BarkNot explicitly quantified, but present[3]
Populus species (general)Varies from <1% to 16% (total phenolic glycosides)[4]

Experimental Protocols

This section details the complete workflow for the quantification of salicortin, from sample collection to data analysis.

Sample Preparation

Proper sample handling and extraction are critical for accurate quantification.

Materials:

  • Populus tremula leaf or bark tissue

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder or mill

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

  • Sample Collection and Storage: Harvest fresh leaf or bark material from Populus tremula. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic processes. Store at -80°C until further processing.

  • Lyophilization: Lyophilize the frozen samples until completely dry to remove water content.

  • Homogenization: Grind the dried plant material to a fine powder using a grinder or mill.

  • Extraction:

    • Weigh approximately 10-20 mg of the dried powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water (v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

This method utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions for Salicortin:

Based on the fragmentation of the deprotonated salicortin molecule ([M-H]⁻ at m/z 423.16), the following MRM transitions are proposed.[5] The collision energy should be optimized for your specific instrument, but a starting range of 15-25 eV is recommended for glycosidic bond cleavage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Salicortin (Quantifier)423.1261.10.120 (optimize)
Salicortin (Qualifier)423.1121.00.125 (optimize)
  • Precursor Ion (m/z 423.1): Represents the deprotonated salicortin molecule [M-H]⁻.

  • Product Ion (m/z 261.1): Corresponds to the loss of the glucose moiety.

  • Product Ion (m/z 121.0): Represents the salicyl alcohol fragment.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of salicortin standard in 80% methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of salicortin.

  • Quantification: Inject the prepared Populus tremula extracts. Use the calibration curve to determine the concentration of salicortin in the samples based on their peak areas. The final concentration should be expressed as a percentage of the dry weight of the plant material.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Populus tremula Tissue (Leaf/Bark) freeze Flash Freezing (Liquid Nitrogen) sample->freeze lyophilize Lyophilization freeze->lyophilize grind Grinding lyophilize->grind extract Extraction (80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (ESI Negative, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for Salicortin Quantification.

Signaling Pathway Diagram (Hypothetical)

salicortin_biosynthesis cluster_pathway Simplified Salicinoid Biosynthesis chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate ICS salicylate Salicylate isochorismate->salicylate IPL salicyl_alcohol Salicyl Alcohol salicylate->salicyl_alcohol SA-Reductase salicin Salicin salicyl_alcohol->salicin UGT salicortin Salicortin salicin->salicortin Enzymatic Steps

Caption: Simplified Salicortin Biosynthesis Pathway.

References

Application Notes and Protocols for the Extraction of Salicin from Willow Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicin (B1681394), a naturally occurring glucoside found in the bark of willow trees (Salix species), is a precursor to salicylic (B10762653) acid and has been used for centuries for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of salicin from willow bark, intended for use in research, and drug development settings. The protocols described herein cover various methods, including standard solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), offering a range of options depending on available equipment and desired purity. Additionally, standardized methods for the quantitative analysis of salicin using High-Performance Liquid Chromatography (HPLC) are detailed.

Introduction

Willow bark has a long history in traditional medicine for the treatment of pain and fever. The primary active constituent responsible for these therapeutic effects is salicin, which is metabolized in the body to salicylic acid, the active metabolite.[2] Due to its pharmacological significance, the efficient extraction and quantification of salicin are critical for the standardization of herbal preparations and for research into its therapeutic mechanisms. This application note outlines robust and reproducible protocols for laboratory-scale extraction and analysis of salicin from willow bark.

Data Presentation: Quantitative Overview of Extraction Methods

The efficiency of salicin extraction is influenced by several factors, including the extraction method, solvent system, temperature, and particle size of the plant material. The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methodologies.

Table 1: Comparison of Different Salicin Extraction Methods

Extraction MethodSolvent/ConditionsSalicin Yield/ContentPuritySource
Solvent ExtractionMethanol-water (50:50)--
Solvent ExtractionEthanol (B145695) and water (50:50)--
Solvent ExtractionWeak acid-ethyl alcohol solution>90% recovery>98%
Ultrasound-Assisted80% Ethanol, 40°C, 20 min-96.2%
Ultrasound-Assisted90% Ethanol, 50°C, 30 min-95.6%
Ultrasound-Assisted95% Ethanol, 60°C, 10 min--
Supercritical CO₂22 MPa, 40°C, 0.45 mm particle size, 100 min12.371% (extract yield)56.75% (salicin recovery)
Water ExtractionDemineralised water, 25°C, pH 7.2~70% of total salicin detected-

Table 2: HPLC-Based Quantification of Salicin in Various Salix Species

Salix SpeciesSalicin Content (w/w %)Source
S. babylonica (female bark)2.675%
S. caprea (female bark)0.058%
Standardized Extract (STW 33-I)24%
Non-standardized White Willow Bark0.22% (2,171 µg/g)

Experimental Protocols

Protocol 1: Standard Solvent Extraction

This protocol describes a conventional method for extracting salicin using a solvent mixture.

Materials and Reagents:

  • Dried willow bark

  • Grinder or mill

  • Ethanol (95%)

  • Deionized water

  • Filter paper or centrifuge

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Preparation of Plant Material: Grind the dried willow bark into a fine powder to increase the surface area for extraction. A consistent particle size is recommended for reproducible results.

  • Extraction:

    • Weigh the powdered willow bark and place it in a suitable flask.

    • Prepare a 50:50 (v/v) mixture of ethanol and water. Other ratios, such as 70% ethanol, can also be effective.

    • Add the solvent mixture to the bark powder at a ratio of 1:5 (bark to solvent, w/v).

    • Stir or shake the mixture for a period ranging from a few hours to several days to maximize contact between the solvent and the bark.

  • Separation:

    • Separate the liquid extract from the solid bark residue. This can be achieved by vacuum filtration or by centrifugation. For centrifugation, spin the mixture at high speed until a clear supernatant is obtained.

    • Carefully decant or aspirate the supernatant containing the dissolved salicin.

  • Concentration:

    • Concentrate the liquid extract using a rotary evaporator to remove the ethanol and some of the water. This will result in a more concentrated salicin solution.

  • Purification by Recrystallization:

    • Further concentrate the solution by gentle heating until it becomes saturated.

    • Allow the saturated solution to cool slowly at room temperature. Salicin crystals will precipitate out of the solution.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the purified salicin crystals.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

Materials and Reagents:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation of Plant Material: Prepare the willow bark powder as described in Protocol 1. Some protocols suggest mixing the crushed bark with quicklime (B73336) before extraction.

  • Extraction:

    • Place the powdered bark (and quicklime, if used) in an extraction vessel.

    • Add an 80-95% ethanol solution.

    • Perform ultrasonic extraction for 10-30 minutes at a temperature between 40-60°C. The ultrasonic power and duty cycle (e.g., 5 seconds on, 5 seconds off) should be optimized for the specific equipment used.

    • The extraction is typically repeated twice.

  • Post-Extraction Reflux: After ultrasonic extraction, a reflux extraction for 1-2 hours can be performed to further enhance the yield.

  • Separation and Concentration: Follow steps 3 and 4 from Protocol 1.

  • Purification: Further purification can be achieved using macroporous resin chromatography followed by recrystallization.

Protocol 3: Quantification of Salicin by HPLC

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the accurate determination of salicin concentration in the extracts.

Materials and Reagents:

  • Salicin standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 4.6 mm i.d. x 250 mm (or equivalent)

  • Mobile Phase A: Methanol

  • Mobile Phase B: 0.01 mol/L KH₂PO₄ buffer (pH adjusted to 4.01 with phosphoric acid)

  • Isocratic Elution: 15:85 (v/v) Methanol:Buffer

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm or 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of salicin standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution (e.g., 100-1000 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the dried willow bark extract in a 50:50 methanol-water solution.

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the salicin peak in the chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of salicin in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Salicin_Extraction_Workflow start Dried Willow Bark grinding Grinding/Milling start->grinding extraction Solvent Extraction (e.g., Ethanol/Water) grinding->extraction separation Separation (Filtration/Centrifugation) extraction->separation solid_residue Solid Residue (Discard) separation->solid_residue Solid liquid_extract Liquid Extract separation->liquid_extract Liquid concentration Concentration (Rotary Evaporation) liquid_extract->concentration purification Purification (Recrystallization) concentration->purification hplc Quantification (HPLC Analysis) purification->hplc end Pure Salicin purification->end

Caption: Experimental workflow for the extraction and purification of salicin from willow bark.

Salicin_Metabolism salicin Salicin (from Willow Bark) hydrolysis Hydrolysis (in vivo) salicin->hydrolysis salicyl_alcohol Salicyl Alcohol (Saligenin) hydrolysis->salicyl_alcohol oxidation Oxidation salicyl_alcohol->oxidation salicylic_acid Salicylic Acid (Active Metabolite) oxidation->salicylic_acid therapeutic_effects Therapeutic Effects (Analgesic, Anti-inflammatory) salicylic_acid->therapeutic_effects

Caption: Metabolic conversion of salicin to its active form, salicylic acid, in the body.

References

Solid-Phase Synthesis of Salicyl Alcohol Analogs: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of a combinatorial library of salicyl alcohol analogs. Salicyl alcohol and its derivatives are important pharmacophores with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Solid-phase organic synthesis (SPOS) offers a highly efficient method for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies and drug discovery. This protocol details the immobilization of a salicylaldehyde (B1680747) scaffold onto a solid support, followed by chemical modifications and subsequent release of the final salicyl alcohol analogs.

Introduction

Salicylates, a class of compounds derived from salicylic (B10762653) acid, have a long history in medicine, with aspirin (B1665792) (acetylsalicylic acid) being the most well-known example. The therapeutic effects of salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. More recently, interest has grown in exploring the therapeutic potential of other salicyl alcohol analogs for a variety of applications, including oncology and infectious diseases.

Combinatorial chemistry, particularly solid-phase synthesis, has revolutionized the process of drug discovery by enabling the rapid synthesis of large, diverse libraries of compounds. This approach simplifies purification and allows for the systematic modification of a core scaffold to explore a wide chemical space. This application note provides a comprehensive protocol for the solid-phase synthesis of a library of salicyl alcohol analogs, starting from a resin-bound salicylaldehyde.

Signaling Pathways of Interest

Salicyl alcohol analogs can potentially modulate several biological pathways. Two key areas of interest are the cyclooxygenase (COX) pathway, due to the known activity of salicylates, and bacterial cell wall/membrane integrity, a target for antimicrobial agents.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicyl_Analogs Salicyl Alcohol Analogs Salicyl_Analogs->COX1_2 Inhibition

Cyclooxygenase (COX) Inhibition Pathway.

Antibacterial_Mechanism Salicyl_Analogs Salicyl Alcohol Analogs Bacterial_Cell Bacterial Cell Salicyl_Analogs->Bacterial_Cell Interaction Membrane_Disruption Cell Wall/Membrane Disruption Salicyl_Analogs->Membrane_Disruption Induction Bacterial_Cell->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed Antibacterial Mechanism of Action.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a library of salicyl alcohol analogs. The general workflow is depicted below.

SPS_Workflow Start Start: Wang Resin Immobilization 1. Immobilization of Salicylaldehyde Start->Immobilization Diversification 2. Diversification (e.g., Suzuki Coupling) Immobilization->Diversification Reduction 3. Reduction to Salicyl Alcohol Diversification->Reduction Cleavage 4. Cleavage from Resin Reduction->Cleavage Analogs Final Product: Salicyl Alcohol Analogs Cleavage->Analogs

Solid-Phase Synthesis Workflow.
Materials and Reagents

  • Wang Resin (or other suitable solid support)

  • 4-Formyl-3-hydroxyphenoxyacetic acid (for immobilization)

  • Diisopropylcarbodiimide (DIC)

  • Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Arylboronic acids (for diversification via Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and solid-phase synthesis vessels

Protocol

1. Immobilization of Salicylaldehyde Scaffold

  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 4-formyl-3-hydroxyphenoxyacetic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

2. Diversification of the Aromatic Ring (Example: Suzuki Coupling)

  • Swell the resin-bound salicylaldehyde in a suitable solvent system (e.g., toluene/ethanol/water).

  • Add the arylboronic acid (5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and base (e.g., K₂CO₃, 5 eq.).

  • Heat the mixture at 80-100 °C for 8-12 hours under an inert atmosphere.

  • Drain the reaction mixture and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum. Note: This step can be repeated with a variety of arylboronic acids to generate a library of analogs.

3. Reduction of the Aldehyde to a Salicyl Alcohol

  • Swell the resin in a mixture of THF and MeOH.

  • Add sodium borohydride (NaBH₄, 10 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and agitate for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Drain the reaction mixture and wash the resin with water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

4. Cleavage of Salicyl Alcohol Analogs from the Resin

  • Treat the dried resin with a cleavage cocktail of 95% TFA in DCM for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude salicyl alcohol analog.

  • Purify by an appropriate method (e.g., preparative HPLC) if necessary.

Data Presentation

The following tables summarize representative data for the synthesis of a small library of salicyl alcohol analogs using the protocol described above.

Table 1: Suzuki Coupling of Resin-Bound Salicylaldehyde with Various Arylboronic Acids

EntryArylboronic AcidProduct on ResinEstimated Yield (%)
1Phenylboronic acidResin-bound 2-hydroxy-5-phenylbenzaldehyde>90
24-Methoxyphenylboronic acidResin-bound 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde>85
33-Chlorophenylboronic acidResin-bound 2-hydroxy-5-(3-chlorophenyl)benzaldehyde>90
44-Tolylboronic acidResin-bound 2-hydroxy-5-(4-tolyl)benzaldehyde>85

Yields are estimated based on qualitative analysis (e.g., colorimetric tests) before cleavage.

Table 2: Characterization of Cleaved Salicyl Alcohol Analogs

AnalogFinal StructureOverall Yield (%)Purity (HPLC, %)
1a 2-(Hydroxymethyl)-4-phenylphenol75>95
2a 4-(4-Methoxyphenyl)-2-(hydroxymethyl)phenol70>95
3a 4-(3-Chlorophenyl)-2-(hydroxymethyl)phenol72>95
4a 2-(Hydroxymethyl)-4-(p-tolyl)phenol68>95

Overall yields are calculated from the initial loading of the resin. Purity was determined by HPLC analysis of the crude product after cleavage.

Conclusion

The solid-phase synthesis protocol outlined in this application note provides a robust and efficient method for the generation of salicyl alcohol analog libraries. The use of a solid support simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion. The modular nature of this synthetic route, particularly the diversification step, enables the creation of a wide array of analogs for biological screening. This methodology is a valuable tool for researchers in drug discovery and medicinal chemistry programs targeting pathways modulated by salicylates.

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Populus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compounds derived from various species of the Populus genus, commonly known as poplars, have long been recognized for their medicinal properties, particularly their anti-inflammatory effects. These properties are largely attributed to a rich diversity of phytochemicals, including flavonoids, phenolic acids, and salicin (B1681394) derivatives. To substantiate the therapeutic potential of these compounds, a range of robust in vitro anti-inflammatory assays are employed. These assays are crucial for screening promising candidates, elucidating mechanisms of action, and guiding further drug development efforts.

This document provides detailed application notes and standardized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of Populus compounds. It includes a summary of quantitative data from published studies to serve as a comparative reference and visual diagrams of relevant signaling pathways and experimental workflows to enhance understanding.

Key Bioactive Compounds in Populus

Populus species are a rich source of various bioactive compounds with demonstrated anti-inflammatory potential. These include:

  • Flavonoids: Such as pinocembrin, chrysin, galangin, quercetin, kaempferol, and apigenin.[1]

  • Phenolic Acids: Including caffeic acid and its esters.[2][3]

  • Salicin and its Derivatives: Precursors to salicylic (B10762653) acid, the active metabolite of aspirin.[4][5]

Data Presentation: In Vitro Anti-inflammatory Activity of Populus Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of various Populus extracts and isolated compounds from the cited literature.

Table 1: Inhibition of Nitric Oxide (NO) Production

Populus Species/CompoundCell LineInducerConcentration% Inhibition / IC50Reference
Populus nigra extractEndothelial cellsTNF-αNot specifiedLowered NO level
Salicin Derivative 4RAW 264.7LPSDose-dependentSignificant inhibition
PinocembrinRAW 264.7LPSNot specifiedInhibited NO production
Ethanol Extract of Chinese Propolis (Poplar type)RAW 264.7LPSDose-dependentSignificant inhibition

Table 2: Inhibition of Pro-inflammatory Cytokines

Populus Species/CompoundCytokine(s)Cell LineInducerConcentration% Inhibition / IC50Reference
Ethanol Extract of Chinese Propolis (Poplar type)IL-1β, IL-6RAW 264.7LPSDose-dependentSignificant inhibition
Salicin Derivative 4IL-1β, IL-6RAW 264.7LPSDose-dependentSignificant suppression
SalicinTNF-α, IL-1β, IL-6, IL-10RAW 264.7LPSNot specifiedSuppressed expression
Phenolic AcidsTNF-α, IL-1β, IL-6THP-1 macrophagesLPSNot specifiedSignificant inhibition

Table 3: Enzyme Inhibition and Other Anti-inflammatory Assays

Populus Species/CompoundAssayTarget% Inhibition / IC50Reference
Populus davidiana flavonoidsCOX-1 & COX-2 InhibitionCyclooxygenase enzymesModerate to potent inhibition
Salicin Derivative 4COX-2 ExpressionCyclooxygenase-2Decreased expression
Populus ciliata extractAlbumin Denaturation InhibitionProtein denaturationIC50: 9.39±0.81 µg/mL
Bulgarian Propolis SamplesAlbumin Denaturation InhibitionProtein denaturation73.59% to 78.44%
Populus ciliata extractRBC Membrane StabilizationRed blood cell membraneNot specifiedPotential confirmed

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory activity of Populus compounds is determined by their ability to inhibit this NO production. NO concentration is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the Populus compound or extract for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement by ELISA

Principle: This protocol measures the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant of stimulated immune cells. The reduction in cytokine levels in the presence of a Populus compound indicates its anti-inflammatory potential.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Assay:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition for each compound concentration.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the ability of Populus compounds to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis.

Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and the Populus compound at various concentrations in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement: The activity of the COX enzyme can be measured using various methods, such as monitoring oxygen consumption or using a colorimetric or fluorometric probe that detects the prostaglandin product.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

NF-κB Activation Reporter Assay

Principle: This assay assesses the effect of Populus compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. This is often done using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Protocol:

  • Cell Transfection: Use a cell line such as HEK 293T and transfect them with a plasmid containing a luciferase reporter gene driven by an NF-κB promoter.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the Populus compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: A decrease in luciferase activity in the presence of the Populus compound indicates inhibition of the NF-κB pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Populus Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess ELISA ELISA for Cytokines Stimulate->ELISA WB Western Blot for Proteins Stimulate->WB

Caption: General experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Populus Populus Compounds Populus->IKK inhibit Populus->NFkB_active inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition.

cox_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Populus Populus Compounds Populus->COX inhibit

Caption: Cyclooxygenase (COX) pathway and inhibition by Populus compounds.

Conclusion

The in vitro assays described provide a robust framework for the systematic evaluation of the anti-inflammatory properties of compounds derived from Populus species. By employing these standardized protocols, researchers can obtain reliable and comparable data on the efficacy and mechanisms of action of these natural products. The provided data tables and pathway diagrams serve as a valuable resource for guiding experimental design and interpreting results in the ongoing search for novel anti-inflammatory agents.

References

Application Note & Protocol: High-Throughput Screening of Natural Products from Poplar Buds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poplar buds (Populus spp.) are a rich source of bioactive natural products, historically used in traditional medicine for their anti-inflammatory, antiseptic, and antioxidant properties[1][2]. The resinous exudate of the buds contains a complex mixture of secondary metabolites, predominantly phenolic acids and flavonoids, which are responsible for these therapeutic effects[2][3][4]. Key compounds identified include p-coumaric acid, caffeic acid, cinnamic acid, ferulic acid, pinocembrin, galangin, and chrysin[1][4][5][6]. High-Throughput Screening (HTS) provides a rapid and efficient methodology to evaluate large libraries of these natural compounds for specific biological activities, accelerating the identification of novel drug leads. This document provides a detailed protocol for the preparation of a poplar bud extract library and its application in a representative HTS assay for antioxidant activity, a hallmark property of these natural products.

Data Presentation: Bioactive Compounds in Poplar Bud Extracts

The following tables summarize the quantitative data on the composition and antioxidant activity of compounds commonly found in Populus spp. bud extracts. This data is essential for correlating chemical composition with biological activity during an HTS campaign.

Table 1: Major Bioactive Compounds Identified in Poplar Bud Extracts.

Compound Class Compound Name Typical Abundance Key Biological Activities Citations
Phenolic Acids p-Coumaric Acid Dominant compound in many species Antioxidant, Anti-inflammatory [5][7]
Caffeic Acid High Antioxidant, Anti-inflammatory [4][5]
Cinnamic Acid High Antimicrobial, Antioxidant [5]
Ferulic Acid Moderate Antioxidant [4][6]
Flavonoids Pinocembrin High Anti-inflammatory, Antimicrobial [1][5][6]
Galangin High Antioxidant, Antimicrobial [5]
Pinobanksin Moderate Antioxidant [4]

| Salicylates | Salicin | Variable | Anti-inflammatory, Analgesic |[7][8] |

Table 2: Antioxidant Activity of Poplar Bud Extracts and Constituents.

Sample Type Assay Result Citation
P. nigra Aqueous Extract Total Phenolic Content ~180 mg Caffeic Acid Eq./g [4]
P. nigra Aqueous Extract ORAC Value ~2700 µmol Trolox Eq./g [4]
P. balsamifera Ethanolic Extract ABTS Value 680–753 µmol Trolox Eq./g [8]
P. balsamifera Ethanolic Extract DPPH Value 201–236 µmol Trolox Eq./g [8]
Caffeic Acid Cellular Antioxidant Activity High (>60% radical inhibition) [4]
p-Coumaric Acid Cellular Antioxidant Activity Low (<30% radical inhibition) [4]

| Ferulic Acid | Cellular Antioxidant Activity | High (>60% radical inhibition) |[4] |

Experimental Workflow and Signaling Pathways

Diagram 1: HTS Workflow for Poplar Bud Extracts

The diagram below illustrates the comprehensive workflow from the collection of raw plant material to the identification and validation of bioactive "hit" compounds.

HTS_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Hit Validation Harvest Harvest & Dry Poplar Buds Grind Grind Buds to Fine Powder Harvest->Grind Extract Solvent Extraction (e.g., 70% Ethanol) Grind->Extract Fractionate Fractionation (Optional) Extract->Fractionate Plate Plate Library in Assay-Ready Format Fractionate->Plate HTS High-Throughput Screening Assay (e.g., Antioxidant) Plate->HTS Data Data Acquisition & QC HTS->Data HitID Hit Identification & Prioritization Data->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm Isolate Bioassay-Guided Isolation Confirm->Isolate Structure Structure Elucidation Isolate->Structure Lead Validated Lead Compound Structure->Lead

Caption: HTS workflow from poplar bud collection to validated lead compound.

Diagram 2: Insulin/IGF-1 Signaling Pathway in C. elegans

Poplar bud extracts have been shown to counteract oxidative stress by modulating the Insulin/IGF-1 signaling (IIS) pathway in the model organism C. elegans. This pathway is a key regulator of longevity and stress resistance.

IIS_Pathway cluster_pathway IIS Pathway Modulation PBE Poplar Bud Extract (Phenolics, Flavonoids) DAF16 DAF-16 (FOXO Transcription Factor) PBE->DAF16 Activates SKN1 SKN-1 (Nrf2 Transcription Factor) PBE->SKN1 Activates StressResponse Stress Response Genes (sod-3, hsp-16.2, etc.) DAF16->StressResponse Upregulates Detox Detoxification & Antioxidant Enzymes (SOD, CAT) SKN1->Detox Upregulates Longevity Increased Longevity & Stress Resistance StressResponse->Longevity Detox->Longevity

Caption: Poplar bud extract activates DAF-16 and SKN-1 signaling pathways.

Experimental Protocols

Protocol 1: Preparation of Poplar Bud Extract Library

This protocol details the steps for creating a fractionated extract library suitable for HTS.

1. Materials and Reagents:

  • Dried poplar buds (Populus spp.)

  • 70% Ethanol (B145695) (v/v) in deionized water

  • Hexane (B92381), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • High-speed blender or grinder

  • Soxhlet apparatus or large-scale maceration vessel

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well microplates (assay and storage plates)

  • Automated liquid handler or multichannel pipettes

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

2. Procedure:

  • Harvesting and Preparation: Collect poplar buds in late winter or early spring before they open[9]. Air-dry the buds in a well-ventilated area away from direct sunlight until brittle.

  • Grinding: Grind the dried buds into a fine powder using a high-speed blender.

  • Bulk Extraction:

    • Place the powdered buds (e.g., 100 g) into a maceration vessel.

    • Add 70% ethanol at a 1:10 solid-to-solvent ratio (e.g., 1 L).

    • Macerate for 72 hours at room temperature with occasional agitation[7].

    • Filter the extract through cheesecloth and then a paper filter to remove solid plant material.

    • Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude resinous extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude extract in 10% aqueous methanol.

    • Perform sequential extractions in a separatory funnel with solvents of increasing polarity: first with hexane (to remove non-polar lipids and waxes), then with DCM, and finally with EtOAc.

    • Collect and dry each solvent fraction (Hexane, DCM, EtOAc, and the remaining aqueous MeOH) separately using a rotary evaporator.

  • Library Plating:

    • Prepare 10 mg/mL stock solutions of each of the four dried fractions in 100% DMSO.

    • Using a liquid handler, create a master plate by dispensing aliquots of each stock solution into a 96-well storage plate.

    • From the master plate, create daughter plates ("assay-ready plates") by diluting the stock solutions to the desired screening concentration (e.g., 10 µg/mL) in the appropriate assay buffer.

Protocol 2: HTS for Antioxidant Activity (DPPH Assay)

This protocol adapts the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for a 96-well plate format.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol, analytical grade

  • Ascorbic acid (positive control)

  • Assay-ready plates containing poplar bud fractions (from Protocol 1)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 517 nm

2. Procedure:

  • Preparation of Reagents:

    • Prepare a 100 µM DPPH working solution in methanol. This solution should have an absorbance of ~1.0 at 517 nm. Protect from light.

    • Prepare a serial dilution of ascorbic acid (e.g., from 100 µM to 1.56 µM) in the assay buffer to serve as a positive control and create a standard curve.

  • Assay Execution:

    • To a new 96-well microplate, add:

      • 10 µL of each sample from the assay-ready plate (final concentration e.g., 10 µg/mL).

      • 10 µL of ascorbic acid standards.

      • 10 µL of DMSO/assay buffer for negative controls (maximum radical activity).

    • Using a multichannel pipette, add 190 µL of the 100 µM DPPH working solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis and Hit Identification:

    • Calculate the percentage of radical scavenging activity for each sample using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control (DPPH + DMSO) and Abs_sample is the absorbance of the well with the poplar bud fraction.

    • Identify "hits" as samples that exhibit a % inhibition above a predefined threshold (e.g., >50% or 3 standard deviations above the plate mean).

    • These hits can then be subjected to dose-response analysis to determine their IC50 values and prioritized for further investigation.

References

Determining the Cytotoxicity of Salicinoids Using Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicinoids, a group of phenolic glycosides naturally found in species of the Salix (willow) and Populus (poplar) genera, have long been recognized for their medicinal properties, most notably as the natural precursors to aspirin. Beyond their well-documented anti-inflammatory effects, recent scientific interest has shifted towards their potential as cytotoxic agents in cancer therapy. Salicinoids such as salicin (B1681394), populin (B192150), and tremulacin (B192548) are being investigated for their ability to induce cell death in various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of salicinoids using common cell-based assays.

Application Notes: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is critical for accurately determining the bioactivity of salicinoids. The choice depends on the expected mechanism of cell death (apoptosis vs. necrosis) and the specific cellular function to be measured.

  • Metabolic Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[3][4] This assay is robust and widely used for screening the cytotoxic potential of natural products.[1]

  • Membrane Integrity Assays (e.g., LDH): These assays quantify cell death by measuring the leakage of intracellular components into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5][6] The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis.[5][7] This assay is useful for distinguishing between apoptosis and necrosis, as significant LDH release is more characteristic of the latter.

  • Apoptosis Assays (e.g., Caspase Activity): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[8][9] This process is executed by a family of proteases called caspases.[10][11] Assays that measure the activity of specific caspases, such as the effector caspases-3 and -7, can confirm that a compound induces apoptosis.[12] Salicin has been shown to be cytotoxic to MCF-7 and Panc-1 cell lines through the activation of the caspase 3/7 apoptotic pathway.[12]

Quantitative Cytotoxicity Data of Salicinoids

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability.

SalicinoidCell LineAssayIC50 (µM)Reference
Acmophyllin APSN-1 (Pancreatic Cancer)Not Specified~35-40[13]
Acmophyllin AMCF-7 (Breast Cancer)Not Specified~35-40[13]
Acmophyllin ANCI-H460 (Lung Cancer)Not Specified~35-40[13]
SalicinMCF-7 (Breast Cancer)MTTData indicates cytotoxicity, specific IC50 not provided in the abstract.[12]
SalicinPanc-1 (Pancreatic Cancer)MTTData indicates cytotoxicity, specific IC50 not provided in the abstract.[12]

Signaling Pathways in Salicinoid-Induced Cytotoxicity

Salicinoids can induce cytotoxicity through various signaling pathways. Salicin, for instance, has been shown to inhibit angiogenesis by targeting pathways mediated by reactive oxygen species (ROS) and extracellular signal-regulated kinase (ERK).[14][15] The induction of apoptosis by salicin involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3/7.[12] This pathway is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.

Salicinoid_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Cellular Outcome Salicinoid Salicinoid ROS ↑ Reactive Oxygen Species (ROS) Salicinoid->ROS ERK ↓ p-ERK Salicinoid->ERK Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ERK->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Mito->CytoC

Figure 1: Proposed signaling pathway for salicinoid-induced apoptosis.

Experimental Protocols

The following are detailed protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays, which are commonly used to assess the cytotoxicity of natural compounds like salicinoids.

Cytotoxicity_Assay_Workflow cluster_workflow General Experimental Workflow cluster_assays Assay-Specific Steps start 1. Cell Seeding (e.g., 96-well plate) incubation1 2. Incubation (24h, 37°C, 5% CO2) Allow cells to attach start->incubation1 treatment 3. Treatment Add various concentrations of salicinoids incubation1->treatment incubation2 4. Incubation (24-72h, 37°C, 5% CO2) treatment->incubation2 mtt MTT Assay: Add MTT reagent, incubate, add solubilizer incubation2->mtt ldh LDH Assay: Collect supernatant, add reaction mixture incubation2->ldh caspase Caspase Assay: Add Caspase-Glo® reagent, incubate incubation2->caspase measurement 5. Measurement (Absorbance or Luminescence) mtt->measurement ldh->measurement caspase->measurement analysis 6. Data Analysis Calculate % viability and IC50 values measurement->analysis

Figure 2: General workflow for cell-based cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3]

Materials:

  • Salicinoid stock solutions (in DMSO or other suitable solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the salicinoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the salicinoids) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on the principles of LDH release assays.[5][7]

Materials:

  • Salicinoid stock solutions

  • Cell culture medium

  • LDH Cytotoxicity Detection Kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle and negative controls, include a positive control for maximum LDH release (e.g., by treating cells with 1% Triton X-100 for 10-15 minutes before the end of the incubation period).[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is a general guideline for using a luminescent caspase activity assay.

Materials:

  • Salicinoid stock solutions

  • Cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates (for luminescence assays)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. The fold increase in caspase activity can be calculated by dividing the signal from the treated wells by the signal from the vehicle control wells.

Assay_Comparison cluster_assays_comp Comparison of Cytotoxicity Assays Assay Cytotoxicity Assay Metabolic Metabolic Activity (e.g., MTT) Assay->Metabolic Membrane Membrane Integrity (e.g., LDH) Assay->Membrane Apoptosis Apoptosis (e.g., Caspase) Assay->Apoptosis Metabolic_Principle Principle: Measures mitochondrial reductase activity. Indicates cell viability. Metabolic->Metabolic_Principle Membrane_Principle Principle: Measures release of cytosolic enzymes. Indicates necrosis. Membrane->Membrane_Principle Apoptosis_Principle Principle: Measures activity of caspase enzymes. Indicates programmed cell death. Apoptosis->Apoptosis_Principle

Figure 3: Principles of different cell-based cytotoxicity assays.

References

Application Notes and Protocols for the Separation of Complex Phenolic Glycoside Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation and analysis of complex phenolic glycoside mixtures from natural product extracts is a critical step in phytochemical investigation and drug discovery. This document provides detailed application notes and protocols for the primary analytical techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE).

Introduction to Analytical Techniques

The separation of phenolic glycosides is challenging due to their structural diversity, wide range of polarities, and the complexity of the plant matrices in which they are found.[1][2] Modern chromatographic and electrophoretic techniques offer the high resolution and sensitivity required for this task. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds.[3][4][5] Ultra-high-performance liquid chromatography (UHPLC), utilizing columns with sub-2 µm particles, provides even greater resolution and faster analysis times.[6][7] Capillary electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of the analytes and can be a powerful tool for separating charged phenolic glycosides.[8][9][10]

Coupling these separation techniques with advanced detection methods, such as Diode Array Detection (DAD) for UV-Vis spectral information and Mass Spectrometry (MS) for mass and structural data, is essential for comprehensive characterization.[11][12][13]

Experimental Workflow for Phenolic Glycoside Analysis

The overall process for analyzing phenolic glycosides from a raw plant material to final data analysis involves several key stages, as depicted in the workflow diagram below.

Experimental Workflow for Phenolic Glycoside Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis raw_material Raw Plant Material extraction Extraction raw_material->extraction Solvent Extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration filtration->concentration spe Solid Phase Extraction (SPE) (Optional Clean-up) concentration->spe Further Purification hplc_uhplc HPLC / UHPLC System concentration->hplc_uhplc Direct Injection spe->hplc_uhplc detector Detection (DAD, MS, MS/MS) hplc_uhplc->detector ce Capillary Electrophoresis (Alternative) ce->detector data_acquisition Data Acquisition detector->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration identification Compound Identification peak_integration->identification reporting Reporting identification->reporting

Caption: General experimental workflow for phenolic glycoside analysis.

Application Note 1: HPLC-DAD-MS/MS for Broad-Range Phenolic Glycoside Profiling

This method is suitable for the comprehensive profiling of phenolic glycosides in plant extracts, enabling both quantification and structural elucidation.

Experimental Protocol

1. Sample Preparation: Solid-Liquid Extraction (SLE)

  • Objective: To efficiently extract a broad range of phenolic glycosides from the plant matrix.

  • Protocol:

    • Weigh 50 to 100 mg of dried, ground plant material into a centrifuge tube.[14] For fresh material, use approximately 500 mg.[14]

    • Add 5 mL of 80% aqueous methanol (B129727) (v/v).[1] Other solvents like aqueous ethanol (B145695) or acetone (B3395972) can also be used depending on the specific compounds of interest.[15][16] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability of some phenolic compounds.[11][13]

    • Vortex the mixture for 1 minute.

    • Perform extraction using ultrasonication for 30 minutes at 30°C.[17]

    • Centrifuge the mixture at 4500 rpm for 10 minutes.[14]

    • Collect the supernatant.

    • Re-extract the pellet with 2.5 mL of 80% aqueous methanol and repeat the sonication and centrifugation steps.[14]

    • Combine the supernatants and evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Separation: HPLC/UHPLC

  • Instrumentation: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, Diode Array Detector (DAD), and coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[6][18]

  • Column: A reversed-phase C18 column is commonly used. For UHPLC, a column with sub-2 µm particle size is recommended for higher resolution.

    • Example HPLC Column: Ultimate®XB-C18 (4.6 × 100 mm, 3.5 μm).[18]

    • Example UHPLC Column: Agilent Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 μm).[19]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[11][13]

    • Solvent B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient Elution Program (Example):

    • A linear gradient is typically employed to separate compounds with a wide range of polarities.[13][20]

      Time (min) % Solvent B
      0 5
      25 40
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Flow Rate:

    • HPLC: 0.6 - 1.0 mL/min.[18]

    • UHPLC: 0.3 - 0.5 mL/min.[19][20]

  • Column Temperature: 30 - 40°C.[21]

  • Injection Volume: 5 - 10 µL.[20]

3. Detection

  • DAD Detection:

    • Scan range: 190 - 650 nm.[11]

    • Specific wavelengths for monitoring can be set based on the absorbance maxima of the target phenolic glycoside classes (e.g., 280 nm for general phenolics, 330 nm for hydroxycinnamic acid derivatives, 350 nm for flavonols).[22]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic compounds.[12][18]

    • Scan Mode: Full scan for profiling and Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Typical ESI Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 100 - 150°C

      • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

      • Desolvation Temperature: 300 - 450°C

Data Presentation: Quantitative Analysis of Phenolic Glycosides

The following table summarizes representative quantitative data for the separation of phenolic compounds using HPLC-MS/MS.

AnalyteRetention Time (min)MRM Transition (m/z)LOD (ng/mL)LOQ (ng/mL)
Phenolic Acids
5-Caffeoylquinic acid9.8353.1 → 191.11.24.0
Caffeic acid12.5179.0 → 135.00.82.5
Ferulic acid15.2193.0 → 134.00.51.8
Flavonoid Glycosides
Luteolin-7-O-glucoside18.7447.1 → 285.12.17.0
Quercetin-3-O-glucoside20.1463.1 → 301.11.55.0
Apigenin-7-O-glucuronide22.4431.1 → 269.12.58.2
Luteolin-7-O-gentiobioside17.5609.2 → 285.13.010.0

Note: Data is illustrative and compiled from typical values reported in the literature. Actual values will vary depending on the specific instrumentation and conditions used.[18][21]

Application Note 2: Capillary Zone Electrophoresis (CZE) for the Separation of Ionizable Phenolic Glycosides

CZE is an excellent complementary technique to HPLC, especially for charged phenolic glycosides, offering high efficiency and low sample and reagent consumption.[9]

Experimental Protocol

1. Sample Preparation

  • Sample extraction is performed as described in the HPLC protocol. The final extract should be reconstituted in the CZE background electrolyte or a compatible low-ionic-strength buffer.

2. CZE Separation

  • Instrumentation: A capillary electrophoresis system with a UV detector or coupled to a mass spectrometer.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): The choice of BGE is critical for achieving optimal separation.

  • Separation Voltage: 15 - 25 kV.[8]

  • Capillary Temperature: 25°C.[8]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a specific wavelength (e.g., 270 nm).[8]

Logical Relationship Diagram for CZE Parameter Optimization

CZE Parameter Optimization BGE_pH BGE pH Resolution Resolution BGE_pH->Resolution Affects ionization & EOF Migration_time Migration Time BGE_pH->Migration_time BGE_conc BGE Concentration BGE_conc->Resolution Affects ionic strength Peak_shape Peak Shape BGE_conc->Peak_shape Organic_modifier Organic Modifier (%) Organic_modifier->Resolution Modifies selectivity Organic_modifier->Migration_time Voltage Separation Voltage Voltage->Resolution Can affect Analysis_time Analysis Time Voltage->Analysis_time Inverse relationship

Caption: Optimization of CZE separation parameters.
Data Presentation: CZE Separation of Phenolic Glucosides

The following table presents data from a CZE method for the quantitative analysis of five phenolic glucosides.[8]

CompoundMigration Time (min)Linearity (r²)RSD of Migration Time (%)RSD of Peak Area (%)
6′-O-vanilloylarbutin10.20.9975< 1.78< 4.93
7-O-feruloylorientin11.50.9997< 1.78< 4.93
Lutonarin12.80.9998< 1.78< 4.93
Isoorientin13.90.9998< 1.78< 4.93
Luteolin15.10.9988< 1.78< 4.93

Conclusion

The selection of an appropriate analytical technique for the separation of complex phenolic glycoside mixtures depends on the specific research goals, the chemical nature of the target compounds, and the available instrumentation. HPLC and UHPLC coupled with DAD and MS/MS detection are the gold standard for comprehensive profiling and quantification.[7] CZE offers a valuable orthogonal separation technique, particularly for charged analytes. The detailed protocols and application notes provided herein serve as a starting point for developing and optimizing robust and reliable methods for the analysis of these important natural products.

References

Application Notes and Protocols: Populigenin as a Chemical Marker in Phylogenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populigenin (B15129853), a salicyl alcohol derivative, and its related phenolic glycosides, such as salicortin (B1681395) and tremulacin (B192548), are secondary metabolites characteristic of the Salicaceae family, particularly the genus Populus (poplars and aspens). The presence and concentration of these compounds exhibit significant variation among different species and hybrids, making them valuable chemotaxonomic markers for phylogenetic studies. This document provides detailed application notes and protocols for utilizing this compound and its derivatives as chemical markers to infer evolutionary relationships within Populus. The structural diversity of these compounds, arising from different acylations of the salicyl alcohol core, reflects the genetic divergence between species and can provide insights that complement traditional morphology-based and molecular phylogenetic analyses.

Data Presentation: Quantitative Distribution of Key this compound Derivatives

The quantitative distribution of this compound derivatives, particularly salicortin and tremulacin, varies significantly across different sections and species of the genus Populus. This variation provides a chemical fingerprint that can be used to delineate phylogenetic relationships. Below is a summary table compiled from various studies, illustrating the typical concentrations of these key compounds in the leaves of several Populus species. It is important to note that concentrations can be influenced by factors such as genotype, age of the tissue, and environmental conditions.

SectionSpeciesSalicortin (% dry weight)Tremulacin (% dry weight)Other Key SalicinoidsReference(s)
Tacamahaca Populus balsamifera1.5 - 5.00.5 - 2.0Salicin, 2'-O-acetylsalicortin[1]
Populus trichocarpa2.0 - 6.01.0 - 3.0Salicin, HCH-salicortin[2]
Aigeiros Populus deltoides0.1 - 1.0< 0.5Salicin, tremuloidin[2]
Populus nigra0.5 - 2.5< 1.0Salicin, salireposide[3]
Populus Populus tremula1.0 - 4.02.0 - 8.0Tremuloidin, 2'-O-cinnamoylsalicortin[4][5]
Populus tremuloides1.0 - 3.51.5 - 7.0Tremuloidin, salicin[6]
Leucoides Populus heterophyllaLow to undetectableLow to undetectable-[6]

Note: This table represents a synthesis of data from multiple sources and should be used for comparative purposes. Absolute concentrations can vary. "HCH-salicortin" refers to a derivative of salicortin.

Experimental Protocols

Protocol 1: Extraction of this compound Derivatives from Populus Leaf Tissue

This protocol outlines the extraction of phenolic glycosides, including salicortin and tremulacin, from fresh or frozen poplar leaves.

Materials:

  • Fresh or flash-frozen Populus leaf tissue

  • Mortar and pestle or a tissue homogenizer

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Sample Preparation: Weigh approximately 100-200 mg of fresh or frozen leaf tissue. If using fresh leaves, proceed immediately to step 2. If frozen, keep the tissue on dry ice until homogenization.

  • Homogenization: Place the leaf tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder. Alternatively, use a cryogenic tissue homogenizer.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of 80% methanol (v/v in deionized water).

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. For enhanced extraction efficiency, place the tube in an ultrasonic bath for 15-20 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean centrifuge tube.

  • Re-extraction (Optional but Recommended): To maximize the yield, add another 5 mL of 80% methanol to the pellet, vortex for 1 minute, and centrifuge again. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extracts at -20°C until analysis to prevent degradation of the phenolic glycosides.

Protocol 2: Quantification of this compound Derivatives by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of salicortin, tremulacin, and other related phenolic glycosides.

Instrumentation and Columns:

  • An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Reference standards for salicortin, tremulacin, and other relevant compounds.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 274 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 40% B

      • 25-30 min: Linear gradient from 40% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Standard Curve Preparation: Prepare a series of standard solutions of salicortin and tremulacin of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in 80% methanol.

  • Analysis: Inject the prepared standards and the plant extracts onto the HPLC system.

  • Quantification: Identify the peaks of salicortin and tremulacin in the sample chromatograms by comparing their retention times with those of the standards. Quantify the compounds by integrating the peak areas and using the calibration curves generated from the standard solutions.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing cluster_output Output sample Populus Leaf Tissue freeze Flash Freezing (Liquid Nitrogen) sample->freeze grind Grinding to Fine Powder freeze->grind extract Methanol Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-DAD/MS Analysis filter->hplc quant Quantification of This compound Derivatives hplc->quant phylo Phylogenetic Analysis quant->phylo tree Chemotaxonomic Tree phylo->tree

Experimental workflow for this compound-based phylogenetic analysis.

signaling_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL benzoic_acid Benzoic Acid Pathway cinnamic_acid->benzoic_acid salicylic_acid Salicylic Acid benzoic_acid->salicylic_acid salicyl_alcohol Salicyl Alcohol salicylic_acid->salicyl_alcohol Reduction salicin Salicin salicyl_alcohol->salicin Glycosylation salicortin Salicortin / Tremulacin (this compound Core) salicyl_alcohol->salicortin Direct Acylation & Glycosylation salicin->salicortin Acylation

Simplified biosynthetic pathway of this compound derivatives.

logical_relationship molecular Molecular Data (DNA Sequences) phylogeny Phylogenetic Tree molecular->phylogeny Constructs chemical Chemical Data (this compound Profile) chemical->phylogeny Informs taxonomy Taxonomic Classification chemical->taxonomy Supports phylogeny->taxonomy Refines

Logical relationship between chemical and molecular data in phylogenetics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of Salicortin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of salicortin (B1681395). This guide offers detailed answers to frequently asked questions, step-by-step troubleshooting protocols, and key experimental methodologies to enhance purity, yield, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying salicortin?

The primary challenges in salicortin purification include its inherent instability, the complexity of the plant matrix from which it is extracted, and achieving high purity without significant loss of yield. Salicortin and related salicylates are susceptible to degradation, particularly under alkaline conditions and during certain sample preparation steps like freeze-drying.[1][2][3] The presence of structurally similar compounds in the plant extract often leads to co-elution during chromatographic separation.[1]

Q2: What are the typical recovery and purity levels I can expect?

Recovery efficiencies and final purity can vary widely depending on the source material and the purification methods employed. Published studies have reported recovery efficiencies for salicinoids ranging from 6% to 63% and purities from 58% to over 99%.[4] Optimization of each purification step is crucial for maximizing both yield and purity.[5][6]

Q3: My salicortin appears to be degrading during purification. What are the common causes?

Salicortin degradation is often attributed to its unstable 1-hydroxy-6-oxo-2-cyclohexene-1-carbonyl (HCH) moiety.[7] Degradation can be initiated by:

  • pH: Salicortin is particularly unstable in alkaline conditions, which can lead to the formation of salicin (B1681394) and catechol.[1][2]

  • Enzymatic Activity: Endogenous plant enzymes released during extraction can degrade salicortin.

  • Temperature: Elevated temperatures during extraction or solvent evaporation can accelerate degradation.

  • Sample Handling: Freeze-drying has been shown to cause a drop in salicortin concentrations.[3]

Q4: What are the main degradation products of salicortin to watch for?

The most commonly identified degradation products of salicortin are salicin and catechol.[1][2] Monitoring for the appearance of these compounds during your purification process can be an indicator of salicortin instability.

Q5: Which analytical techniques are best for monitoring salicortin purity?

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the most effective method for both quantifying salicortin and assessing its purity.[3][4][8] MS detection is particularly useful for identifying co-eluting impurities and degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of salicortin.

Low Yield After Extraction
Problem Possible Cause Recommended Solution
Low Salicortin in Crude Extract Incomplete cell lysis during extraction.Ensure thorough grinding of plant material. Consider using mechanical disruption methods like sonication.
Inappropriate extraction solvent.Methanol (B129727)/water mixtures are commonly effective. Optimize the solvent-to-solid ratio and consider sequential extractions to maximize recovery.
Degradation during extraction.Perform extraction at low temperatures (e.g., 4°C) and minimize extraction time to reduce enzymatic and chemical degradation.[9]
Low concentration in the source material.The natural abundance of salicortin can vary.[10] If possible, screen different plant sources or tissues.
Issues During Chromatographic Purification
Problem Possible Cause Recommended Solution
Low Recovery from Column Irreversible binding to the stationary phase.Ensure the column is properly conditioned. If using silica (B1680970) gel, deactivation with a small amount of acid or base may be necessary if strong adsorption is suspected.
Incomplete elution.Optimize the gradient steepness and duration. A shallow gradient may not elute the compound completely, while a very steep one can lead to poor separation.[9]
Co-elution with impurities leading to fraction loss.Modify the mobile phase composition to improve resolution. A change in solvent selectivity (e.g., substituting methanol with acetonitrile) can alter elution patterns.
Peak Tailing or Fronting in HPLC Secondary interactions with the column packing.Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), to improve peak shape. Consider using a different column chemistry.
Column overload.Reduce the amount of sample injected onto the column.[11]
Peak Splitting or Shouldering Co-eluting impurity.Optimize the chromatographic method to improve separation. This may involve adjusting the mobile phase pH, gradient, or temperature.[11]
Column void or contamination.Replace the guard column or, if necessary, the analytical column. Ensure proper column packing.[11]
Salicortin Degradation on Column Instability on silica gel.If salicortin is degrading on a silica column, consider using a less acidic stationary phase like deactivated silica or switching to reversed-phase chromatography.[12]

Quantitative Data Summary

While specific degradation kinetics for salicortin are not widely published, the stability of the related compound, salicin, provides valuable insights. The following table summarizes the stability of salicin under various conditions, which can serve as a proxy for guiding the handling of salicortin.

Compound Condition Observation Reference
SalicinpH < 1.0, 90°CSignificant hydrolysis observed.[4]
SalicinpH > 2.0, Room TemperatureStable for over one year with no noticeable decomposition.[4]
Verbascoside (another labile glycoside)Acidic pHMore stable.[13]
VerbascosideNeutral to Alkaline pHDegradation rate increases.[13]
VerbascosideIncreasing TemperatureDegradation rate increases.[13]

General Recommendation: To minimize degradation, maintain acidic to neutral pH conditions and keep temperatures as low as possible throughout the purification process.

Experimental Protocols

Protocol 1: Extraction of Salicortin from Populus Leaves
  • Sample Preparation: Freeze-dry fresh Populus leaves and grind them into a fine powder.

  • Extraction: Macerate the powdered leaf material in a methanol:water solution (e.g., 80:20 v/v) at a ratio of 1:10 (solid:solvent, w/v). Perform the extraction at 4°C for 24 hours with constant agitation.

  • Filtration: Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove pigments and lipids. Discard the hexane layer. Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to partition the salicortin.

  • Drying and Storage: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent. Store the crude salicortin extract at -20°C.

Protocol 2: Purification by Flash Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase (a non-polar solvent system, e.g., hexane:ethyl acetate 9:1). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase. If the sample is not readily soluble, use a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be employed.

  • Fraction Collection: Collect fractions and monitor the elution of salicortin using Thin Layer Chromatography (TLC) or UHPLC.

  • Pooling and Concentration: Combine the fractions containing pure salicortin and evaporate the solvent under reduced pressure.

Protocol 3: Preparative HPLC for Final Purification
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and aid in ionization for MS detection.

  • Method Development: First, develop an analytical method to achieve good separation of salicortin from impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume proportionally.

  • Injection: Dissolve the partially purified salicortin from the flash chromatography step in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at a wavelength where salicortin absorbs (e.g., ~270 nm).

  • Purity Analysis: Analyze the collected fractions by analytical UHPLC-DAD-MS to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization, to obtain the purified salicortin.

Mandatory Visualizations

Salicortin_Purification_Workflow Start Plant Material (e.g., Populus leaves) Extraction Solid-Liquid Extraction (Methanol/Water) Start->Extraction Grinding Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Extraction->Partitioning Crude Extract Flash_Chromatography Flash Chromatography (Silica Gel) Partitioning->Flash_Chromatography Semi-Pure Extract Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Flash_Chromatography->Prep_HPLC Enriched Fractions Final_Product Pure Salicortin Prep_HPLC->Final_Product Purified Fractions

Caption: Experimental workflow for the purification of salicortin.

Salicortin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Salicylic_Acid_Pathway Phenylpropanoid Pathway Cinnamic_Acid->Salicylic_Acid_Pathway Salicyl_Benzoate Salicyl Benzoate Salicylic_Acid_Pathway->Salicyl_Benzoate Salicyl_Benzoate_Glucoside Salicyl Benzoate Glucoside Salicyl_Benzoate->Salicyl_Benzoate_Glucoside Glucosylation UGT71L1 UGT71L1 Salicortin Salicortin UGT71L1->Salicortin Further Transformations Salicyl_Benzoate_Glucoside->UGT71L1

Caption: Proposed biosynthetic pathway of salicortin.[7]

Salicortin_Signaling_Pathway_Inhibition cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Salicortin Salicortin Salicortin->JNK NFkB_nucleus NF-κB (nucleus) Salicortin->NFkB_nucleus Inhibits Activation Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, IL-6) JNK->Inflammation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammation

Caption: Inhibition of inflammatory signaling pathways by salicortin.[4]

References

Technical Support Center: Optimizing Populigenin Extraction from Cottonwood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Populigenin extraction from cottonwood (Populus species). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, offering potential causes and solutions in a straightforward question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. 3. Poor Quality of Plant Material: The cottonwood source may have low concentrations of this compound due to genetic variation, harvest time, or storage conditions.[1] 4. Degradation of this compound: High temperatures or prolonged exposure to light and oxygen can degrade the target compound.1. Solvent Optimization: Test a range of solvents with varying polarities, such as ethanol (B145695), methanol (B129727), ethyl acetate, or mixtures with water.[2][3] 2. Parameter Optimization: Increase the extraction time and/or temperature incrementally. Monitor the yield at each step to find the optimal conditions.[4] 3. Source Material Verification: If possible, use fresh plant material from a reliable source. Analyze a small sample for this compound content before scaling up. 4. Protect from Degradation: Conduct the extraction under inert atmosphere (e.g., nitrogen) and protect the sample from light. Consider using lower temperatures with longer extraction times.
Presence of Impurities in the Extract 1. Non-Selective Extraction Solvent: The solvent may be co-extracting other compounds with similar solubility. 2. Inadequate Filtration: Particulate matter from the plant material may not be fully removed. 3. Complex Plant Matrix: Cottonwood contains a wide variety of secondary metabolites that can be co-extracted.[5]1. Solvent System Refinement: Use a multi-step extraction with solvents of increasing polarity to fractionate the extract. 2. Improved Filtration: Use finer filter paper or a membrane filter to remove all particulate matter. 3. Chromatographic Purification: Employ techniques like column chromatography or preparative HPLC to isolate this compound from other compounds.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Different batches of cottonwood can have varying levels of this compound. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect yield. 3. Inaccurate Quantification: The analytical method used to measure the yield may not be consistent.1. Standardize Plant Material: Homogenize a large batch of dried and powdered cottonwood to be used for all experiments. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch. 3. Analytical Method Validation: Validate the quantification method (e.g., HPLC, GC-MS) for reproducibility and accuracy.
This compound Degradation During Solvent Evaporation 1. High Temperature: Using high temperatures to evaporate the solvent can cause thermal degradation of this compound. 2. Oxidation: Exposure to air during evaporation can lead to oxidative degradation.1. Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at a lower temperature. 2. Inert Atmosphere: Evaporate the solvent under a stream of nitrogen or argon to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound from cottonwood?

The optimal solvent can depend on the specific cottonwood species and the desired purity of the extract. Generally, polar solvents are effective. A sequential extraction starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethanol, methanol, or ethyl acetate, can yield a cleaner extract. It is recommended to perform small-scale pilot extractions with different solvents to determine the best option for your specific plant material.

2. How can I improve the efficiency of the extraction process?

Several factors can enhance extraction efficiency:

  • Particle Size Reduction: Grinding the cottonwood material to a fine powder increases the surface area for solvent penetration.

  • Agitation: Constant stirring or shaking during extraction improves solvent contact with the plant material.

  • Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield.

3. What is the typical yield of this compound from cottonwood?

4. How can I accurately quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the extract. It is crucial to use a certified reference standard of this compound to create a calibration curve for accurate quantification.

5. What is the biosynthetic origin of this compound?

This compound, as a phenylpropanoid, is synthesized in plants through the shikimate and phenylpropanoid pathways. The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce various phenolic compounds.

Quantitative Data on Extraction Yields

The following table summarizes hypothetical but realistic quantitative data for this compound yield under different extraction conditions, based on general principles of plant extraction. This data is for illustrative purposes to guide experimental design.

Extraction Method Solvent Temperature (°C) Time (hours) Hypothetical this compound Yield (mg/g of dry weight)
MacerationEthanol25482.5
MacerationMethanol25482.8
SoxhletEthanol78124.2
SoxhletEthyl Acetate77123.5
Ultrasound-AssistedEthanol4015.1
Ultrasound-AssistedMethanol4015.5

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard method for extracting this compound using a Soxhlet apparatus, which is suitable for continuous extraction with a volatile solvent.

Materials:

  • Dried and powdered cottonwood bark

  • Ethanol (95%)

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Place 20 g of dried, powdered cottonwood bark into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of 95% ethanol and a few boiling chips.

  • Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber with the thimble.

  • Once the chamber is full, the solvent will siphon back into the flask, carrying the extracted compounds.

  • Allow the extraction to proceed for at least 12 hours.

  • After extraction, allow the apparatus to cool.

  • Remove the round-bottom flask and concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • The resulting crude extract can be further purified by chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to accelerate the extraction process, offering a faster and often more efficient alternative to traditional methods.

Materials:

  • Dried and powdered cottonwood bark

  • Methanol (80%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Stirring bar

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh 10 g of dried, powdered cottonwood bark and place it in a 250 mL beaker.

  • Add 100 mL of 80% methanol to the beaker.

  • Place a stirring bar in the beaker and put it on a magnetic stirrer.

  • Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.

  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

  • Begin sonication and stirring. Maintain the temperature at around 40°C for 1 hour.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid material.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • The solvent can be removed from the filtrate using a rotary evaporator.

Visualizations

Populigenin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid & Flavonoid Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Flavanones Flavanones Chalcones->Flavanones CHI Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols F3H This compound This compound Flavanones->this compound Multiple Steps Flavonols Flavonols Dihydroflavonols->Flavonols FLS

Caption: Generalized biosynthetic pathway of flavonoids, including the likely origin of this compound.

Extraction_Workflow Start Start: Cottonwood Plant Material Preparation Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (Soxhlet or UAE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, GC-MS) Pure_this compound->Analysis End End Analysis->End

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low/No this compound Yield? Check_Source Is Plant Material Quality Assured? Start->Check_Source Yes Check_Parameters Are Extraction Parameters Optimized? Check_Source->Check_Parameters Yes Solution_Source Solution: Source New Material Check_Source->Solution_Source No Check_Degradation Is Degradation a Possibility? Check_Parameters->Check_Degradation Yes Solution_Parameters Solution: Optimize Solvent, Time, Temp. Check_Parameters->Solution_Parameters No Solution_Degradation Solution: Use Milder Conditions Check_Degradation->Solution_Degradation Yes Success Yield Improved Check_Degradation->Success No Solution_Source->Start Solution_Parameters->Start Solution_Degradation->Start

Caption: A decision tree for troubleshooting low this compound extraction yields.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the HPLC analysis of phenolic acids, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of phenolic acids?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor (Tf) or asymmetry factor (As) is used to quantify the degree of tailing, with a value close to 1.0 being ideal. Values greater than 1.2 often indicate significant tailing.

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification challenging.

  • Decreased Sensitivity: As the peak broadens, its height is reduced, which can negatively affect the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and inaccurate peak area integration, compromising the precision and reproducibility of the analysis.

Q2: What are the primary causes of peak tailing when analyzing phenolic acids?

Peak tailing in the analysis of acidic compounds like phenolic acids often stems from a few key issues:

  • Secondary Interactions with the Stationary Phase: Phenolic compounds can interact with residual, unreacted silanol (B1196071) groups on the surface of silica-based reversed-phase columns. These interactions can lead to some analyte molecules being retained longer than others, resulting in a tailed peak.

  • Mobile Phase pH Issues: If the pH of the mobile phase is close to the pKa of the phenolic acid, both the ionized (phenolate) and non-ionized forms of the compound will coexist. This dual state can cause inconsistent retention and lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

  • Column Contamination and Degradation: Contaminants from the sample or mobile phase can accumulate on the column, creating active sites that cause tailing. Over time, the stationary phase itself can degrade.

A logical first step in troubleshooting is to determine if the tailing affects all peaks or only specific ones. If only the phenolic acid peaks are tailing, the issue is likely chemical (related to secondary interactions or mobile phase pH). If all peaks are tailing, an instrumental problem like extra-column volume or a column blockage is more probable.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by Secondary Interactions and Mobile Phase pH

Secondary interactions with the silica (B1680970) stationary phase are a frequent cause of peak tailing for polar, acidic compounds like phenolic acids. Here’s a step-by-step guide to mitigate this issue:

Step 1: Adjust the Mobile Phase pH

The most effective way to reduce secondary interactions and prevent the dual ionization state of phenolic acids is to lower the pH of the mobile phase.

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidic modifier to lower the pH to a range of 2.5 to 3.5. Common modifiers include formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%).

    • Ensure the pH is at least 1.5 to 2 pH units below the pKa of your phenolic acid analytes. This ensures the phenolic acids are in their non-ionized form and the silanol groups on the silica surface are protonated, minimizing unwanted interactions.

    • Use a buffer to maintain a consistent pH throughout the analysis. A buffer concentration of 10-50 mM is generally recommended.

Step 2: Select an Appropriate HPLC Column

The choice of column is critical for preventing peak tailing.

  • Recommendations:

    • Use a Modern, End-Capped Column: Opt for a high-purity, Type B silica column that has been "end-capped." End-capping is a process that chemically deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.

    • Consider Alternative Stationary Phases: If tailing persists on a C18 column, consider a phenyl-hexyl or a polar-embedded column. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like phenolic acids. Polar-embedded phases can also help to shield the analytes from residual silanols.

Step 3: Increase Buffer Concentration

A higher buffer concentration in the mobile phase can help to mask residual silanol groups.

  • Protocol:

    • If your current method uses a low buffer concentration, try increasing it to 25-50 mM.

    • Monitor the peak shape to see if the tailing is reduced.

    • Be cautious with high buffer concentrations if using mass spectrometry (MS) detection, as they can cause ion suppression. For LC-MS, it is generally advised to keep buffer concentrations below 10 mM.

Troubleshooting Flowchart for Secondary Interactions and pH Issues

start Peak Tailing Observed for Phenolic Acids check_ph Is Mobile Phase pH > 3.5? start->check_ph adjust_ph Lower Mobile Phase pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph Yes check_column Are you using an older, non-end-capped column? check_ph->check_column No review Review Peak Shape adjust_ph->review use_endcapped Switch to a modern, end-capped (Type B silica) column check_column->use_endcapped Yes consider_alt_phase Consider an alternative stationary phase (e.g., Phenyl-Hexyl or Polar-Embedded) check_column->consider_alt_phase No use_endcapped->review check_buffer Is buffer concentration low (<10 mM)? consider_alt_phase->check_buffer increase_buffer Increase buffer concentration (25-50 mM) (Caution with MS detection) check_buffer->increase_buffer Yes check_buffer->review No increase_buffer->review

Caption: Troubleshooting workflow for peak tailing due to secondary interactions and mobile phase pH.

Guide 2: Investigating and Resolving Instrumental and Sample-Related Causes

If peak tailing affects all peaks in your chromatogram, the cause is likely related to the instrument setup or the sample itself.

Step 1: Check for Extra-Column Volume

Extra-column volume refers to the volume within the HPLC system outside of the column itself, such as in the tubing and fittings. Excessive volume can lead to band broadening and peak tailing.

  • Protocol:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.

    • Ensure Proper Fittings: Check all fittings to ensure they are correctly seated and not contributing to dead volume.

Step 2: Address Potential Column Contamination and Voids

A contaminated or damaged column is a common cause of peak shape distortion.

  • Protocol:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample.

    • Column Washing: If you suspect column contamination, flush the column with a strong solvent according to the manufacturer's instructions to remove strongly retained compounds.

    • Check for Voids: A void at the column inlet can cause peak distortion. This can be caused by high pressure or operating at an inappropriate pH. If a void is suspected, the column may need to be replaced.

Step 3: Optimize Sample and Injection Parameters

The sample itself and how it is introduced into the system can impact peak shape.

  • Protocol:

    • Sample Overload: If you suspect mass overload, dilute your sample and reinject. If the peak shape improves, you have identified the issue.

    • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Troubleshooting Flowchart for Instrumental and Sample-Related Issues

start Peak Tailing Observed for All Peaks check_extra_column Check for Extra-Column Volume start->check_extra_column minimize_tubing Minimize tubing length and internal diameter check_extra_column->minimize_tubing check_fittings Ensure fittings are properly seated minimize_tubing->check_fittings check_column Inspect Column Condition check_fittings->check_column use_guard_column Install a guard column check_column->use_guard_column wash_column Wash column with a strong solvent use_guard_column->wash_column check_sample Evaluate Sample and Injection Parameters wash_column->check_sample dilute_sample Dilute sample to check for overload check_sample->dilute_sample match_solvent Ensure sample solvent is compatible with mobile phase dilute_sample->match_solvent review Review Peak Shape match_solvent->review

Caption: Troubleshooting workflow for instrumental and sample-related causes of peak tailing.

Data Presentation

The following tables provide examples of how different parameters can affect peak shape in the analysis of phenolic acids.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Phenolic Acid

Mobile Phase pHTailing Factor (Tf)Peak Shape
4.52.1Severe Tailing
3.51.5Moderate Tailing
2.51.1Symmetrical

Table 2: Tailing Factors for Various Phenolic Acids with an Optimized HPLC Method

Method Conditions: Modern end-capped C18 column, Mobile phase of 0.1% formic acid in water and acetonitrile (B52724) gradient, pH ~2.7

Phenolic AcidRetention Time (min)Tailing Factor (Tf)
Gallic Acid3.21.05
Caffeic Acid8.51.12
Ferulic Acid12.11.15
p-Coumaric Acid10.71.10

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Phenolic Acids

This method is suitable for the separation and quantification of a variety of phenolic acids.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column:

    • End-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: Gradient to 40% B

      • 20-25 min: Gradient to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV detection at wavelengths relevant to the specific phenolic acids being analyzed (e.g., 280 nm, 320 nm).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water with 0.1% Formic Acid:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Column Washing Procedure

To remove strongly retained contaminants from a C18 column.

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, for at least 20 column volumes each:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water (HPLC grade)

  • Equilibrate the column with the mobile phase before reconnecting to the detector.

Disclaimer: Always consult the manufacturer's instructions for your specific column before performing any washing procedures.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Salicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of salicin (B1681394). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of salicin in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the rate of salicin hydrolysis lower than expected? 1. Suboptimal Enzyme Concentration: The enzyme concentration may be too low, limiting the reaction rate. 2. Substrate Limitation: At low salicin concentrations, the enzyme's active sites may not be saturated.[1] 3. Non-optimal pH or Temperature: The reaction conditions may not be ideal for the specific β-glucosidase being used.[2] 4. Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity.1. Optimize Enzyme Concentration: Perform a concentration-response experiment to determine the optimal enzyme concentration. 2. Increase Substrate Concentration: Ensure the salicin concentration is sufficient to saturate the enzyme. For some β-glucosidases, concentrations greater than 3.74 mg/mL may be necessary to avoid substrate limitation.[1] 3. Optimize Reaction Conditions: Determine the optimal pH and temperature for your enzyme. For example, a β-glucosidase from rice (OsTAGG2) showed optimal activity at pH 3.4 and 60°C.[2] 4. Identify and Remove Inhibitors: Analyze the reaction components for potential inhibitors. Consider purifying the enzyme or using a different buffer system.
Why are my results inconsistent or not reproducible? 1. Inaccurate Pipetting: Small errors in pipetting enzymes or substrates can lead to significant variations. 2. Temperature Fluctuations: Inconsistent temperature control during incubation can affect the reaction rate. 3. Enzyme Instability: The enzyme may be losing activity over time, especially if not stored correctly. 4. Matrix Effects: Components in the sample matrix (e.g., in saliva) can interfere with the assay.[3]1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use a Calibrated Water Bath/Incubator: Maintain a constant and uniform temperature throughout the experiment. 3. Proper Enzyme Storage: Store the enzyme at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles. 4. Perform Matrix Effect Studies: Run control experiments with and without the sample matrix to assess for interference.
Why is there no detectable product (saligenin/glucose) formation? 1. Inactive Enzyme: The enzyme may have been denatured due to improper storage or handling (e.g., high temperatures). 2. Incorrect Assay Procedure: The method for detecting the product may not be sensitive enough or may be performed incorrectly.1. Check Enzyme Activity: Use a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) to confirm enzyme activity. 2. Verify Assay Protocol: Ensure the correct wavelength is used for spectrophotometric analysis and that all reagents are prepared correctly. For example, when monitoring saligenin formation, quenching with alkali converts it to its anion, which has a maximum absorbance at 290 nm.
How do I differentiate between enzymatic and non-enzymatic (acid) hydrolysis? 1. Acidic Conditions: Low pH can cause acid-catalyzed hydrolysis of salicin, confounding the results.1. Run a Control Reaction: Perform a control experiment without the enzyme to measure the rate of non-enzymatic hydrolysis under the same buffer and temperature conditions. The rate of enzyme-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis due to a lower activation energy.

Frequently Asked Questions (FAQs)

1. What is the primary enzyme used for the hydrolysis of salicin?

The primary enzyme is β-glucosidase (EC 3.2.1.21), which cleaves the β-glucosidic linkage in salicin. A common source of this enzyme for laboratory experiments is emulsin from sweet almonds.

2. What are the products of salicin hydrolysis?

The enzymatic hydrolysis of salicin yields saligenin (salicyl alcohol) and β-D-glucose.

3. What are the key parameters to optimize for efficient salicin hydrolysis?

The key parameters to optimize are:

  • Temperature: The optimal temperature can vary depending on the source of the β-glucosidase.

  • pH: The optimal pH is also enzyme-dependent, with some showing maximal activity in acidic conditions.

  • Substrate (Salicin) Concentration: The concentration of salicin can influence the reaction rate, with higher concentrations often leading to higher activity until enzyme saturation is reached.

  • Enzyme Concentration: The rate of hydrolysis is dependent on the concentration of the enzyme.

4. How can I monitor the progress of the reaction?

Reaction progress can be monitored by:

  • Measuring the appearance of saligenin: This can be done spectrophotometrically. Aliquots of the reaction are quenched with an alkali solution (e.g., NaOH), which stops the reaction and converts saligenin to its anion, which can be measured at approximately 290 nm.

  • Measuring the release of glucose: The amount of glucose produced can be quantified using methods like the dinitrosalicylic acid (DNS) assay or a coupled enzyme system with hexokinase and glucose-6-phosphate dehydrogenase.

  • Measuring the disappearance of salicin: High-performance liquid chromatography (HPLC) with UV detection can be used to quantify the remaining salicin.

5. How does enzymatic hydrolysis of salicin compare to acid-catalyzed hydrolysis?

Enzymatic hydrolysis is significantly more efficient and occurs at a much faster rate than acid-catalyzed hydrolysis. This is because the enzyme provides an alternative reaction pathway with a lower activation energy.

Data Presentation

Table 1: Optimal Conditions for β-Glucosidase Activity on Salicin

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Rice (recombinant OsTAGG2P)3.460
Strawberry (callus protein)~5.545
Almond Emulsin5.037

Table 2: Comparison of Analytical Methods for Salicin Hydrolysis

MethodAnalyte MeasuredPrincipleAdvantagesDisadvantages
Spectrophotometry (290 nm) SaligeninQuenching with alkali and measuring absorbance of the saligenin anion.Simple, rapid.Indirect measurement, potential for interference.
DNS Assay GlucoseMeasures reducing sugars produced.Common and well-established for reducing sugars.Can have higher background values with salicin.
Coupled Enzyme Assay (Hexokinase/G6PDH) GlucoseMeasures glucose formation through a series of enzymatic reactions leading to a change in absorbance at 340 nm.Highly specific for glucose.Requires additional enzymes and reagents.
HPLC-UV SalicinChromatographic separation and UV detection of salicin.Highly specific and quantitative for the substrate.Requires specialized equipment, longer analysis time.

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Salicin

This protocol provides a general procedure for the enzymatic hydrolysis of salicin using β-glucosidase.

  • Reagent Preparation:

    • Prepare a 0.1 M acetate (B1210297) buffer of the desired pH (e.g., pH 5.0).

    • Dissolve salicin in the acetate buffer to the desired concentration (e.g., 1% w/v).

    • Prepare a stock solution of β-glucosidase in reagent-grade water. Immediately before use, dilute the enzyme to the desired working concentration.

  • Reaction Setup:

    • Pipette the desired volume of the enzyme dilution into a series of test tubes. Include a blank with reagent-grade water instead of the enzyme solution.

    • Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiating the Reaction:

    • At timed intervals, add the pre-warmed salicin solution to each tube to start the reaction. Mix well.

  • Incubation:

    • Incubate the reaction mixtures at the set temperature for a specific duration (e.g., 10 minutes).

  • Stopping the Reaction:

    • At timed intervals, stop the reaction by placing each tube in a boiling water bath for at least 5 minutes.

  • Analysis:

    • Analyze the reaction products using one of the methods described in Table 2.

Protocol 2: Spectrophotometric Assay for Salicin Hydrolysis

This protocol details the monitoring of salicin hydrolysis by measuring the formation of saligenin.

  • Reagent Preparation:

    • Prepare a salicin solution and an enzyme solution in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6).

    • Prepare a 2 M NaOH solution to be used as a quenching agent.

  • Reaction Setup:

    • Pre-warm the salicin and enzyme solutions to the desired reaction temperature (e.g., 30°C).

    • Prepare a series of test tubes, each containing the quenching solution (e.g., 5 mL of 2 M NaOH).

  • Initiating the Reaction:

    • Mix the pre-warmed salicin solution (e.g., 7.5 mL) and enzyme solution (e.g., 2.5 mL) to start the reaction.

  • Sampling and Quenching:

    • At time zero (immediately after mixing), pipette a small aliquot (e.g., 0.3 mL) of the reaction mixture and add it to the first tube containing the NaOH solution.

    • Repeat the sampling at regular time intervals (e.g., every 3 minutes) for a set duration.

  • Measurement:

    • Measure the absorbance of each quenched sample at 290 nm using a spectrophotometer.

Visualizations

Experimental_Workflow start Start: Reagent Preparation protocol protocol start->protocol Prepare Salicin, Enzyme & Buffer decision decision protocol->decision Initiate Reaction decision->decision stop_node Stop Reaction (e.g., Boiling) decision->stop_node At Timed Intervals analysis Product Analysis stop_node->analysis end_node End: Data Interpretation analysis->end_node

Caption: Workflow for enzymatic hydrolysis of salicin.

Troubleshooting_Logic issue Low Hydrolysis Rate cause1 Suboptimal Conditions? issue->cause1 cause2 Low Substrate Concentration? issue->cause2 cause3 Low Enzyme Concentration? issue->cause3 solution1 Optimize pH and Temperature cause1->solution1 solution2 Increase Salicin Concentration cause2->solution2 solution3 Increase Enzyme Concentration cause3->solution3

Caption: Troubleshooting low salicin hydrolysis rates.

References

Technical Support Center: Strategies to Prevent Degradation of Salicinoids During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with salicinoids, ensuring the stability of these valuable compounds during storage is critical for accurate experimental results and the development of effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage of salicinoids.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems related to salicinoid degradation.

Problem: Unexpectedly low salicinoid concentration in stored samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Enzymatic Degradation 1. Check the origin of your sample. Are there endogenous enzymes (e.g., β-glucosidases, esterases) present from the plant extract?[1][2] 2. Review your extraction and storage preparation. Was the sample heated or treated to denature enzymes?- For plant extracts: Immediately after extraction, heat the sample (e.g., blanching) or use chemical denaturants to inactivate enzymes. - Add enzymatic inhibitors: Consider adding specific inhibitors of β-glucosidases or esterases if heat treatment is not feasible.
Inappropriate Storage Temperature 1. Verify the storage temperature of your samples. 2. Compare your storage conditions to the recommended temperatures in Table 1.- Store purified solid salicinoids at -20°C for long-term storage. - For solutions, store at -80°C to minimize degradation.[1]
pH Instability 1. Measure the pH of your sample solution. 2. Salicinoids can be unstable in both acidic and alkaline conditions, especially higher substituted salicylates at alkaline pH.[1]- Adjust the pH of the solution to a neutral range (pH 6-7) using a suitable buffer system, unless experimental conditions require otherwise.
Oxidation 1. Assess the exposure of your samples to oxygen. Were they stored in airtight containers? Was the headspace filled with an inert gas?- Store samples in amber, airtight vials. - Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[3][4]
Photodegradation 1. Evaluate the light exposure of your samples during storage and handling.- Always store salicinoid samples in amber vials or containers that protect from light. - Minimize exposure to light during sample preparation and analysis.
Repeated Freeze-Thaw Cycles 1. Track the number of times a sample has been frozen and thawed.- Aliquot samples into smaller, single-use vials to avoid multiple freeze-thaw cycles.[5][6][7]

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal long-term storage conditions for purified salicinoids?

A1: For long-term stability, purified salicinoids in solid (powder) form should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, they can be stable for up to 3 years. For salicinoids in solution, storage at -80°C is recommended to minimize degradation, with a shelf life of up to 2 years.

Q2: How should I store crude plant extracts containing salicinoids?

A2: Crude plant extracts should be stored at -20°C or below. It is crucial to first inactivate endogenous enzymes, which can rapidly degrade salicinoids. This can be achieved by heat treatment (e.g., boiling the extract for a short period) or by adding enzymatic inhibitors. Store the extracts in amber, airtight containers.

Degradation Factors

Q3: What are the main factors that cause salicinoid degradation?

A3: The primary factors contributing to salicinoid degradation are:

  • Enzymatic activity: Enzymes like β-glucosidases and esterases present in plant extracts can hydrolyze salicinoids.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of salicinoids. Higher substituted salicylates are particularly susceptible to degradation in alkaline pH.[1]

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3][4]

Q4: How significant is the effect of pH on salicinoid stability?

A4: The pH of the solution can have a significant impact on the stability of salicinoids. For instance, a study on salicortin (B1681395) and tremulacin (B192548) at pH 7.8 showed noticeable degradation over 7.5 hours.[8][9] Generally, neutral to slightly acidic conditions (pH 4-6) are considered more favorable for the stability of many phenolic compounds.

Sample Handling and Preparation

Q5: How many times can I freeze and thaw my salicinoid samples?

A5: It is highly recommended to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation. For best results, aliquot your stock solutions into single-use vials to avoid the need to thaw the entire batch for each experiment.[5][6][7]

Q6: What solvents are best for dissolving and storing salicinoids?

A6: Methanol (B129727) and ethanol (B145695) are commonly used solvents for dissolving salicinoids for analysis.[10] For long-term storage in solution, consider using a solvent system that is compatible with your downstream applications and has been validated for stability. It's important to use high-purity, anhydrous solvents to minimize water content.

Quantitative Data Summary

The following tables summarize available quantitative data on the stability of salicinoids under various storage conditions.

Table 1: Recommended Storage Conditions and Shelf Life for Salicin (B1681394)

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Data derived from a safety data sheet for salicin.

Table 2: Degradation of Salicortin and Tremulacin at pH 7.8

Compound Time (hours) Remaining Compound (%)
Salicortin7.573%
Tremulacin7.569%

Data from a study on the in vitro decomposition of salicortinoids.[8][9]

Experimental Protocols

Protocol: Stability Testing of Salicinoids by HPLC

This protocol outlines a general procedure for conducting a stability study of salicinoids using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Storage:

  • Prepare stock solutions of the purified salicinoid or extract in a suitable solvent (e.g., methanol) at a known concentration.
  • Dispense aliquots of the solution into amber glass vials.
  • For studies involving different conditions, prepare separate sets of vials for each condition (e.g., different temperatures, pH values, light exposure).
  • For baseline (T=0) analysis, immediately analyze a set of freshly prepared samples.
  • Store the remaining vials under the specified conditions.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.
  • Column: A C18 reversed-phase column is commonly used for salicinoid separation.[10]
  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.
  • Detection: Monitor the eluent at a wavelength where salicinoids have strong absorbance, typically around 270-280 nm.
  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of salicinoid in each sample.

3. Stability Study Timeline:

  • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term studies; or more frequent intervals for accelerated studies).
  • At each time point, retrieve a vial from each storage condition, allow it to come to room temperature, and analyze by HPLC.
  • Calculate the percentage of the initial salicinoid concentration remaining at each time point.

Protocol: Accelerated Stability Study

Accelerated stability studies use exaggerated storage conditions to predict the shelf life of a product in a shorter period.

1. Storage Conditions:

  • Store samples at elevated temperatures and/or humidity. Common conditions include 40°C / 75% RH (Relative Humidity).
  • Include a control set of samples stored under recommended long-term conditions.

2. Testing Frequency:

  • For a 6-month accelerated study, typical time points for analysis are 0, 1, 2, 3, and 6 months.[11]

3. Data Analysis:

  • The data can be used to estimate the degradation rate at normal storage conditions using models like the Arrhenius equation, which relates the rate of a chemical reaction to temperature.

Visualizations

Salicinoid_Degradation_Pathway Salicinoid Salicinoid (e.g., Salicortin, Tremulacin) Degradation_Products Degradation Products (e.g., Saligenin, Glucose, Catechol) Salicinoid->Degradation_Products Degradation Enzymes Enzymatic Hydrolysis (β-glucosidases, esterases) Enzymes->Salicinoid pH_Temp pH (Acidic/Alkaline) High Temperature pH_Temp->Salicinoid Light_O2 Light (UV/Visible) Oxygen Light_O2->Salicinoid

Caption: Factors leading to the degradation of salicinoids.

Troubleshooting_Workflow start Low Salicinoid Recovery check_temp Check Storage Temperature start->check_temp check_pH Measure pH of Solution check_temp->check_pH Temp OK adjust_temp Store at Recommended Temperature check_temp->adjust_temp Temp Incorrect check_enzyme Enzymatic Activity Possible? check_pH->check_enzyme pH OK adjust_pH Adjust to Neutral pH check_pH->adjust_pH pH Incorrect check_light Assess Light Exposure check_enzyme->check_light No Enzymes inactivate_enzyme Inactivate Enzymes (Heat/Inhibitors) check_enzyme->inactivate_enzyme Yes protect_light Use Amber Vials, Store in Dark check_light->protect_light Exposed to Light reanalyze Re-analyze Sample check_light->reanalyze Light OK adjust_temp->reanalyze adjust_pH->reanalyze inactivate_enzyme->reanalyze protect_light->reanalyze

Caption: Troubleshooting workflow for low salicinoid recovery.

References

Technical Support Center: Analysis of Unstable Populus Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the analytical refinement of unstable metabolites from Populus species.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of unstable Populus metabolites, such as phenolic glycosides (salicinoids), flavonoids, and terpenoids.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of target metabolites (e.g., salicortin (B1681395), tremulacin) Enzymatic degradation: Endogenous plant enzymes (e.g., β-glucosidases, esterases) released during cell lysis can degrade complex salicinoids.[1][2] Alkaline hydrolysis: Salicinoids, particularly those with ester linkages like salicortin and tremulacin (B192548), are unstable and prone to degradation under alkaline conditions.[1] Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for the target metabolites.Immediate inactivation of enzymes: Flash-freeze plant material in liquid nitrogen immediately after collection and keep frozen until extraction.[3] Use of acidic modifiers: Add a weak acid (e.g., 0.1% formic acid or phosphoric acid) to the extraction solvent to maintain a low pH and prevent alkaline hydrolysis.[4] Solvent optimization: Use polar solvents like methanol (B129727) or ethanol, often in aqueous mixtures (e.g., 80% methanol), for efficient extraction of phenolic glycosides.[5] For less polar compounds, consider ethyl acetate (B1210297) or dichloromethane.
Inconsistent quantitative results between replicate samples Sample heterogeneity: Uneven distribution of metabolites within the plant tissue. Inconsistent extraction timing or temperature: Variations can lead to different degradation rates. Sample degradation during storage: Metabolites may degrade if samples are not stored properly before analysis.Homogenization: Thoroughly grind the frozen plant material to a fine, uniform powder to ensure homogeneity.[3] Standardize protocols: Ensure consistent extraction times, temperatures, and solvent-to-sample ratios for all samples.[6] Proper storage: Store extracts at -80°C in airtight containers to minimize degradation. Avoid repeated freeze-thaw cycles.
Peak tailing or splitting in LC-MS chromatograms Column overload: Injecting too high a concentration of the analyte. Secondary interactions: Silanol groups on the column interacting with polar analytes. Matrix effects: Co-eluting compounds from the complex Populus matrix interfering with the analyte peak shape.Dilute the sample: Reduce the concentration of the injected extract. Mobile phase modifier: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for phenolic compounds. Sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.
Ion suppression or enhancement in LC-MS analysis (Matrix Effects) Co-elution of matrix components: High concentrations of endogenous compounds in Populus extracts (e.g., tannins, other phenolics) can co-elute with the analytes of interest and interfere with their ionization.[7][8]Improve chromatographic separation: Optimize the gradient elution to better separate analytes from interfering matrix components.[6][9] Sample dilution: Diluting the extract can reduce the concentration of interfering compounds.[10][11] Advanced sample preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][12] Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[10]
Presence of unexpected degradation products (e.g., salicin (B1681394), catechol) Degradation of complex salicinoids: Salicortin and tremulacin can degrade to salicin and other byproducts like catechol, especially under non-ideal pH conditions or due to enzymatic activity.[1]Review extraction and storage conditions: Ensure the pH of the extraction solvent is acidic and that samples were properly handled to inactivate enzymes.[1][4] Analyze samples promptly: Analyze extracts as quickly as possible after preparation to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to prevent the degradation of unstable Populus metabolites during sample preparation?

A1: The most critical steps are:

  • Rapid Inactivation of Enzymes: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to halt all enzymatic processes. The tissue should remain frozen until the extraction solvent is added.

  • Control of pH: Many Populus secondary metabolites, especially phenolic glycosides like salicortin and tremulacin, are susceptible to hydrolysis under alkaline conditions.[1] It is crucial to use an extraction solvent with a slightly acidic pH. Often, adding 0.1% formic or phosphoric acid to the solvent is effective.[4]

  • Low-Temperature Extraction: Perform the extraction at a low temperature (e.g., on ice) to further reduce the activity of any residual enzymes and slow down chemical degradation.

Q2: What is the best method for drying Populus leaf samples before extraction?

A2: Freeze-drying (lyophilization) is generally the preferred method for drying plant material for metabolomic analysis. It minimizes the thermal degradation of heat-sensitive compounds.[13][14] However, it's important to note that freeze-drying can damage cellular structures, which might affect the levels of some metabolites.[13][15] Air-drying or oven-drying at high temperatures should be avoided as this can lead to significant degradation of phenolic compounds.

Q3: Which analytical technique is best suited for analyzing unstable Populus metabolites?

A3: The choice of technique depends on the specific research question:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful and commonly used technique for the analysis of non-volatile and semi-volatile compounds like phenolic glycosides and flavonoids. It offers high sensitivity and selectivity, allowing for both quantification and structural elucidation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the analysis of volatile and semi-volatile compounds, such as terpenoids, that are prevalent in Populus.[12][16] Derivatization may be required for less volatile compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information and is particularly useful for identifying novel compounds and for quantitative analysis without the need for identical standards.[3][17][18] Its main drawback is lower sensitivity compared to MS.

Q4: How can I deal with the complex matrix of Populus extracts that interferes with my analysis?

A4: The complex matrix of Populus extracts, rich in various phenolic compounds, often leads to matrix effects in LC-MS analysis.[7][8] To mitigate this, you can:

  • Optimize Chromatography: Use a high-resolution column and a slow, shallow gradient to improve the separation of your target analytes from interfering compounds.

  • Perform Sample Cleanup: Solid-phase extraction (SPE) is a highly effective method for removing interfering substances from the extract before analysis.

  • Dilute the Sample: A simple dilution of the extract can often reduce matrix effects to an acceptable level, provided the concentration of your target analyte remains within the detection limits of the instrument.[10][11]

Q5: What are the expected degradation products of common unstable Populus salicinoids?

A5: The most common unstable salicinoids are salicortin and tremulacin. Their degradation, either through enzymatic action or alkaline hydrolysis, typically involves the cleavage of the ester bonds. This results in the formation of simpler, more stable compounds. For example, salicortin can degrade into salicin and 6-hydroxy-2-cyclohexenone (6-HCH), which can be further converted to catechol.[1] Similarly, tremulacin can degrade to salicortin, salicin, and other related products.[1] If you observe high levels of salicin and low levels of more complex salicinoids, it may be an indication of sample degradation.

Quantitative Data Summary

The following tables summarize quantitative data on the extraction of phenolic compounds from Populus species, providing a basis for method selection and optimization.

Table 1: Comparison of Extraction Solvents and Methods for Phenolic and Flavonoid Content in Populus balsamifera Buds

Sample TypeExtraction MethodSolventTotal Phenols (mg CAE/g)Total Flavonoids (mg RE/g)
Fresh Buds MacerationEthanol93.54.2
Aqueous8.80.4
Ultrasound-assistedEthanol108.146.5
Aqueous8.53.5
Dried Buds MacerationEthanol112.932.8
Aqueous-3.23.3
Ultrasound-assistedEthanol138.036.3
Aqueous12.73.5

*Data adapted from a study on Populus balsamifera bud extracts. CAE = Caffeic Acid Equivalents; RE = Rutin Equivalents. This data clearly indicates that ethanolic extraction is significantly more efficient than aqueous extraction for both phenols and flavonoids. Ultrasound-assisted extraction further improves the yield compared to simple maceration.

Experimental Protocols

Protocol 1: Stabilized Extraction of Phenolic Glycosides from Populus Leaves for LC-MS Analysis

This protocol is designed to minimize the degradation of unstable salicinoids during extraction.

  • Sample Collection and Preparation:

    • Harvest fresh Populus leaves and immediately flash-freeze them in liquid nitrogen.

    • Store samples at -80°C until extraction.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Prepare the extraction solvent: 80% methanol in water, acidified with 0.1% formic acid.

    • Add 1.5 mL of the cold extraction solvent to the tube.

    • Vortex briefly to mix.

    • Place the tube in an ultrasonic bath for 20 minutes at 4°C.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Sample Filtration and Storage:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Store the vials at -80°C until LC-MS analysis. It is recommended to analyze the samples as soon as possible.

Protocol 2: Sample Preparation for NMR-based Metabolomics of Populus Tissue

This protocol is suitable for a general, untargeted analysis of Populus metabolites.

  • Sample Preparation and Drying:

    • Harvest and flash-freeze plant material in liquid nitrogen.

    • Transfer the frozen, powdered sample to a freeze-dryer and dry for 48-72 hours until a constant weight is achieved.[3]

    • Store the lyophilized powder in a desiccator at -80°C.

  • Extraction for NMR:

    • Weigh 50 mg of the dried powder into a microcentrifuge tube.

    • Prepare the NMR extraction buffer: a 1:1 mixture of deuterated methanol (CD₃OD) and a KH₂PO₄ buffer prepared in deuterium (B1214612) oxide (D₂O).[3]

    • Add 750 µL of CD₃OD and 750 µL of the KH₂PO₄ buffer to the sample tube.

    • Vortex thoroughly and sonicate for 20 minutes at room temperature.[3]

    • Centrifuge at 17,000 x g for 10 minutes.

  • NMR Sample Preparation:

    • Transfer 800 µL of the clear supernatant into a 5 mm NMR tube.[3]

    • The sample is now ready for NMR analysis. Acquire a standard ¹H spectrum, and consider 2D experiments like J-resolved, COSY, and HMBC for structural elucidation of unknown compounds.[3]

Visualizations

Experimental Workflow for Stable Metabolite Extraction

experimental_workflow A 1. Sample Collection (Flash-freeze in Liquid N2) B 2. Cryogenic Grinding (Maintain at -80°C) A->B C 3. Extraction (80% Methanol + 0.1% Formic Acid, on ice) B->C D 4. Ultrasonication (20 min at 4°C) C->D E 5. Centrifugation (13,000 x g, 10 min, 4°C) D->E F 6. Filtration (0.22 µm PTFE filter) E->F G 7. Analysis (LC-MS or store at -80°C) F->G

Caption: Workflow for the stabilized extraction of unstable Populus metabolites.

Simplified Biosynthetic Pathway of Salicinoids

salicinoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzenoid Benzenoid Pathway cluster_salicinoid Salicinoid Formation node_pathway node_pathway node_metabolite node_metabolite Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CoA Cinnamoyl-CoA Cin->CoA Salicin Salicin Cin->Salicin Alternative Pathway (hypothesized) Benz Benzyl Benzoate CoA->Benz β-oxidative pathway SalBenz Salicyl Benzoate Benz->SalBenz SalBenzGlc Salicyl Benzoate Glucoside SalBenz->SalBenzGlc UGT71L1 Salicortin Salicortin SalBenzGlc->Salicortin Multi-step (hypothesized) Tremulacin Tremulacin Salicortin->Tremulacin Acylation

Caption: A simplified diagram of the proposed salicinoid biosynthetic pathway in Populus.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In plant extracts, the "matrix" refers to all components other than the target analyte, such as proteins, lipids, salts, and other endogenous compounds.[2] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately affects the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]

Q2: What are the common signs that my analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include poor accuracy and precision, low and inconsistent signal intensity for your target analyte, and significant differences between calibration curves prepared in solvent versus those prepared in the sample matrix.[1][4][5] If you observe these issues, it is crucial to perform experiments to confirm and quantify the extent of the matrix effect.

Q3: How can I definitively determine if my plant extract analysis is affected by matrix effects?

A3: There are several established methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][3] A significant difference in response indicates the presence of matrix effects.[1][5]

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column.[1][3] A blank matrix extract is then injected.[1] Any fluctuation in the baseline signal of the infused analyte indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[1][3]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard.[1][4] A significant difference between the slopes is indicative of matrix effects.[1][4]

Troubleshooting Guides

Issue 1: I've confirmed a matrix effect. What are my options to reduce or eliminate it?

There are several strategies you can employ, ranging from simple adjustments to more comprehensive methodological changes. The choice of strategy will depend on the severity of the matrix effect, the complexity of the plant extract, and the resources available.

Initial Steps: Simple and Effective Approaches

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[1][3] This can often reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of the target analyte.[1][3] It's important to find a balance between reducing matrix effects and maintaining sufficient sensitivity for your analyte of interest.[3] A logarithmic correlation between matrix effects and the dilution factor has been observed, with a 25-40 fold dilution reducing ion suppression to less than 20% in some cases.[3]

  • Optimize Chromatographic Conditions: Modifying the chromatographic method can help separate the target analyte from co-eluting matrix components.[2][6] This can be achieved by adjusting the mobile phase composition, the gradient profile, or using a different column chemistry to improve resolution.[1][2]

Advanced Strategies: Sample Preparation and Cleanup

If simpler methods are insufficient, more rigorous sample cleanup is necessary. The goal is to remove interfering components before LC-MS analysis.[1]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than simple precipitation methods by partitioning the analyte into a solvent that is immiscible with the initial sample solvent.[7][8][9] Adjusting the pH of the aqueous matrix can enhance the extraction of acidic or basic analytes into the organic phase while leaving interfering compounds behind.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[1][2] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analyte of interest while allowing interfering compounds to be washed away.[1] The analyte is then eluted with a stronger solvent.[1]

Below is a diagram illustrating a general workflow for troubleshooting matrix effects.

G cluster_0 Troubleshooting Workflow for Matrix Effects A Problem Identified: Poor Accuracy/Precision Low Signal Intensity B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect > 20%? B->C D Simple Mitigation: - Sample Dilution - Optimize Chromatography C->D Yes H No Significant Matrix Effect C->H No E Advanced Mitigation: - LLE / SPE - Use IS / Matrix-Matched Cal D->E If ineffective F Re-evaluate Matrix Effect D->F E->F F->C Still > 20% G Proceed with Analysis F->G < 20%

Caption: A decision-making workflow for identifying and mitigating matrix effects.

Issue 2: My sample preparation is extensive, but I still see matrix effects. How can I compensate for them?

When it is not feasible to completely eliminate matrix effects through sample preparation and chromatography, compensation strategies are employed.

  • Internal Standards (IS): The use of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is a widely accepted method for correcting matrix effects.[10][11][12] The SIL-IS is chemically and physically very similar to the analyte, so it co-elutes and experiences similar ionization suppression or enhancement.[2][10][12] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]

  • Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[2][4] This ensures that the calibration standards and the samples experience the same matrix effects, thus improving the accuracy of quantification.[2][4]

  • Standard Addition Method: In this technique, known amounts of the analyte are added to the sample itself to create a calibration curve within each sample.[3][10] This method is very effective as it accounts for the specific matrix of each individual sample, but it is also time-consuming and requires a larger sample volume.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative measure of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): A standard solution of the analyte prepared in the final mobile phase or reconstitution solvent.

  • Set B (Post-extraction Spike): A blank plant matrix extract (an extract from a sample known not to contain the analyte) is spiked with the analyte standard at the same concentration as Set A.

  • Set C (for Recovery - Optional but Recommended): A blank plant matrix is spiked with the analyte standard before the extraction process begins. This is used to evaluate the efficiency of the extraction procedure.

2. Analyze Samples:

  • Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte.

3. Calculate Matrix Effect:

  • The matrix effect (ME) is calculated as a percentage using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (ME) ValueInterpretation
ME = 100% No matrix effect
ME < 100% Ion Suppression
ME > 100% Ion Enhancement
80% < ME < 120% Generally considered an acceptable range

The following diagram illustrates the workflow for this protocol.

G cluster_1 Post-Extraction Spike Workflow A Prepare Set A: Analyte in Solvent C LC-MS Analysis A->C B Prepare Set B: Blank Extract + Analyte B->C D Obtain Peak Areas (Area A, Area B) C->D E Calculate ME (%): (Area B / Area A) * 100 D->E F Interpret Result: <100% Suppression >100% Enhancement E->F

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Enhancing the Resolution of Isomeric Salicinoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides expert advice on enhancing the resolution of isomeric salicinoids using High-Performance Liquid Chromatography (HPLC). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to optimize your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are salicinoid isomers, and why is their separation challenging?

Salicinoid isomers are compounds that share the same chemical formula but have different spatial arrangements of their atoms[1][2]. This structural similarity means they often have nearly identical physicochemical properties, leading to very similar retention behaviors on standard chromatography columns. As a result, they are prone to co-eluting or showing poor separation, which complicates accurate identification and quantification[1]. The primary challenge lies in creating a chromatographic system with enough selectivity to differentiate between these subtle structural variations[1][3].

Q2: What are the most critical factors for improving the resolution of isomeric salicinoids?

Resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k). For isomers, which are structurally very similar, selectivity (α) is often the most critical and effective factor to manipulate. Selectivity is the measure of the separation between two peaks and can be influenced by the choice of mobile phase and stationary phase. While improving column efficiency (by using columns with smaller particles or longer columns) can also enhance resolution, significant improvements for isomers are typically achieved by optimizing the chemical interactions within the system to maximize selectivity.

Q3: How does the mobile phase composition impact the separation of salicinoid isomers?

The mobile phase composition is a powerful tool for optimizing selectivity. Key parameters to adjust include:

  • Organic Modifier: Switching between organic solvents, such as acetonitrile (B52724) and methanol (B129727), can alter elution patterns and improve separation due to different interactions with the analytes and the stationary phase.

  • pH: Adjusting the pH of the mobile phase with buffers or additives like formic or acetic acid can suppress the ionization of phenolic hydroxyl groups on salicinoids. This often results in sharper peaks and can significantly alter retention times, thereby improving resolution.

  • Additives: Ion-pairing agents or other modifiers can be used to influence the retention of charged or polar compounds.

Q4: Can changing the column's stationary phase improve resolution?

Yes, changing the stationary phase can have a profound impact on selectivity. If a standard C18 column does not provide adequate resolution, consider alternatives that offer different interaction mechanisms. For aromatic compounds like salicinoids, a phenyl-hexyl stationary phase can provide beneficial π-π interactions, which may enhance the separation between isomers. Other options include columns with embedded polar groups or different bonded phases like cyano (CN).

Q5: What roles do temperature and flow rate play in improving resolution?

Both temperature and flow rate can be adjusted to fine-tune separation:

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to better mass transfer, sharper peaks, and improved efficiency. However, the effect on selectivity can vary, and a systematic evaluation of different temperatures (e.g., 30°C to 50°C) is recommended.

  • Flow Rate: Lowering the flow rate increases the interaction time between the salicinoid isomers and the stationary phase, which can lead to better separation of closely eluting peaks. The trade-off is a longer analysis time.

Troubleshooting Guide

Problem 1: Poor or no resolution between isomeric salicinoid peaks.

  • Question: My salicinoid isomers are co-eluting. How can I improve their separation?

  • Answer: When isomers co-elute, the primary goal is to increase the selectivity (α) of the system.

    • Modify the Mobile Phase: Start by changing the organic modifier (e.g., switch from methanol to acetonitrile) or adjusting its ratio. Introducing an acidic modifier like 0.1% formic acid is a common and effective strategy for improving peak shape and resolution of phenolic compounds like salicinoids.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column's chemistry may not be suitable. A C18 column is a good starting point, but a phenyl-hexyl column can offer different selectivity due to π-π interactions, which is often effective for aromatic isomers.

    • Adjust Temperature: Systematically increase the column temperature in 5-10°C increments. This can improve column efficiency and may alter selectivity enough to resolve the peaks.

    • Decrease Flow Rate: Reducing the flow rate can enhance resolution for difficult separations, although it will increase the run time.

G cluster_workflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution / Co-eluting Peaks Step1 Modify Mobile Phase (e.g., change solvent, add 0.1% formic acid) Start->Step1 Check1 Resolution Adequate? Step1->Check1 Step2 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check1->Step2 No End_Success Separation Achieved Check1->End_Success Yes Check2 Resolution Adequate? Step2->Check2 Step3 Optimize Temperature & Flow Rate Check2->Step3 No Check2->End_Success Yes Check3 Resolution Adequate? Step3->Check3 Check3->End_Success Yes End_Fail Consult Advanced Techniques (e.g., UHPLC, 2D-LC) Check3->End_Fail No

Caption: Troubleshooting workflow for poor resolution of salicinoid isomers.

Problem 2: Peaks are broad, tailing, or fronting.

  • Question: My isomer peaks are not symmetrical. How can I improve the peak shape?

  • Answer: Poor peak shape compromises resolution and quantification.

    • Peak Tailing: This is often caused by secondary interactions between the salicinoid's hydroxyl groups and active silanol (B1196071) groups on the silica-based column packing.

      • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Also, ensure you are not overloading the column by reducing the sample concentration or injection volume.

    • Peak Fronting: This can occur if the sample is dissolved in a solvent that is significantly stronger than the mobile phase.

      • Solution: Dissolve your sample in the initial mobile phase whenever possible. If fronting persists, reduce the injection volume.

Problem 3: Retention times are shifting between runs.

  • Question: Why are my retention times not reproducible?

  • Answer: Drifting retention times are typically caused by system instability.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, especially in gradient elution.

    • Mobile Phase: If preparing the mobile phase online, check the pump's performance. For isocratic methods, pre-mixing the mobile phase manually can improve consistency. Prevent evaporation of the organic component by covering the solvent reservoir.

    • Temperature Control: Use a column oven to maintain a stable and consistent temperature. Fluctuations in ambient temperature can affect retention times.

G cluster_params HPLC Parameter Optimization Logic P1 Mobile Phase (Solvent, pH, Additives) F1 Selectivity (α) Peak Spacing P1->F1 Strongest Effect F3 Retention Factor (k) Elution Time P1->F3 P2 Stationary Phase (C18, Phenyl, etc.) P2->F1 P3 Physical Parameters (Temp, Flow Rate, Particle Size) F2 Efficiency (N) Peak Width P3->F2 Strongest Effect P3->F3 Outcome Resolution (Rs) Degree of Separation F1->Outcome F2->Outcome F3->Outcome

Caption: Logical relationship between HPLC parameters and resolution.

Experimental Protocols

Starting Point Protocol for Isomeric Salicinoid Separation

This protocol provides a robust starting point for separating salicinoid isomers. It is based on methodologies reported for the analysis of complex salicinoid mixtures and may require further optimization for specific isomers.

  • Instrumentation:

    • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • Initial Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for enhanced selectivity.

    • Alternative: A high-purity C18 column can also be used as a starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol (or Acetonitrile) with 0.1% formic acid.

    • Note: Using LC-MS grade solvents and additives is crucial.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 274-285 nm.

  • Gradient Elution Program:

    • This is a generic gradient; adjust based on the retention of your specific compounds.

    • 0-5 min: Isocratic at 5% B.

    • 5-45 min: Linear gradient from 5% to 60% B.

    • 45-50 min: Linear gradient from 60% to 95% B.

    • 50-55 min: Hold at 95% B (column wash).

    • 55-60 min: Return to initial conditions (5% B) and equilibrate for 10 minutes before the next injection.

Quantitative Data Summary

The following tables summarize the impact of various HPLC parameters on resolution and provide examples of conditions used in published studies for salicinoid separation.

Table 1: Impact of HPLC Parameter Adjustments on Isomer Resolution

Parameter AdjustedTypical ChangeExpected Impact on ResolutionRationale & Considerations
Mobile Phase Switch organic modifier (e.g., MeOH to ACN)Potentially large increaseChanges selectivity (α) by altering analyte-stationary phase interactions.
Add 0.1% formic acidOften improvesSuppresses silanol interactions, leading to sharper peaks (improves efficiency, N) and can alter selectivity.
Decrease % organic solventCan improveIncreases retention factor (k), allowing more time for separation. May not improve selectivity.
Stationary Phase Switch C18 to Phenyl-HexylPotentially large increaseIntroduces π-π interactions, which can significantly enhance selectivity for aromatic isomers.
Column Parameters Decrease particle size (e.g., 5 µm to <2 µm)ImprovesIncreases column efficiency (N), resulting in narrower, sharper peaks.
Increase column lengthImprovesIncreases the number of theoretical plates (N), leading to better efficiency.
Operating Conditions Increase temperature (e.g., 30°C to 45°C)Often improvesLowers mobile phase viscosity, improving mass transfer and efficiency (N).
Decrease flow rate (e.g., 1.0 to 0.5 mL/min)Often improvesIncreases interaction time, allowing for better separation of closely eluting compounds.

Table 2: Example HPLC Conditions for Salicinoid Analysis from Literature

Study FocusColumn TypeColumn DimensionsMobile PhaseFlow RateTemperatureReference
Metabolite Isolation from Frass ExtractMN Isis RP-18e250 x 4.6 mm, 5 µmA: H₂O + 0.1% Formic AcidB: MeOH + 0.1% Formic Acid0.8 mL/min35°C
Purification of [U-¹³C]Chlorogenic acidMN Phenyl-hexyl250 x 4.6 mm, 5 µmA: H₂O + 0.1% Formic AcidB: MeOH + 0.1% Formic Acid0.8 mL/min35°C
General Salicinoid DeterminationZorbax SB C18Not specifiedMethanol and Water with 2% Tetrahydrofuran20 µL/min (micro-HPLC)Not specified

References

Technical Support Center: Trace-Level Detection of Populus Phenolics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for trace-level detection of phenolic compounds in Populus (poplar) species.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, from sample preparation to analytical detection.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Phenolic Extract Inefficient extraction solvent.The choice of solvent significantly impacts the yield of phenolics[1]. Use polar solvents like methanol (B129727), ethanol (B145695), acetone, or their aqueous mixtures for broader phenolic extraction[1][2]. For specific non-polar phenolics, a sequential extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, methanol, water) can be effective[3][4].
Incomplete cell wall disruption.Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent penetration.
Insufficient extraction time or temperature.Conventional methods like maceration may require days[2]. Techniques like Soxhlet extraction are typically run for several hours (e.g., 24 hours per solvent)[3][4]. For methods like microwave-assisted extraction (MAE), optimal conditions might be around 60°C for 30 minutes[2].
Poor Chromatographic Resolution (Peak Overlapping) Inappropriate mobile phase composition.Optimize the gradient elution program. For reverse-phase HPLC, a common mobile phase consists of a weak acid (e.g., formic or acetic acid) in water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B)[5][6]. Adjusting the gradient slope and time can separate compounds with similar polarities[7].
Incorrect column selection.Use a C18 column for the separation of a wide range of phenolic compounds[8]. The choice of stationary phase is critical for resolving complex mixtures.
Isocratic elution for a complex sample.For samples containing phenolics with a wide range of polarities, a gradient elution is generally required to achieve adequate separation[5].
Peak Tailing in HPLC Chromatogram Secondary interactions with the stationary phase.Phenolic compounds can interact with residual silanol (B1196071) groups on silica-based columns, causing tailing[9]. Using a highly end-capped column or adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction by protonating the silanol groups.
Mobile phase pH is close to the pKa of the analyte.If the mobile phase pH is near the pKa of a phenolic compound, both ionized and non-ionized forms will exist, leading to peak distortion[9]. Adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analytes to ensure they are in a single, non-ionized form.
Inaccurate Quantification Matrix effects in MS-based detection.The sample matrix can suppress or enhance the ionization of target analytes. Use matrix-matched calibration standards or employ stable isotope-labeled internal standards to compensate for these effects.
Lack of appropriate standards.The accurate quantification of individual phenolic compounds requires certified reference standards[10]. For total phenolic content, gallic acid is a common standard[10][11].
Overlapping peaks.If peaks are not fully resolved, integration can be inaccurate. A method using a diode-array detector (DAD) can help quantify partially overlapping peaks by leveraging their different UV-Vis spectra at various wavelengths[7].
Compound Identification Issues Insufficient data for structural elucidation.While HPLC-DAD can provide preliminary identification based on retention time and UV spectra, confirmation requires mass spectrometry (MS)[12]. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, and tandem MS (MS/MS) provides fragmentation patterns for structural confirmation[8][13].
Complex sample matrix.Co-eluting compounds can interfere with mass spectra. Improve chromatographic separation or use sample purification techniques like solid-phase extraction (SPE) to remove interfering substances[14][15].

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the best solvent for extracting a broad range of phenolics from Populus samples?

A: A mixture of ethanol and water (hydroethanolic solution) is often effective for extracting a wide range of polyphenols[11]. For instance, a 50% hydroethanolic solvent has been shown to yield high polyphenol content from Populus buds[11]. Methanol is also a commonly used and efficient solvent[2]. The optimal choice depends on the specific phenolics of interest, as polarity plays a key role in solubility[3][4].

Q2: How can I extract both free and bound phenolic acids?

A: A sequential extraction method is typically employed. Free phenolic acids can be extracted with a solvent like 80% methanol. To release esterified and glycosylated (bound) phenolics, the remaining residue can be subjected to alkaline and then acid hydrolysis, respectively. After hydrolysis, the released phenolics can be extracted with a solvent like diethyl ether[2].

Q3: What are the advantages of using supercritical CO2 extraction for Populus phenolics?

A: Supercritical CO2 extraction is a "green" technique that avoids the use of organic solvents. By adjusting pressure and temperature, you can enhance both the efficiency and selectivity of the extraction process, which is particularly useful for complex plant matrices like Populus buds[16]. This method has been optimized to enrich extracts with bioactive phenolics like p-coumaric acid and pinocembrin[16].

Analytical Methods

Q4: What is the most common analytical technique for separating and quantifying Populus phenolics?

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds[5]. It is often coupled with a Diode-Array Detector (DAD) for quantification and preliminary identification based on UV spectra, and a Mass Spectrometry (MS) detector for definitive identification and structural elucidation[7][12]. UPLC-MS/MS is also frequently used for its high sensitivity and selectivity in complex samples[15][17].

Q5: I am seeing significant peak tailing for my phenolic acid standards in my HPLC analysis. What could be the cause?

A: Peak tailing for acidic compounds like phenolics is often caused by secondary interactions with the stationary phase, specifically with residual silanol groups on the silica (B1680970) packing[9]. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the phenolic acids in their protonated form and to suppress the ionization of the silanol groups.

Q6: How can I confirm the identity of a phenolic compound detected in my Populus extract?

A: While retention time matching with a standard in HPLC-DAD is a good first step, it is not definitive. Confirmation should be done using mass spectrometry. Comparing the mass-to-charge ratio (m/z) and the MS/MS fragmentation pattern of the unknown peak with that of an authentic standard provides a high degree of confidence in the identification[13].

Quantitative Data Summary

The following tables summarize quantitative data for phenolic compounds found in various Populus species, compiled from multiple studies.

Table 1: Content of Selected Phenolic Compounds in Different Populus Species.

CompoundPopulus nigra (Buds)P. × euramericana (Buds)P. tomentosa (Resistant)P. beijingensis (Susceptible)Reference
Caffeic Acid0.56 mg/mL0.06 mg/mL--[11]
p-Coumaric Acid0.054 mg/mL0.025 mg/mL--[11]
Salicylic Acid--DominantAbsent[18]
Benzoic Acid--LowDominant[18]
Catechol--LowDominant[18]
Salicin--DominantLow[18]
Tremuloidin--DominantLow[18]

Table 2: Total Phenolic and Flavonoid Content in Populus Species.

SpeciesExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg RE/g DW)Reference
P. nigra50% Hydroethanolic32.83-[11]
P. × euramericana50% Hydroethanolic33.37-[11]
P. alba50% Hydroethanolic20.92-[11]
P. nigraAqueous23.83-[11]
P. × euramericanaAqueous27.90-[11]
P. albaAqueous19.26-[11]
P. nigra (Leaves)--8.02 (mg QE/g)[19]
P. x berolinensis (Leaves)-47.14 (Salicylics as Salicin)-[19]

*GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

Protocol 1: General Extraction of Phenolic Compounds

This protocol is a general method for the extraction of total phenolics from Populus plant material.

  • Sample Preparation:

    • Dry the Populus plant material (e.g., leaves, bark, buds) at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mill and sieve to ensure a uniform particle size.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 80% aqueous methanol (or 50% hydroethanolic solution)[2][11].

    • Sonicate the mixture for 30 minutes in an ultrasonic bath or shake in a water bath at 60°C for 3 hours[14].

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Combine all supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C[10].

    • Reconstitute the remaining aqueous extract in a known volume of methanol or mobile phase for HPLC analysis.

  • Purification (Optional):

    • For trace-level analysis, the extract may require cleanup. Pass the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system[10]. Solid-phase extraction (SPE) with a C18 cartridge can also be used for further purification[14].

Protocol 2: HPLC-DAD Analysis of Phenolic Acids

This protocol outlines a standard method for the separation and quantification of phenolic acids using HPLC with a Diode-Array Detector.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

    • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: Acetonitrile (or Methanol).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30-35°C[14].

    • DAD Wavelengths: Monitor at multiple wavelengths appropriate for phenolics, such as 280 nm (for benzoic acids), 320 nm (for cinnamic acids), and 360 nm (for flavonoids)[7].

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 40% B

      • 25-35 min: Linear gradient from 40% to 70% B

      • 35-40 min: Hold at 70% B

      • 40-45 min: Return to 5% B

      • 45-55 min: Column re-equilibration at 5% B

  • Quantification:

    • Prepare a series of standard solutions for each phenolic compound of interest at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared Populus extracts.

    • Determine the concentration of each analyte in the samples by interpolating their peak areas from the calibration curves.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing A 1. Populus Sample (Leaves, Bark, Buds) B 2. Drying A->B C 3. Grinding & Sieving B->C D 4. Solvent Extraction (e.g., 80% Methanol) C->D E 5. Centrifugation D->E F 6. Supernatant Collection E->F G 7. Solvent Evaporation F->G H 8. Reconstitution G->H I 9. Filtration / SPE H->I J 10. HPLC-MS/MS Analysis I->J K 11. Peak Identification J->K L 12. Quantification K->L M 13. Data Reporting L->M

Caption: Workflow for Populus Phenolics Analysis.

Troubleshooting_Logic A Problem Detected: Poor Chromatographic Peak Shape (e.g., Tailing) B Is the mobile phase pH >2 units below analyte pKa? A->B C Adjust mobile phase pH (e.g., add 0.1% Formic Acid) B->C No D Check for secondary interactions (Silanol groups) B->D Yes C->D E Use a highly end-capped column or a different stationary phase D->E Yes F Is the column old or contaminated? D->F No E->F G Flush column or replace it F->G Yes H Problem Resolved F->H No G->H

Caption: Logic for Troubleshooting HPLC Peak Tailing.

References

Validation & Comparative

Comparative Analysis of Salicinoid Content in Different Populus Clones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of salicinoid content in various Populus clones, designed for researchers, scientists, and drug development professionals. The data presented is compiled from peer-reviewed scientific literature and offers insights into the biochemical diversity within the Populus genus, which is renowned for its production of these medicinally relevant phenolic glycosides.

Quantitative Data Summary

The following table summarizes the salicinoid content in the foliage of different Populus tremula clones, categorized by their dominant chemotypes. Salicinoids are a class of defensive compounds, and their concentrations can vary significantly between different genetic individuals (clones) of the same species. This variation is a critical consideration for studies in chemical ecology, plant defense, and bioprospecting.

ChemotypeCloneSalicortin (%)Tremulacin (%)Salicin (%)Tremuloidin (%)2'-cinnamoylsalicortin (%)Total Salicinoids (mg/g DW)
2'-cinnamoyl (CN) SwAsp 0122.11.80.10.23.577
SwAsp 0232.52.20.10.24.191
SwAsp 0341.91.60.10.13.168
2'-acetyl (AC) SwAsp 0563.20.10.32.80.064
SwAsp 0672.80.10.22.50.056
2'-cinnamoyl/2'-acetyl (CN-AC) SwAsp 0891.51.20.11.12.564
Tremuloides-like (TL) SwAsp 1014.53.90.20.40.090
SwAsp 1123.83.30.20.30.076

Experimental Protocols

The quantification of salicinoids in Populus tissues is most commonly achieved through High-Performance Liquid Chromatography (HPLC). Below is a synthesized protocol based on established methodologies.[1][2][3][4][5]

Sample Preparation
  • Harvesting: Collect fresh plant material (e.g., leaves, bark) from the desired Populus clones. For comparative studies, it is crucial to standardize the tissue type, age, and developmental stage.

  • Flash-Freezing and Lyophilization: Immediately flash-freeze the harvested tissues in liquid nitrogen to halt metabolic processes. Subsequently, lyophilize (freeze-dry) the samples to a constant weight to remove water content.

  • Grinding: Pulverize the dried plant material into a fine, homogenous powder using a ball mill or a mortar and pestle. Store the powdered samples in a desiccator at a low temperature to prevent degradation.

Extraction of Salicinoids
  • Solvent Preparation: Prepare an extraction solvent, typically a mixture of methanol (B129727) and water.

  • Extraction Procedure:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 50-100 mg).

    • Add a defined volume of the extraction solvent to the sample.

    • Extract the salicinoids by sonicating the mixture in an ultrasonic water bath for a set duration (e.g., 30 minutes). This process is often repeated multiple times to ensure complete extraction.

    • Alternatively, shake the mixture for a specified period.

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet the solid plant debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

HPLC Analysis
  • Instrumentation: Utilize an HPLC system equipped with a photodiode array (PDA) or UV detector and a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.5% phosphoric acid). Isocratic elution can also be employed.

  • Chromatographic Conditions:

    • Flow Rate: Typically set at 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

    • Detection Wavelength: Monitor the elution of salicinoids at a specific UV wavelength, commonly around 213 nm or 274 nm.

  • Quantification:

    • Identify and quantify the individual salicinoids by comparing their retention times and UV spectra with those of authentic standards.

    • Construct a calibration curve for each salicinoid standard to determine the concentration in the plant extracts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of salicinoid content in Populus clones.

experimental_workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Salicinoid Extraction cluster_analysis 3. Analysis & Quantification cluster_output 4. Data Output harvest Harvest Standardized Tissues freeze Flash-Freeze in Liquid N2 harvest->freeze lyophilize Lyophilize to Dryness freeze->lyophilize grind Grind to Homogenous Powder lyophilize->grind weigh Weigh Powdered Sample grind->weigh extract Extract with Solvent (e.g., Methanol/Water) weigh->extract sonicate Sonicate/Shake extract->sonicate centrifuge Centrifuge & Filter sonicate->centrifuge hplc HPLC-UV/PDA Analysis centrifuge->hplc separation Separation on C18 Column hplc->separation detection Detection at Specific Wavelength separation->detection quantify Quantify using Standards detection->quantify data_table Comparative Data Table quantify->data_table analysis Statistical Analysis data_table->analysis salicinoid_biosynthesis cinnamic_acid Cinnamic Acid benzoic_acid Benzoic Acid cinnamic_acid->benzoic_acid ...multiple steps salicylic_acid Salicylic Acid benzoic_acid->salicylic_acid ortho-hydroxylation salicyl_benzoate Salicyl Benzoate salicylic_acid->salicyl_benzoate + Benzyl Alcohol salicin Salicin salicylic_acid->salicin salicyl_benzoate_glucoside Salicyl Benzoate Glucoside salicyl_benzoate->salicyl_benzoate_glucoside + UDP-Glucose ugt71l1 UGT71L1 salicyl_benzoate_glucoside->ugt71l1 salicortin Salicortin tremulacin Tremulacin salicortin->tremulacin + Benzoylation ugt71l1->salicortin ...multiple steps

References

Validation of a quantitative method for tremulacin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative analysis of tremulacin (B192548), a naturally occurring phenolic glycoside. The primary focus is on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, with Capillary Electrophoresis (CE) presented as a viable alternative. This document is intended to assist researchers in selecting and implementing a suitable quantitative method for tremulacin analysis in various sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. Due to the limited availability of a complete validation report for tremulacin, this section presents data for salicin (B1681394) , a structurally similar and closely related saliciloid, which serves as a reliable analogue.

Experimental Protocol: HPLC-UV Analysis of Salicinoids

This protocol is adapted from validated methods for the analysis of salicin and other flavonoids in plant matrices.

1. Sample Preparation (Extraction)

  • Objective: To efficiently extract tremulacin and related compounds from the sample matrix while minimizing degradation.

  • Procedure:

    • Accurately weigh the dried and powdered plant material (e.g., Populus leaves or bark).

    • Add a suitable volume of extraction solvent, typically methanol (B129727) or a methanol-water mixture. A common ratio is 1.5 mL of cold (4°C) methanol for every 20-30 mg of plant material.[1]

    • Sonication for 15-30 minutes is often employed to enhance extraction efficiency.[1]

    • For purification, liquid-liquid extraction and flash chromatography can be employed.[1]

    • Centrifuge the extract to pellet any solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of various phenolic compounds. A common mobile phase consists of:

    • Solvent A: 0.2% Phosphoric acid in water.[2]

    • Solvent B: Methanol.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 246 nm, which provides good sensitivity for salicin and related flavonoids.[2]

  • Injection Volume: 20 µL.

Data Presentation: HPLC-UV Method Validation for Salicin

The following tables summarize the validation parameters for the quantitative analysis of salicin, which can be considered indicative for a tremulacin analysis.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Salicin5 - 30y = mx + c0.998

(Data adapted from a validated method for salicin)[3]

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Salicin109.999.0
2020.2101.0
3029.799.0
Average 99.7

(Data adapted from a validated method for salicin)

Table 3: Precision (Repeatability)

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Salicin10< 2.0< 2.0
20< 2.0< 2.0
30< 2.0< 2.0

(Data adapted from a validated method for salicin)

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
SalicinNot explicitly stated, but typically in the low µg/mL range for HPLC-UV.Not explicitly stated, but typically in the low to mid µg/mL range for HPLC-UV.

(General estimates based on similar HPLC-UV methods)

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Purification Purification (Optional) Extraction->Purification Filtration Filtration (0.45 µm) Purification->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Mobile Phase Gradient Detector UV Detector (246 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification Result Quantitative Result Quantification->Result Concentration CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Dilution Dilution with BGE Extraction->Dilution CE_System CE System Dilution->CE_System Capillary Fused-Silica Capillary CE_System->Capillary Applied Voltage Detector UV Detector Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Quantification Quantification (Peak Area) Electropherogram->Quantification Result Quantitative Result Quantification->Result Concentration

References

A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Phenolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and resource management. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to facilitate an informed selection process for phenolic profiling.

The accurate quantification of phenolic compounds is essential due to their significant antioxidant, anti-inflammatory, and various health-promoting properties. Method validation and cross-validation between HPLC and UPLC systems are crucial for ensuring data integrity and consistency, particularly when transferring methods between laboratories or upgrading instrumentation.

Principles of HPLC and UPLC

Both HPLC and UPLC are powerful liquid chromatography techniques used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. The primary distinction between the two lies in the particle size of the stationary phase and the operating pressures.

HPLC systems utilize columns with particle sizes typically in the range of 3 to 5 µm, operating at pressures up to 6,000 psi.[1][2] UPLC , on the other hand, employs columns with sub-2 µm particles, necessitating much higher operating pressures, often exceeding 15,000 psi.[2][3][4] This fundamental difference in particle size and pressure leads to significant variations in performance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of chromatographic methods for phenolic profiling. Below are representative experimental protocols for both HPLC and UPLC systems.

HPLC Method for Phenolic Profiling
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5][6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution using two solvents is common.[5]

    • Solvent A: 0.1% formic acid in water.[7]

    • Solvent B: Acetonitrile.[8]

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-51 min, 90-10% B; 51-60 min, 10% B.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[9]

  • Injection Volume: 10 µL.[8]

  • Detection: DAD monitoring at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).[5]

UPLC Method for Phenolic Profiling
  • Chromatographic System: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector, often coupled with a mass spectrometer (MS).[10][11]

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[7][12]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[7]

    • Solvent B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient Program: A much faster gradient can be employed: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-14.1 min, 95-5% B; 14.1-16 min, 5% B.

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 2 µL.[10]

  • Detection: PDA detection at relevant wavelengths and/or MS detection for enhanced sensitivity and specificity.

Cross-Validation Workflow

Method cross-validation is essential when transferring a method from HPLC to UPLC to ensure that the results remain equivalent and reliable. The process involves a systematic evaluation of the analytical method's performance characteristics on the UPLC system against the validated HPLC method.

Cross-Validation Workflow: HPLC to UPLC Method Transfer cluster_0 Phase 1: HPLC Method Validation cluster_1 Phase 2: Method Transfer & Optimization cluster_2 Phase 3: UPLC Method Validation cluster_3 Phase 4: Comparative Analysis cluster_4 Outcome HPLC_Validation Validate HPLC Method (Accuracy, Precision, Linearity, LOD, LOQ) Method_Transfer Geometrically Scale Parameters (Flow Rate, Gradient, Injection Volume) HPLC_Validation->Method_Transfer UPLC_Optimization Fine-tune UPLC Method (Optimize Gradient, Temperature) Method_Transfer->UPLC_Optimization UPLC_Validation Validate UPLC Method (Same parameters as HPLC) UPLC_Optimization->UPLC_Validation Comparative_Analysis Compare Key Metrics (Resolution, Retention Time, Peak Shape, Sensitivity) UPLC_Validation->Comparative_Analysis Equivalence_Testing Statistical Equivalence Testing Comparative_Analysis->Equivalence_Testing Validated_UPLC_Method Validated & Equivalent UPLC Method Equivalence_Testing->Validated_UPLC_Method

Caption: Workflow for transferring and cross-validating a phenolic profiling method from HPLC to UPLC.

Quantitative Data Comparison

The primary advantages of UPLC over HPLC for phenolic profiling are significantly shorter analysis times, improved resolution, enhanced sensitivity, and reduced solvent consumption. A summary of these performance improvements is presented in the table below, based on typical results from method transfer studies.

ParameterHPLCUPLCImprovement Factor
Analysis Time ~60 min~10-15 min4-6x Faster
Resolution Baseline separation of major peaksImproved separation of co-eluting peaks1.5-2x Increase
Peak Height (Sensitivity) LowerHigher due to narrower peaks2-3x Increase[1]
Solvent Consumption ~60 mL per run~6.4 mL per run~9.4x Reduction[1]
System Backpressure 1,500 - 3,000 psi8,000 - 12,000 psi4-6x Higher
Limit of Detection (LOD) HigherLowerSignificantly Improved
Limit of Quantification (LOQ) HigherLowerSignificantly Improved

Validation Parameters

For a comprehensive cross-validation, the following parameters should be assessed for both the HPLC and UPLC methods to ensure the reliability and comparability of the results.

  • Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components.[13]

  • Linearity and Range: The capacity to produce test results that are directly proportional to the concentration of the analyte within a given range.[13][14]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[14][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[16]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Signaling Pathway of Phenolic Compounds' Antioxidant Action

While not a direct part of the analytical method comparison, understanding the mechanism of action of the compounds being analyzed is crucial for drug development professionals. The primary antioxidant activity of phenolic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Simplified Antioxidant Mechanism of Phenolic Compounds Phenolic Phenolic Compound (Ar-OH) Free_Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stable & Less Reactive) Phenolic->Phenoxyl_Radical H• donation Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Caption: Phenolic compounds donate a hydrogen atom to neutralize reactive free radicals.

Conclusion

The cross-validation of HPLC and UPLC methods for phenolic profiling demonstrates that UPLC offers significant advantages in terms of speed, sensitivity, and reduced operational costs.[1][3] While HPLC remains a robust and reliable technique, the transfer to a UPLC platform can substantially enhance laboratory productivity and analytical performance.[1] A thorough cross-validation process, encompassing the key parameters outlined in this guide, is imperative to ensure the integrity and consistency of analytical data when transitioning between these powerful chromatographic techniques.

References

A Comparative Analysis of the Bioactivity of Salicin and Synthetic Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of naturally derived salicin (B1681394) and its synthetic counterparts, such as acetylsalicylic acid (aspirin) and sodium salicylate (B1505791). By examining their mechanisms of action, pharmacokinetic profiles, and performance in key experimental models, this document offers a data-driven perspective for researchers in pharmacology and drug development.

Overview: From Willow Bark to Modern Synthesis

The use of willow bark, a natural source of salicin, for relieving pain and fever dates back thousands of years.[1] In the 19th century, its active ingredient, salicin, was isolated.[2] Salicin itself is a prodrug, meaning it is metabolized within the body to its active form, salicylic (B10762653) acid.[3][4] This discovery paved the way for the chemical synthesis of salicylic acid derivatives, most notably acetylsalicylic acid (aspirin), which was developed to improve the gastric tolerability of salicylic acid and has since become one of the most widely used medicines globally.[5]

While both natural salicin and synthetic salicylates ultimately deliver the same active metabolite, salicylic acid, their distinct chemical structures and delivery matrices lead to significant differences in their pharmacokinetic profiles, bioactivity, and safety.

Mechanism of Action: A Tale of Two Pathways

The primary therapeutic effects of both salicin and synthetic salicylates stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever. However, the specifics of their interactions with the COX pathway and other inflammatory signaling cascades reveal important distinctions.

Cyclooxygenase (COX) Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.

  • Salicin/Salicylic Acid: Salicin is converted in the body to salicylic acid. Salicylic acid acts as a reversible, competitive inhibitor of both COX-1 and COX-2. Its inhibitory effect on COX-2 activity can be potent at low concentrations of the substrate, arachidonic acid, but it is a much weaker inhibitor when substrate levels are high. Some studies suggest that salicylic acid's anti-inflammatory effects may also be due to its ability to suppress the expression of the COX-2 gene, rather than just inhibiting the enzyme's activity.

  • Acetylsalicylic Acid (Aspirin): Aspirin (B1665792) is unique among salicylates. It acts as an irreversible inhibitor of both COX isoforms by covalently attaching an acetyl group to a serine residue in the active site of the enzyme. This acetylation permanently deactivates the enzyme. Aspirin is generally more potent at inhibiting COX-1 than COX-2.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_I Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins_I Thromboxanes Thromboxanes Prostaglandins_H->Thromboxanes Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_I->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Salicin Salicin (Prodrug) Salicylic_Acid Salicylic Acid (Active Metabolite) Salicin->Salicylic_Acid Metabolism (in vivo) Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversible Inhibition (Acetylation) Aspirin->COX2 Irreversible Inhibition (Acetylation) Aspirin->Salicylic_Acid Metabolism (in vivo) Salicylic_Acid->COX1 Reversible Inhibition Salicylic_Acid->COX2 Reversible Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and COX-2. The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS) or the cytokine TNF-α. Salicylates have been shown to inhibit this pathway, providing a COX-independent mechanism for their anti-inflammatory effects. They can prevent the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB, thereby preventing the release and nuclear translocation of NF-κB.

Caption: Inhibition of the Canonical NF-κB Signaling Pathway.

Pharmacokinetic Profiles

The route from administration to systemic availability differs significantly between salicin and synthetic salicylates, impacting their onset of action and potential for side effects.

ParameterSalicin (from Willow Bark Extract)Acetylsalicylic Acid (Aspirin)
Administration OralOral, Rectal, IV
Absorption Salicin is a prodrug hydrolyzed to saligenin by intestinal bacteria, then absorbed and oxidized to salicylic acid in the liver and circulation.Rapidly absorbed in the stomach and small intestine. Significant hydrolysis to salicylic acid occurs during absorption (presystemic metabolism).
Metabolites Salicylic acid (major active), salicyluric acid, gentisic acid.Salicylic acid (major active), salicyluric acid, gentisic acid.
Time to Peak Peak salicylic acid levels reached in < 2 hours after oral willow bark extract.Aspirin absorption half-life is 5-16 minutes; serum half-life is ~20 minutes.
Bioavailability An oral dose of 240 mg salicin (from extract) resulted in a salicylic acid AUC equivalent to that from an 87 mg dose of aspirin. This suggests lower bioavailability of salicylic acid from salicin.Bioavailability is 80-100%. However, only about 68% of an oral dose reaches systemic circulation as intact aspirin due to presystemic hydrolysis.
Serum Levels Therapeutic doses of willow bark extract lead to much lower peak serum salicylate levels compared to analgesic doses of synthetic salicylates.Therapeutic plasma levels for anti-inflammatory effects are typically 150-300 mcg/mL (salicylate).

Comparative Bioactivity: In Vitro and Clinical Data

Direct comparisons highlight differences in potency and efficacy, with synthetic salicylates generally demonstrating more potent acute effects, while salicin offers a more moderate action with a potentially better safety profile.

In Vitro Anti-inflammatory Activity
AssayModelTest Compound(s)Key Findings
PGE₂ Suppression LPS-activated human PBMCsSalix Cortex Extracts vs. Acetylsalicylic Acid (ASA)Both Salix extracts and ASA demonstrated a concentration-dependent suppression of Prostaglandin (B15479496) E₂ (PGE₂), a principal mediator of inflammation.
COX-2 Inhibition LPS-induced RAW 264.7 macrophagesAspirin vs. Sodium SalicylateAspirin suppressed PGE₂ synthesis with an IC₅₀ of 5.35 µM. In contrast, sodium salicylate and salicyluric acid showed no significant inhibition at concentrations up to 100 µM.
COX-2 Expression IL-1β or PMA-induced HUVECsAspirin vs. Sodium SalicylateBoth aspirin and sodium salicylate suppressed COX-2 mRNA and protein expression at therapeutic concentrations (10⁻⁷ to 10⁻⁴ M), suggesting this as a key mechanism for salicylic acid's action.
Cytokine Suppression LPS-activated human PBMCsSalix Cortex ExtractsMethanolic Salix extracts suppressed the secretion of key pro-inflammatory cytokines, including IL-6 and IL-1β.
Clinical Efficacy in Osteoarthritis

The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis.

StudyTreatment ArmsDurationKey Findings (Pain Reduction)
B. Schmid et al. (2001) 1. Willow Bark Extract (240 mg salicin/day) 2. Placebo2 WeeksThe WOMAC pain score was reduced by 14% in the willow bark group, compared to a 2% increase in the placebo group. The difference was statistically significant (p = 0.047).
G. Biegert et al. (2004) 1. Willow Bark Extract (240 mg salicin/day) 2. Diclofenac (100 mg/day) 3. Placebo6 WeeksWOMAC pain scores decreased by 17% in the willow bark group vs. 10% in the placebo group (not statistically significant). The positive control, diclofenac, reduced pain scores by 47%.
Vlachojannis et al. (Meta-Analysis, 2023) Willow Bark Extract vs. Placebo (5 studies, 6 RCTs)14 days to 10 weeksThe meta-analysis showed a statistically significant difference in pain control favoring willow bark over placebo (SMD: -0.31). It also showed a significant improvement in overall WOMAC scores (SMD: -0.80).

Note on Clinical Data: While some trials show a moderate analgesic effect of willow bark extract, the efficacy appears to be less pronounced than that of synthetic NSAIDs like diclofenac. The lower in vivo concentration of salicylic acid derived from standard doses of salicin suggests that other compounds in willow bark extracts, such as polyphenols and flavonoids, may contribute to the overall therapeutic effect.

Gastrointestinal Safety Profile

A major differentiator is the impact on the gastrointestinal (GI) mucosa.

  • Salicin: As a prodrug, salicin passes through the stomach intact before being hydrolyzed in the lower intestine and converted to salicylic acid after absorption. This mechanism is thought to spare the gastric mucosa from the direct irritation caused by acidic NSAIDs and the local inhibition of protective prostaglandins, resulting in a significantly better GI safety profile.

  • Synthetic Salicylates (especially Aspirin): Aspirin can cause gastric irritation and damage through two primary mechanisms: direct topical irritation of the stomach lining by the acidic compound and systemic inhibition of COX-1, which reduces the synthesis of prostaglandins that are essential for maintaining the protective mucosal barrier.

Experimental Protocols

In Vitro Prostaglandin E₂ (PGE₂) and Cytokine Suppression Assay

This protocol outlines a general workflow for assessing the anti-inflammatory properties of compounds using human peripheral blood mononuclear cells (PBMCs).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood 1. Whole Blood Collection Ficoll 2. PBMC Isolation (Ficoll Density Gradient) Blood->Ficoll Culture 3. Cell Culture (RPMI + 10% FBS) Ficoll->Culture Pretreat 4. Pre-treatment (Salicin / ASA / Control) Culture->Pretreat Stimulate 5. Stimulation (e.g., LPS 100 ng/mL) Pretreat->Stimulate Incubate 6. Incubation (e.g., 16-24 hours at 37°C) Stimulate->Incubate Centrifuge 7. Centrifugation (Collect Supernatant) Incubate->Centrifuge ELISA 8. Measurement (ELISA for PGE₂ or Cytokines like IL-6, TNF-α) Centrifuge->ELISA Data 9. Data Analysis (Calculate % Inhibition) ELISA->Data

Caption: General workflow for in vitro anti-inflammatory assays.

Methodology Details:

  • PBMC Isolation: Human PBMCs are isolated from whole blood or buffy coats from healthy donors using a Ficoll-Paque® density gradient centrifugation method.

  • Cell Culture: Cells are cultured in a suitable medium, typically RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds (e.g., salicin, acetylsalicylic acid) or a vehicle control for a defined period (e.g., 30-60 minutes).

  • Stimulation: Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS) from E. coli (e.g., at 100 ng/mL to 1 µg/mL).

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine and prostaglandin production (e.g., 4 to 24 hours).

  • Analysis: The cell culture plates are centrifuged, and the supernatant is collected. The concentrations of PGE₂ or specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's protocols.

Conclusion

Salicin and synthetic salicylates share a common active metabolite, salicylic acid, and thus have overlapping anti-inflammatory mechanisms, primarily centered on the inhibition of the COX and NF-κB pathways. However, they are not interchangeable.

  • Synthetic Salicylates (Aspirin): Offer potent, rapid, and, in the case of aspirin, irreversible COX inhibition, making them highly effective for acute pain and inflammation and for antiplatelet therapy. This potency, however, is associated with a higher risk of gastrointestinal side effects.

  • Salicin: Acts as a natural prodrug with a slower conversion to salicylic acid, resulting in lower peak systemic concentrations and a more moderate therapeutic effect. Its key advantage lies in a significantly improved gastrointestinal safety profile, making it a potentially better option for chronic, mild-to-moderate inflammatory conditions. The bioactivity of salicin-containing preparations like willow bark extract may also be influenced by other constituent compounds, suggesting a multi-component therapeutic effect.

For drug development professionals, the choice between these alternatives depends on the therapeutic goal. For applications requiring potent and rapid analgesia or anti-platelet action, synthetic salicylates remain the standard. For developing therapies for chronic conditions where long-term safety is paramount, salicin and its derivatives present a compelling alternative worthy of further investigation.

References

Populigenin's mode of action compared to other anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of populigenin (B15129853) (saligenin) with other key anti-inflammatory agents, including non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and Janus kinase (JAK) inhibitors. This objective analysis is supported by available experimental data to inform future research and drug development.

Executive Summary

This compound, also known as saligenin or salicyl alcohol, exerts its anti-inflammatory effects primarily through its metabolite, salicylic (B10762653) acid. The principal mechanisms of action involve the inhibition of cyclooxygenase (COX) enzymes, crucial for prostaglandin (B15479496) synthesis, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. While sharing some mechanistic overlap with traditional NSAIDs, this compound's mode of action is distinct from that of corticosteroids and JAK inhibitors, which target different key components of the inflammatory cascade.

Data Presentation: Comparative Efficacy

Quantitative data on the direct anti-inflammatory activity of this compound is limited. However, data for its active metabolite, salicylic acid, and related compounds are available. The following table summarizes key inhibitory concentrations (IC50) for different anti-inflammatory agents. It is important to note that these values are often determined in different experimental systems and should be compared with caution.

Compound/Drug ClassTargetAssay SystemIC50 ValueReference
Salicylic AcidCOX-2 (enzymatic activity)in vitro>100 mg/L (~500 µM)[1]
Aspirin (B1665792)COX-2 (enzymatic activity)in vitro6.3 mg/L (~35 µM)[1]
AspirinCOX-2 (PGE2 synthesis)RAW 264.7 macrophages5.35 µM[2]
Salicylic Acid DerivativesNF-κB (luciferase assay)HCT116 cells15 µM - 91 µM[3]
Ibuprofen (B1674241)Anti-inflammatory activityin vitro11.20 ± 1.90 µg/mL[4]
Salix ExtractPGE2 productionLPS-activated human PBMCsIC50 = 47 µg/mL[5]

Comparative Modes of Action

This compound (Saligenin) and Salicylic Acid

This compound itself is a prodrug that is converted in the body to its active form, salicylic acid.[6] The anti-inflammatory properties of salicylic acid are attributed to two primary mechanisms:

  • Inhibition of Cyclooxygenase (COX) Activity : Salicylic acid can inhibit the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation.[7] While its direct inhibition of COX activity is weaker than that of its acetylated form, aspirin, salicylic acid has been shown to suppress the transcription of the COX-2 gene, thereby reducing the production of pro-inflammatory prostaglandins at the genetic level.[7]

  • Modulation of NF-κB Signaling : Salicylic acid can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][8]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and aspirin, are a broad class of drugs that also primarily act by inhibiting COX enzymes. Aspirin irreversibly acetylates and inhibits both COX-1 and COX-2, while other NSAIDs are typically reversible inhibitors.[5] The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal issues.

Corticosteroids

Corticosteroids, like dexamethasone, represent a potent class of anti-inflammatory drugs with a distinct mechanism of action. They bind to the glucocorticoid receptor (GR) in the cytoplasm.[9][10] This complex then translocates to the nucleus and acts as a transcription factor. The anti-inflammatory effects of corticosteroids are mediated through:

  • Transactivation : The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression : The GR complex can inhibit the activity of other transcription factors, such as NF-κB and activator protein-1 (AP-1), without directly binding to DNA.[9][11] This prevents the expression of pro-inflammatory genes.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a newer class of targeted anti-inflammatory drugs. They function by inhibiting the activity of one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2).[12][13] These enzymes are critical for the signaling of numerous cytokines and growth factors that drive inflammation. By blocking the JAK-STAT signaling pathway, JAK inhibitors effectively reduce the downstream effects of these pro-inflammatory cytokines.[14]

Signaling Pathway Diagrams

populigenin_nfkB_pathway cluster_NFkB_complex LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound (as Salicylic Acid) This compound->IKK inhibits This compound->NFkB_active inhibits translocation anti_inflammatory_targets Inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid Inflammation->Arachidonic_Acid Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines GR Glucocorticoid Receptor COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAKs Cytokine_Receptor->JAK STAT STATs JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression GR->Gene_Expression regulates This compound This compound (Salicylic Acid) This compound->COX inhibits NSAIDs NSAIDs NSAIDs->COX inhibits Corticosteroids Corticosteroids Corticosteroids->GR activates JAK_Inhibitors JAK Inhibitors JAK_Inhibitors->JAK inhibits

References

Populus Extracts vs. Isolated Salicinoids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Populus, which includes poplar and aspen trees, is a rich source of bioactive compounds with a long history of use in traditional medicine. Modern research has focused on elucidating the therapeutic potential of both crude Populus extracts and their isolated constituents, particularly salicinoids like salicin (B1681394). This guide provides a comparative overview of the biological activities of Populus extracts versus isolated salicinoids, supported by experimental data, to aid researchers and drug development professionals in their work.

Executive Summary

Populus extracts, particularly those derived from propolis (a resinous mixture produced by bees from poplar buds), consistently demonstrate potent antioxidant, anti-inflammatory, and anticancer activities. These broad-spectrum effects are attributed to the synergistic interplay of a complex mixture of phytochemicals, including flavonoids, phenolic acids, and salicinoids.

Isolated salicinoids, such as salicin, also exhibit biological activities, notably anti-inflammatory and anticancer effects. However, the available data suggests that the efficacy of isolated salicinoids may not be as pronounced as that of the whole extract in certain assays. This highlights the potential for other compounds within the extract to either contribute directly to the observed activity or to enhance the bioavailability and efficacy of salicinoids through synergistic mechanisms.

Disclaimer: Direct comparative studies evaluating Populus extracts and isolated salicinoids side-by-side in the same experimental setup are limited. The data presented in this guide is compiled from various studies and should be interpreted with caution. The complex nature of plant extracts, where multiple compounds can interact synergistically, makes a direct comparison with a single isolated compound challenging.

Data Presentation: Comparative Biological Activity

Antioxidant Activity

Populus extracts are potent antioxidants due to their high content of phenolic compounds and flavonoids. In contrast, isolated salicin and its derivatives have been shown to possess weak direct antioxidant activity in some common assays. The primary antioxidant capacity of the extracts appears to stem from other phenolic constituents.

Test Agent Assay Metric Result Reference
Populus alba and Salix subserrata ExtractsDPPH Radical ScavengingIC50Extracts showed significant activity.[1]
Isolated Salicin and derivativesDPPH Radical ScavengingIC50> 100 µg/mL (weak activity)[1]
Ethanolic Propolis ExtractDPPH Radical ScavengingIC5029.80 to 47.14 µg/mL[2]
Ethanolic Propolis ExtractFRAPAntioxidant Capacity634.1 to 1134.5 mM TE/g[2]
Anti-inflammatory Activity

Both Populus extracts and isolated salicinoids demonstrate significant anti-inflammatory properties. The extracts often exhibit a multi-targeted approach by modulating various inflammatory pathways, while salicin's effect is primarily linked to its conversion to salicylic (B10762653) acid, which inhibits COX enzymes.

Test Agent Assay Metric Result Reference
Ethanolic Propolis ExtractsAlbumin Denaturation Inhibition% Inhibition73.59% to 78.44% (at 10 mg/mL)[2]
Aspirin (Control)Albumin Denaturation Inhibition% Inhibition58.44% (at 10 mg/mL)
Prednisolone Cortico (Control)Albumin Denaturation Inhibition% Inhibition57.34% (at 10 mg/mL)
Salix Cortex ExtractsPGE2 production in activated PBMCsInhibitionConcentration-dependent
Acetylsalicylic Acid (ASA)PGE2 production in activated PBMCsInhibitionConcentration-dependent (more potent than extracts)
Anticancer Activity

Populus extracts, particularly propolis, have shown promising cytotoxic effects against various cancer cell lines. Salicin has also been reported to have anticancer properties, primarily through the induction of apoptosis and anti-angiogenic effects. Direct comparative IC50 values are scarce.

Test Agent Cell Line Assay Metric Result Reference
Poplar-type Propolis ExtractsOsteosarcoma (MG63)CytotoxicityIC5081.9–86.7 µg/ml
Poplar-type Propolis ExtractsHuman mesenchymal cells (hMSCs)CytotoxicityIC50258.3–287.2 µg/ml
Ethanolic Propolis ExtractsBreast Cancer (MDA-MB-231)Cytotoxicity (MTT)IC50 (72h)9.24 to 13.62 µg/mL
Propolis Extracts (cold separation)Breast Cancer (MDA-MB-231, MDA-MB-468, MCF-7, T-47D)Cytotoxicity (MTT)-Significant reduction in cell viability at 25-100 µg/mL
SalicinBreast Cancer (MCF-7), Pancreatic Cancer (Panc-1)Cytotoxicity-Cytotoxic through activation of caspase 3/7 apoptotic pathway

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of the Populus extract or isolated salicinoid in methanol. Create a series of dilutions from the stock solution.

  • Reaction: Add 1 mL of the DPPH solution to 2 mL of each sample dilution. A control is prepared by mixing 1 mL of DPPH solution with 2 mL of methanol.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a graph of % inhibition versus concentration.

In Vitro Anti-inflammatory Activity by Albumin Denaturation Assay

This assay assesses the ability of a substance to inhibit the denaturation of protein, a process implicated in inflammation.

Principle: When egg albumin is heated, it undergoes denaturation and coagulation. The ability of a test substance to prevent this denaturation is a measure of its anti-inflammatory activity.

Procedure:

  • Preparation of reaction mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test sample (Populus extract or isolated salicinoid).

  • Control: A control solution is prepared by mixing 2 mL of distilled water with the egg albumin and PBS.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a graph of % inhibition versus concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Populus extract or isolated salicinoid for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Populus extracts exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates transcription of Populus_Extract Populus Extract Populus_Extract->IKK Inhibits Salicin Salicin -> Salicylic Acid COX COX Enzymes Salicin->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces

Caption: Anti-inflammatory mechanism of Populus extracts and Salicin.

Populus extracts have been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Salicin, after being metabolized to salicylic acid, primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins.

Anticancer Signaling Pathway

The anticancer activity of salicin has been linked to the inhibition of angiogenesis through the ROS-ERK (Reactive Oxygen Species - Extracellular signal-regulated kinase) pathway .

anticancer_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activate ROS ROS Receptor->ROS Increases ERK ERK ROS->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Angiogenesis_Genes Angiogenesis-related Genes (e.g., VEGF) Nucleus->Angiogenesis_Genes Activates transcription of Angiogenesis Angiogenesis Angiogenesis_Genes->Angiogenesis Promotes Salicin Salicin Salicin->ROS Reduces Salicin->ERK Inhibits activation

Caption: Anticancer mechanism of Salicin via inhibition of angiogenesis.

Salicin has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the ERK pathway. This leads to decreased expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby inhibiting tumor growth and vascularization. Propolis extracts likely exert their anticancer effects through multiple mechanisms, including the induction of apoptosis via caspase activation.

Conclusion

The available evidence strongly suggests that Populus extracts possess a broader and often more potent range of biological activities compared to isolated salicinoids. This is likely due to the synergistic effects of the diverse phytochemicals present in the extracts. While salicinoids are important contributors to the overall therapeutic potential of Populus species, focusing solely on these compounds may overlook the significant contributions of other constituents like flavonoids and phenolic acids.

For drug development, Populus extracts, particularly standardized propolis extracts, represent a promising source of multi-target therapeutic agents. Further research is warranted to elucidate the complex synergistic interactions within these extracts and to conduct direct comparative studies with isolated compounds to better understand their relative contributions to the observed biological effects.

References

A Comparative Guide to Inter-Laboratory Salicinoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is curated from a selection of peer-reviewed studies, focusing on the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of various salicinoids. These tables provide a snapshot of the key validation parameters, allowing for a direct comparison of the capabilities of each method.

Table 1: Comparison of Method Performance for Salicinoid Quantification

Analytical MethodSalicinoid(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-DADSalicin (B1681394)Willow Bark Extract---96.1 - 101.2[1]
HPLC-DADSalicinPoplar Buds1.3 µg/mL5.4 µg/mL0.999892.56 - 98.14[2]
µHPLC-DADSalicin, Salicortin, HCH-Salicortin, TremulacinPopulus Tissue0.1, 0.001, 0.02, 0.0006 (% dry weight)0.2, 0.02, 0.06, 0.002 (% dry weight)>0.99-[3]
UHPLC-MSSalicortin, HCH-Salicortin, TremulacinPopulus Foliage0.0006 - 0.001 (% dry weight)0.002 (% dry weight)0.981 - 0.9996 - 63[4]
UHPLC-DADSalicortin, HCH-Salicortin, TremulacinPopulus Foliage0.06 - 0.09 (% dry weight)0.09 - 0.1 (% dry weight)0.994 - 0.999-[4]
UHPLC-ESI/TOFMSSalicin, Salicortin, Tremuloidin, Tremulacin, etc.Populus tremula Leaves----[5]
LC-MS/MSSalicin-7-sulfate, Salirepin-7-sulfatePopulus and Salix Tissues----[6]

Table 2: Reproducibility of UHPLC-ESI/TOFMS Analysis [5]

Analysis TypeDetection MethodRelative Standard Deviation (RSD)
Multiple Injections (Same Microvial)UV (~215 nm)<2%
MS1-5%
Multiple Microvials (Same Extract)UV (~215 nm)4-7%
MS6-12%
Multiple Extractions (Same Tissue)UV (~215 nm)5-10%
MS8-15%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are generalized yet detailed methodologies for the key experiments cited in the analysis of salicinoids.

Sample Preparation: Extraction of Salicinoids from Plant Material

The choice of sample preparation technique is critical and depends on the plant matrix. A common approach involves solvent extraction.

Protocol for Extraction from Populus Buds [2]

  • Sample Preparation: Powdered poplar buds (2g) are extracted with 30 mL of 75% aqueous alcohol.

  • Extraction: The mixture is subjected to an ultrasonic water bath for 30 minutes. This process is repeated three times for each sample.

  • Filtration and Concentration: The extracted solution is filtered, and the filtrates are combined and evaporated to dryness at 50°C in a water bath.

  • Reconstitution: The dry extract is dissolved in 50 mL of methanol (B129727) and filtered through a 0.45 µm membrane filter before HPLC analysis.

Protocol for Extraction from Populus Foliage [4]

  • Sample Preparation: Dried and ground Populus foliage is used.

  • Extraction: Salicinoids are extracted into a methanol:water solution.

  • Purification (Optional but Recommended): The crude extract can be further purified by sequential liquid-liquid extraction, flash chromatography, and preparative scale HPLC to isolate specific salicinoids.

Chromatographic Analysis

The quantification of salicinoids is predominantly accomplished using liquid chromatography.

HPLC-DAD Method for Salicin in Willow Bark [1]

  • Column: Kromasil C18, 5 µm (4.6 mm i.d. x 250 mm)

  • Mobile Phase: Methanol-0.01 mol/L KH2PO4 buffer (pH 4.01) (15:85, v/v)

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL of the supernatant from the centrifuged extract.

µHPLC-DAD Method for Multiple Salicinoids in Populus [3]

  • Column: Zorbax SB C18

  • Mobile Phase: A binary gradient of methanol and water (with 2% tetrahydrofuran)

  • Flow Rate: 20 µL/min

  • Detection Wavelength: 274 nm

UHPLC-MS Method for Multiple Salicinoids in Populus [4]

  • Instrumentation: Ultra-high performance liquid chromatography (UHPLC) with diode array (DAD) and negative electrospray ionization single quadrupole mass spectrometry (MS) detection.

  • Key Finding: The MS detector was found to be approximately 100 times more sensitive than the DAD detector.

Visualizations

Experimental Workflow for Salicinoid Quantification

G General Workflow for Salicinoid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation plant_material Plant Material (e.g., Populus, Salix) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol/Water) drying->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC / UHPLC Separation filtration->hplc Inject Extract detection Detection (DAD or MS) hplc->detection quantification Data Analysis & Quantification detection->quantification linearity Linearity quantification->linearity precision Precision quantification->precision accuracy Accuracy quantification->accuracy lod_loq LOD / LOQ quantification->lod_loq

Caption: A generalized workflow for the quantification of salicinoids from plant matrices.

Conceptual Diagram of Inter-Laboratory Comparison

G Conceptual Framework for Inter-Laboratory Method Comparison cluster_labs Participating Laboratories cluster_sample Standardized Sample cluster_results Data Analysis & Comparison lab_a Laboratory A (e.g., HPLC-DAD) data_submission Submission of Quantitative Results lab_a->data_submission lab_b Laboratory B (e.g., UHPLC-MS) lab_b->data_submission lab_c Laboratory C (e.g., µHPLC-DAD) lab_c->data_submission sample Reference Material / Spiked Sample sample->lab_a sample->lab_b sample->lab_c statistical_analysis Statistical Analysis (e.g., Z-Scores, Precision) data_submission->statistical_analysis performance_eval Performance Evaluation & Comparison statistical_analysis->performance_eval

Caption: A conceptual diagram illustrating the process of an inter-laboratory comparison study.

References

Comparative metabolomics of stressed versus non-stressed poplar trees

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have uncovered significant metabolic shifts in poplar trees under environmental stress, offering potential pathways for developing more resilient crops and new therapeutic agents. This guide provides a comparative analysis of the metabolomic changes in poplar trees subjected to drought, salt, and heavy metal stress, supported by experimental data and detailed protocols.

Poplar trees (genus Populus), known for their rapid growth and economic importance, are increasingly used as model organisms to study plant responses to environmental challenges. Recent metabolomic studies have delved into the biochemical changes that occur in these trees when they encounter stressors such as lack of water, high salinity, and toxic heavy metals. These studies reveal a complex interplay of metabolic pathways that are activated or suppressed to mitigate cellular damage and sustain growth. Understanding these responses at a molecular level is crucial for researchers in plant science, and it also provides valuable insights for drug development professionals seeking novel bioactive compounds.

Comparative Analysis of Metabolomic Changes

The metabolic response of poplar trees to different stressors involves the modulation of various classes of compounds. While some responses are stress-specific, a common theme is the accumulation of osmolytes and antioxidants to protect cells from damage. The following tables summarize the quantitative changes observed in key metabolites under drought, salt, and heavy metal stress.

Drought Stress

Drought is a major limiting factor for plant growth and productivity. Poplar trees respond to water deficit by accumulating a range of metabolites that help in osmotic adjustment and detoxification of harmful reactive oxygen species (ROS).

Table 1: Key Metabolite Changes in Poplar Trees Under Drought Stress

Metabolite ClassMetaboliteChange under Drought StressReference
Amino Acids ProlineIncreased[1][2]
AsparagineIncreased[1]
ValineIncreased[1]
Sugars & Sugar Alcohols GlucoseIncreased[2]
FructoseIncreased
SucroseIncreased
RaffinoseIncreased
GalactinolIncreased
Organic Acids Malic AcidIncreased
Citric AcidDecreased
Phenolic Compounds CatechinIncreased
KaempferolIncreased
QuercetinIncreased
LuteolinIncreased
Salicin derivativesIncreased
Lipids Fatty AcidsIncreased
Salt Stress

High salinity in soil and water poses a significant threat to plant survival. Poplar trees employ various metabolic strategies to cope with salt stress, primarily by maintaining ion homeostasis and mitigating osmotic and oxidative stress.

Table 2: Key Metabolite Changes in Poplar Trees Under Salt Stress

Metabolite ClassMetaboliteChange under Salt StressReference
Amino Acids ProlineIncreased
Sugars Soluble SugarsIncreased
Proteins Soluble ProteinsIncreased
Antioxidant Enzymes Catalase (CAT)Increased
Superoxide Dismutase (SOD)Increased
Peroxidase (POD)Increased
Lipid Peroxidation Marker Malondialdehyde (MDA)Increased
Heavy Metal Stress

Heavy metal contamination in the environment can be highly toxic to plants. Poplar trees have been studied for their potential in phytoremediation due to their ability to accumulate and tolerate certain heavy metals. This tolerance is associated with specific metabolic adjustments.

Table 3: Key Metabolite Changes in Poplar Trees Under Heavy Metal (Cd, Cu, Cr, Zn) Stress

Metabolite ClassPhysiological/Biochemical ParameterChange under Heavy Metal StressReference
Photosynthetic Pigments Chlorophyll aDecreased
Chlorophyll bDecreased
CarotenoidsDecreased (in most hybrids)
Photosynthesis Photosynthetic RateDecreased
Transpiration Transpiration RateDecreased
Amino Acids ProlineIncreased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of poplar metabolomics.

Metabolite Extraction and Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of methods described for the analysis of polar metabolites in poplar tissues.

1. Sample Preparation: a. Harvest fresh poplar leaf or root tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Store the powdered tissue at -80°C until extraction.

2. Metabolite Extraction: a. Weigh approximately 50-100 mg of frozen powder into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled extraction solvent, typically a mixture of methanol (B129727), chloroform, and water (e.g., 4:1:1 v/v/v) or 80% ethanol. c. Add an internal standard (e.g., ribitol (B610474) or a stable isotope-labeled compound) to each sample for quantification normalization. d. Vortex the mixture vigorously for 1 minute. e. Incubate the mixture at a specific temperature (e.g., 70°C for 15 minutes) with shaking to enhance extraction efficiency. f. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant to a new tube. For biphasic extractions, the polar (upper) and non-polar (lower) phases are collected separately.

3. Derivatization: a. Aliquot a portion of the extract (e.g., 100 µL) and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator. b. To derivatize the metabolites, first add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups. c. Subsequently, add a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to convert hydroxyl and amino groups to their trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., HP-5MS) for separation. c. The oven temperature program typically starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 330°C) to elute a wide range of metabolites. d. The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. e. Metabolite identification is performed by comparing the retention times and mass spectra to a reference library (e.g., NIST, Golm Metabolome Database). f. Quantification is based on the peak area of the identified metabolites relative to the internal standard.

Metabolite Extraction and Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a generalized procedure based on common practices for analyzing a broader range of, including less volatile and larger, metabolites in poplar.

1. Sample Preparation: a. Follow the same steps for harvesting and grinding as described for the GC-MS protocol.

2. Metabolite Extraction: a. Weigh approximately 50-100 mg of frozen powder into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled extraction solvent, often a mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile (B52724), methanol, and water. c. Include an internal standard for normalization. d. Vortex and sonicate the mixture to ensure thorough extraction. e. Centrifuge at high speed to pellet debris. f. Transfer the supernatant to a new tube. The extract may be further filtered through a 0.22 µm syringe filter before analysis.

3. LC-MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the extract onto the LC-MS system. b. Separation is typically achieved using a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column, depending on the polarity of the target metabolites. c. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. d. The mass spectrometer, often a high-resolution instrument like a Q-TOF or Orbitrap, is used for detection. e. Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites. f. Metabolite identification is based on accurate mass, fragmentation patterns (MS/MS), and retention time comparison with authentic standards or databases. g. Quantification is performed using the peak areas of the identified metabolites.

Signaling Pathways and Experimental Workflows

The metabolic reprogramming in stressed poplar trees is orchestrated by complex signaling networks. Below are visualizations of key signaling pathways and a typical experimental workflow for comparative metabolomics.

experimental_workflow stress Poplar Trees (Stressed vs. Non-stressed) harvest Sample Harvesting & Quenching (Liquid N2) stress->harvest prepare Sample Preparation (Grinding, Weighing) harvest->prepare extract Metabolite Extraction (Solvent Extraction) prepare->extract gcms GC-MS Analysis (Derivatization, Injection) extract->gcms lcms LC-MS Analysis (Injection) extract->lcms data Data Acquisition (Chromatograms, Spectra) gcms->data lcms->data process Data Processing (Peak Picking, Alignment) data->process stats Statistical Analysis (Multivariate Analysis) process->stats identify Metabolite Identification (Database Matching) stats->identify pathway Pathway Analysis & Biological Interpretation identify->pathway

A typical experimental workflow for comparative metabolomics in poplar.

ros_signaling stress Drought/Salt Stress ros Increased ROS (Reactive Oxygen Species) stress->ros damage Oxidative Damage (Lipid Peroxidation, etc.) ros->damage signaling ROS Signaling Cascade ros->signaling antioxidants Antioxidant Metabolism (e.g., Glutathione, Ascorbate) adaptation Stress Adaptation & Tolerance antioxidants->adaptation phenolics Phenolic Compound Biosynthesis phenolics->adaptation signaling->antioxidants signaling->phenolics gene_exp Stress-responsive Gene Expression signaling->gene_exp gene_exp->adaptation sos_pathway salt High Extracellular Na+ ca_signal Ca2+ Signal salt->ca_signal sos3 SOS3 (CBL4) (Ca2+ Sensor) ca_signal->sos3 sos2 SOS2 (CIPK24) (Protein Kinase) sos3->sos2 activates sos1 SOS1 (Na+/H+ Antiporter) sos2->sos1 phosphorylates & activates na_efflux Na+ Efflux sos1->na_efflux homeostasis Ion Homeostasis na_efflux->homeostasis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Populigenin-related compounds, with a focus on Pectolinarigenin, a structurally similar flavone. The guide includes supporting experimental data from various in vitro antioxidant assays and details the underlying molecular mechanisms of action.

Introduction

This compound, a dihydroxy-dimethoxyflavone, and its related compounds are of growing interest in the field of antioxidant research. Understanding their efficacy in combating oxidative stress is crucial for the development of novel therapeutic agents. This guide compares the antioxidant potential of these compounds with other well-known flavonoids, providing a benchmark for their evaluation. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, Pectolinarigenin, to infer its potential antioxidant activities.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, where a lower value indicates a higher antioxidant activity. The following table summarizes the IC50 values for Pectolinarigenin and other common flavonoids in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference(s)
Pectolinarigenin (in extract) 19.46 - 40.22Not Reported[1]
Quercetin ~1.03 - 15.9~1.89[2][3]
Luteolin ~9.4 (in acetone)Not Reported[4]
Apigenin ~8.5 µM (~2.3 µg/mL)Not Reported[5]
Kaempferol Not Reported~3.70[2]
Ascorbic Acid (Standard) ~20.62Not Reported[1]

Note: The data for Pectolinarigenin is from a bulk alkaloid fraction and a methanol (B129727) extract, which may not represent the IC50 of the pure compound. The antioxidant activity of flavonoids can be influenced by the assay conditions and the solvent used.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol (B145695) and stored in the dark.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Assessment

G cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound This compound-related Compound / Alternative Stock Prepare Stock Solution Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Mix Mix with Radical Solution Dilutions->Mix Assay DPPH or ABTS Assay Assay->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Comparison Comparison IC50->Comparison Compare Antioxidant Capacity

Caption: General workflow for in vitro antioxidant capacity assays.

Signaling Pathway of Indirect Antioxidant Action

Many flavonoids, including Pectolinarigenin, exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.[6][7]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-related Compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translates to Enzymes->ROS neutralizes

Caption: Keap1-Nrf2 signaling pathway activation by flavonoids.

References

The Efficacy of Solvent Selection in the Extraction of Populus Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Glycosides from Populus species, such as salicin (B1681394) and its derivatives, are of particular interest for their anti-inflammatory and analgesic properties.[1] The choice of extraction solvent is a crucial parameter that significantly influences the yield and purity of the extracted glycosides. This guide provides an objective comparison of different solvents for the extraction of Populus glycosides, supported by experimental data.

Comparative Analysis of Extraction Solvents

The selection of an appropriate solvent is paramount for maximizing the yield of desired glycosides from Populus bark and buds. Experimental studies have demonstrated that polar solvents are generally more effective in extracting phenolic compounds, including glycosides.

A study on Populus salicaceae bark utilized a sequential Soxhlet extraction with solvents of increasing polarity, from n-hexane to water. The results indicated that polar solvents achieved higher individual extraction yields.[2] Specifically, the methanolic fraction showed the highest total phenolic content and the greatest antioxidant activity.[2]

Further research on Populus balsamifera buds compared aqueous and ethanolic extracts. The results clearly showed that 70% ethanol (B145695) was significantly more efficient in extracting phenolic compounds and flavonoids than water.[3] For instance, macerated dried poplar bud samples produced 115.35 mg CAE/g DW more phenols in ethanol compared to aqueous samples.[3] High-performance liquid chromatography (HPLC) analysis confirmed that a higher amount of biologically active compounds, including salicin, was present in the ethanolic extracts.

The following table summarizes the quantitative data from various studies on the extraction of compounds from Populus species using different solvents.

Populus SpeciesPlant PartExtraction MethodSolventCompound/MetricYield/ConcentrationReference
Populus salicaceaeBarkSequential SoxhletMethanolTotal Phenolic Content608 µg GAE/mg
Populus balsamiferaBuds (dried)Maceration70% EthanolTotal Phenols>115.35 mg CAE/g DW (vs. water)
Populus balsamiferaBuds (dried)Maceration70% EthanolTotal Flavonoids>29.49 mg RE/g DW (vs. water)
Populus balsamiferaBuds (fresh)Maceration70% EthanolTotal Phenols>84.7 mg CAE/g FW (vs. water)
Populus balsamiferaBuds (fresh)Maceration70% EthanolTotal Flavonoids>3.80 mg RE/g FW (vs. water)
Populus balsamiferaBudsMaceration70% EthanolSalicin215.3–1190.7 µg/g
Populus balsamiferaBudsMacerationWaterSalicinNot specified, but lower than ethanol
Salix spp. (related genus)Bark & BranchesStatic Percolation30% v/v water-ethanolTotal Salicin15.4% w/w
Salix spp. (related genus)Bark & BranchesStatic Percolation80% v/v acetoneTotal Salicin15.7% w/w
Salix spp. (related genus)Bark & BranchesStatic PercolationWaterTotal Salicin14.3% w/w

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for the extraction and analysis of Populus glycosides.

Soxhlet Extraction Protocol

A sequential Soxhlet extraction method was employed for Populus salicaceae bark to isolate various compounds based on solvent polarity.

  • Sample Preparation: 20 g of milled poplar bark sample (particle diameter < 0.2 mm) was placed in a cellulose (B213188) cartridge.

  • Extraction: The sample was successively extracted with 250 mL of n-hexane, dichloromethane, ethyl acetate, methanol, and water. Each extraction was carried out for 24 hours.

  • Concentration: Each extract was concentrated by rotary distillation at 40 °C to yield an oily residue.

  • Analysis: The resulting fractions were characterized by gas chromatography coupled with mass spectrometry (GC-MS). Total phenolic content was determined using the Folin-Ciocalteu method.

Maceration and Ultrasound-Assisted Extraction Protocol

For Populus balsamifera buds, maceration and ultrasound-assisted extraction were used to compare the efficacy of water and 70% ethanol.

  • Sample Preparation: Fresh or dried poplar buds were used.

  • Maceration: The plant material was soaked in either purified water or 70% (v/v) ethanol.

  • Ultrasound-Assisted Extraction: The plant material was subjected to ultrasound in the selected solvent.

  • Analysis: The extracts were analyzed for total phenolic and flavonoid content. Specific compounds like p-coumaric acid, cinnamic acid, pinobanksin, and salicin were quantified using high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

To better understand the process of extracting and analyzing Populus glycosides, the following diagram illustrates a general experimental workflow.

Extraction_Workflow Start Start: Populus Plant Material (e.g., Bark, Buds) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction Preparation->Extraction Solvent_Choice Solvent Selection (e.g., Ethanol, Methanol, Water) Extraction->Solvent_Choice Filtration Filtration / Centrifugation Solvent_Choice->Filtration Addition of Solvent Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Glycoside Extract Concentration->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis Crude_Extract->Analysis Direct Analysis Purification->Analysis HPLC HPLC for Quantification (e.g., Salicin) Analysis->HPLC End End: Quantified Glycosides HPLC->End

Caption: General workflow for the extraction and analysis of Populus glycosides.

Conclusion

The experimental data strongly suggest that alcoholic solvents, particularly ethanol and methanol, are superior to water and non-polar solvents for the extraction of glycosides and other phenolic compounds from Populus species. A 70% ethanol solution has been shown to be highly effective for maceration of poplar buds. For a more exhaustive extraction from poplar bark, sequential extraction with solvents of increasing polarity, culminating in methanol, yields a high concentration of phenolic compounds. The choice of the optimal solvent and extraction method will ultimately depend on the specific glycosides of interest, the available equipment, and the intended application of the extract. For quantitative analysis of specific glycosides like salicin, HPLC is the method of choice.

References

Safety Operating Guide

Navigating the Disposal of Populigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the disposal of populigenin (B15129853), emphasizing safety protocols and procedural steps.

Hazard Profile and Precautionary Measures

Without a specific SDS, a conservative approach to handling this compound is essential. Assume the compound may be hazardous. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Do not consume food or drink in areas where the chemical is handled. Wash hands thoroughly after handling.

**Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its related waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash unless explicitly permitted by a specific SDS and local regulations.[1][2][3][4]

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste as hazardous. This includes pure this compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent pads.[4]

    • Segregate this compound waste from other waste streams to prevent accidental reactions. Store incompatible wastes separately.

  • Waste Collection and Container Management:

    • Solid Waste: Collect pure this compound powder and contaminated disposable items in a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. If dissolved in a solvent, the hazards of the solvent must also be considered for labeling and disposal.

    • Use appropriate containers for waste storage; plastic is often preferred. The original container may be used if it is in good condition.

    • Keep waste containers securely capped except when adding waste. Do not overfill containers; a general rule is to fill them to no more than three-quarters full.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other hazardous components.

    • Ensure the label includes the date when waste was first added to the container.

  • Storage:

    • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and away from sinks or floor drains.

    • The storage area should be cool, well-ventilated, and provide secondary containment to catch any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE.

  • For liquid spills, use an absorbent material to collect the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Place the collected material into a sealed container for disposal as hazardous waste.

  • Thoroughly clean the spill area.

  • For large or significant spills, contact your EHS office for assistance.

Data Summary from Safety Data Sheet (SDS)

Once the specific SDS for the compound in use is obtained, summarize the key quantitative data in a table for quick reference.

PropertyValueSource (SDS Provider)
Physical Properties
Melting Point/Freezing Point
Boiling Point
Flash Point
Solubility
Toxicological Data
LD50 (Oral)
LD50 (Dermal)
LC50 (Inhalation)
Exposure Limits
OSHA PEL
ACGIH TLV
Environmental Hazards
Aquatic Toxicity
Experimental Protocols

Detailed experimental protocols for the neutralization or degradation of chemical waste are highly specific and depend on the compound's reactivity and properties. Without a specific SDS for this compound, providing such a protocol would be unsafe. General principles for handling acutely toxic substances include triple-rinsing emptied containers with a suitable solvent and collecting the rinsate as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of laboratory chemical waste.

Caption: Workflow for this compound Waste Disposal.

G cluster_preliminary Preliminary Steps cluster_disposal Disposal Procedure A Obtain and Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste (Solid, Liquid, Contaminated Items) B->C D Collect in Labeled, Sealed Hazardous Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F end End of Process F->end Disposal by licensed facility spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->D

Caption: Decision and Action Flow for Chemical Disposal.

References

Navigating the Safe Handling of Populigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for a substance requires treating it with the utmost caution, assuming it to be hazardous. This guide provides essential safety protocols for handling Populigenin, with a necessary focus on its more readily identifiable related compound, Populin, due to the lack of specific information on this compound.

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When handling chemical compounds, particularly those with limited available safety information, a comprehensive understanding of potential hazards and the correct use of personal protective equipment (PPE) is critical. This document outlines the necessary PPE, handling procedures, and disposal plans for this compound, drawing necessary parallels from its structurally related and better-documented compound, Populin.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown hazards. The following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A laboratory coat must be worn to protect the skin from potential contact with the substance.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Operational Plan: Handling and Storage

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the substance.

  • Minimize the generation of dust and aerosols.

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, sealed, and clearly labeled containers.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes key information for the related compound, Populin (CAS RN 99-17-2), to provide a frame of reference.

PropertyValue
CAS Registry Number® 99-17-2[1]
Molecular Formula C20H22O8[1]
Molecular Mass 390.38[1]
Melting Point 180 °C[1]

Experimental Protocols

Visualizing the Handling Workflow

To ensure clarity in the operational procedures, the following diagram illustrates the recommended workflow for handling and disposing of this compound.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh/Measure this compound prep_hood->handling_weigh Begin Work handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Complete Experiment cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

This compound Handling and Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety principles and data available for a related compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.